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Core Science & Biosynthesis

Foundational

The Discovery and Synthesis of Novel PIKfyve Inhibitors: A Technical Guide for Drug Development Professionals

Executive Summary The lipid kinase PIKfyve has emerged as a compelling therapeutic target for a range of human diseases, including cancer, neurodegenerative disorders, and viral infections.[1][2][3] Its central role in r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The lipid kinase PIKfyve has emerged as a compelling therapeutic target for a range of human diseases, including cancer, neurodegenerative disorders, and viral infections.[1][2][3] Its central role in regulating endolysosomal trafficking and autophagy presents a unique opportunity for therapeutic intervention.[4] However, the journey from target identification to a clinically viable inhibitor is fraught with challenges. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive roadmap for the discovery, synthesis, and characterization of novel PIKfyve inhibitors. Drawing upon field-proven insights, this guide elucidates the causal relationships behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific literature.

The PIKfyve Pathway: A Nexus of Cellular Homeostasis

PIKfyve, a FYVE finger-containing phosphoinositide kinase, is the sole enzyme responsible for phosphorylating phosphatidylinositol 3-phosphate (PtdIns3P) to produce phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[5] This seemingly simple reaction is a critical control point for a multitude of cellular processes. PtdIns(3,5)P2 is a low-abundance but highly influential signaling lipid that governs the fission and fusion of endosomes and lysosomes, thereby controlling their size, number, and function.[6]

Inhibition of PIKfyve leads to a dramatic and visually striking phenotype: the accumulation of large cytoplasmic vacuoles.[7][8] This is a direct consequence of disrupted endolysosomal trafficking, where the failure of lysosomes to undergo fission results in their enlargement.[6] Furthermore, PIKfyve inhibition blocks autophagic flux, the dynamic process of cellular self-digestion and recycling.[9][10][11][12] This occurs because autophagosomes, the vesicles that engulf cellular debris, are unable to fuse with the dysfunctional lysosomes for degradation.[9][10][11][12]

PIKfyve_Pathway cluster_Endosome Endosome cluster_Lysosome Lysosome cluster_Autophagy Autophagy PtdIns3P PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 ATP→ADP Lysosome_Fission Lysosome Fission PtdIns35P2->Lysosome_Fission Regulates Lysosome_Enlargement Lysosome Enlargement Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome Autophagic_Flux_Blocked Autophagic Flux Blocked PIKfyve_Inhibitor PIKfyve Inhibitor PIKfyve_Inhibitor->PIKfyve Inhibits PIKfyve_Inhibitor->Autolysosome Blocks Fusion

Figure 1: The PIKfyve Signaling Pathway and Consequences of its Inhibition. This diagram illustrates the central role of PIKfyve in converting PtdIns3P to PtdIns(3,5)P2, a key regulator of lysosome fission and autophagic flux. Inhibition of PIKfyve leads to lysosomal enlargement and a blockage in the autophagic process.

The therapeutic rationale for targeting PIKfyve stems from the dependence of certain diseases on these fundamental cellular processes. For instance, some cancers exhibit a heightened reliance on autophagy for survival, making them particularly vulnerable to PIKfyve inhibition.[4] In neurodegenerative diseases characterized by the accumulation of protein aggregates, modulating autophagy through PIKfyve inhibition presents a potential therapeutic strategy.[2][13]

The Hunt for Novel Inhibitors: High-Throughput Screening

The initial step in discovering novel PIKfyve inhibitors is typically a high-throughput screening (HTS) campaign.[14][15] The goal of HTS is to rapidly assess large libraries of chemical compounds to identify "hits" that modulate the activity of the target enzyme.[16]

Assay Principle: Detecting Kinase Activity

The most common HTS assays for kinases measure the product of the kinase reaction, which is adenosine diphosphate (ADP).[15][17][18] The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose.[11][13][17][18] This luminescent assay quantifies the amount of ADP produced in a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial amount of ADP produced.[17][18]

HTS_Workflow cluster_Preparation Assay Preparation cluster_Screening High-Throughput Screening cluster_Analysis Data Analysis Compound_Library Compound Library Dispensing Dispense Reagents (384- or 1536-well plates) Compound_Library->Dispensing PIKfyve_Enzyme PIKfyve Enzyme PIKfyve_Enzyme->Dispensing Substrate PtdIns3P/PS Substrate Substrate->Dispensing ATP ATP ATP->Dispensing Incubation Kinase Reaction Incubation Dispensing->Incubation Detection ADP-Glo™ Detection Incubation->Detection Luminescence Measure Luminescence Detection->Luminescence Hit_Identification Identify 'Hits' (% Inhibition) Luminescence->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response

Figure 2: High-Throughput Screening Workflow for PIKfyve Inhibitors. This workflow outlines the key steps in an HTS campaign, from assay preparation and automated screening to data analysis and hit identification.

Detailed Protocol: High-Throughput Screening for PIKfyve Inhibitors using ADP-Glo™

This protocol is designed for a 384-well plate format.

Reagents and Materials:

  • Recombinant human PIKfyve enzyme

  • Lipid substrate: Phosphatidylinositol-3-phosphate (PtdIns(3)P) mixed with Phosphatidylserine (PS)

  • ATP

  • Lipid Kinase Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Compound library dissolved in DMSO

  • 384-well white, opaque assay plates

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the library into the wells of the 384-well assay plates. Include appropriate controls: DMSO only (negative control) and a known PIKfyve inhibitor (positive control).

  • Enzyme and Substrate Addition: Prepare a master mix of PIKfyve enzyme and the PtdIns(3)P:PS substrate in kinase buffer. Dispense 5 µL of this mix into each well.

  • Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for PIKfyve.

  • Kinase Reaction: Incubate the plates at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Compounds exhibiting significant inhibition (e.g., >50%) are considered "hits."

  • Confirm hits by re-testing and perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).

From Hit to Lead: Synthesis and Structure-Activity Relationship (SAR)

Once initial hits are identified, the process of medicinal chemistry begins to transform these hits into lead compounds with improved potency, selectivity, and drug-like properties. This involves the synthesis of analogs and the systematic exploration of the structure-activity relationship (SAR).

Exemplar Synthesis: Apilimod

Apilimod is a well-characterized, potent, and selective PIKfyve inhibitor that serves as a valuable tool compound and a starting point for further chemical exploration. While the full, detailed synthesis from commercial starting materials is often proprietary, the key synthetic steps can be gleaned from the patent literature.[2][3][18] The general synthetic strategy often involves the construction of a central pyrimidine core with subsequent modifications.

A Generalized Synthetic Approach to Apilimod Analogs:

The synthesis of apilimod and its analogs typically involves a multi-step process. A common strategy involves the sequential reaction of a dichloropyrimidine with different amines and other functional groups. For example, a dichloropyrimidine can be reacted with morpholine, followed by a reaction with a hydrazine derivative, and finally a condensation with an aldehyde to form the final product.

Disclaimer: The following is a generalized representation based on patent literature and may not reflect the exact, optimized industrial synthesis.

Key Synthetic Steps (Conceptual):

  • Step 1: Nucleophilic Aromatic Substitution. Reaction of a di- or tri-substituted pyrimidine with morpholine to install the morpholine moiety.

  • Step 2: Hydrazine Displacement. Reaction of the intermediate from Step 1 with hydrazine to introduce the hydrazinyl group.

  • Step 3: Ether Linkage Formation. Reaction with a pyridine-containing alcohol to form the ether linkage.

  • Step 4: Imine Formation. Condensation of the hydrazinyl intermediate with a substituted benzaldehyde to form the final Schiff base.

Advancing Beyond Inhibition: The Rise of PROTACs

A more recent and powerful approach to targeting proteins is through Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach offers several advantages over traditional inhibition, including the potential for more sustained target suppression and the ability to target non-enzymatic functions of the protein.

Design and Synthesis of a PIKfyve PROTAC: A PIKfyve PROTAC consists of three components: a "warhead" that binds to PIKfyve, a ligand that binds to an E3 ligase (commonly VHL or Cereblon), and a linker that connects the two.

PROTAC_Synthesis PIKfyve_Ligand PIKfyve Ligand (e.g., Apilimod analog) PROTAC PIKfyve PROTAC PIKfyve_Ligand->PROTAC Coupling Linker Linker Linker->PROTAC E3_Ligand E3 Ligase Ligand (e.g., VHL or CRBN ligand) E3_Ligand->PROTAC

Figure 3: Modular Design of a PIKfyve PROTAC. A PIKfyve PROTAC is constructed by chemically linking a PIKfyve-binding molecule to an E3 ligase ligand via a flexible linker.

General Protocol for PROTAC Synthesis:

  • Functionalize the Warhead: Modify a known PIKfyve inhibitor (the "warhead") to include a reactive handle (e.g., an amine or carboxylic acid) at a position that does not disrupt binding to PIKfyve.

  • Synthesize the Linker-E3 Ligand Conjugate: Synthesize a linker of varying length and composition attached to a known E3 ligase ligand.

  • Couple the Components: Couple the functionalized warhead to the linker-E3 ligase ligand conjugate using standard peptide coupling or click chemistry reactions.

  • Purification and Characterization: Purify the final PROTAC compound using techniques such as HPLC and confirm its structure and purity by mass spectrometry and NMR.

Rigorous Characterization: Validating Your Inhibitor

A successful PIKfyve inhibitor must be thoroughly characterized to confirm its potency, selectivity, and mechanism of action in a cellular context. This involves a suite of biochemical and cellular assays.

Biochemical Potency: The ADP-Glo™ Assay

The ADP-Glo™ assay, used in the initial HTS, is also the gold standard for determining the in vitro IC50 of purified inhibitors against the recombinant PIKfyve enzyme.[11][13][17][18]

Detailed Protocol: In Vitro PIKfyve Kinase Assay (ADP-Glo™) This protocol is for determining the IC50 of a test compound.

Reagents and Materials:

  • Recombinant human PIKfyve enzyme

  • PtdIns(3)P:PS substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit

  • Test compound serially diluted in DMSO

  • 96-well or 384-well opaque plates

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a pre-cooled plate, add kinase buffer, diluted PIKfyve enzyme, and the PtdIns(3)P:PS substrate.

  • Add the serially diluted test compound or DMSO (control).

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for 40-60 minutes.

  • Stop the reaction by adding ADP-Glo™ Reagent and incubate for 40 minutes.

  • Add Kinase Detection Reagent and incubate for 30 minutes.

  • Measure luminescence.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement: The NanoBRET™ Assay

Confirming that a compound engages its target within the complex environment of a living cell is a critical validation step. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.[1][13] This assay measures the binding of a test compound to a target protein that has been tagged with NanoLuc® luciferase. A fluorescent tracer that also binds to the target is added to the cells. When the tracer binds to the NanoLuc®-tagged target, it results in Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[1][13]

Detailed Protocol: PIKFYVE NanoBRET™ Target Engagement Assay This protocol is for adherent HEK293 cells.[1][13]

Reagents and Materials:

  • HEK293 cells

  • PIKFYVE-NanoLuc® Fusion Vector (Promega)

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer K-8

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • Test compound serially diluted in DMSO

  • 384-well white assay plates

Procedure:

  • Transfection: Transfect HEK293 cells with the PIKFYVE-NanoLuc® Fusion Vector according to the manufacturer's protocol. Plate the transfected cells in 384-well plates and incubate for 18-24 hours.

  • Compound Addition: Add serial dilutions of the test compound to the cells.

  • Tracer Addition: Add the NanoBRET™ Tracer K-8 to all wells.

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Detection: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.

  • Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with 450 nm and 610 nm filters to measure donor and acceptor emission, respectively.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the compound concentration to determine the cellular IC50.

Phenotypic Confirmation: The Cellular Vacuolization Assay

The most readily observable phenotype of PIKfyve inhibition is the formation of large cytoplasmic vacuoles.[6][7][8] This assay provides a straightforward, qualitative and quantitative confirmation of on-target cellular activity.

Detailed Protocol: Cellular Vacuolization Assay

Reagents and Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • Test compound

  • Vehicle control (DMSO)

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a desired time period (e.g., 4, 8, or 24 hours).

  • Imaging: Observe the cells under a phase-contrast microscope and capture images.

  • Quantification (Optional): Use image analysis software to quantify the area of vacuolization per cell or per field of view.

Mechanism of Action: The Autophagy Flux Assay

To confirm that a PIKfyve inhibitor is indeed blocking the autophagic process, an autophagy flux assay is essential.[9][10][11][12] This assay measures the turnover of autophagy-related proteins, specifically Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1).[9][10][11][12][14]

During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II) that is incorporated into the autophagosome membrane.[10][14] p62 is a receptor protein that binds to ubiquitinated cargo and to LC3-II, thereby targeting the cargo for degradation in the autolysosome.[10][14] In a functional autophagy pathway, both LC3-II and p62 are degraded upon fusion of the autophagosome with the lysosome. Inhibition of this fusion by a PIKfyve inhibitor leads to the accumulation of both LC3-II and p62.[9][12]

Detailed Protocol: Autophagy Flux Assay by Western Blot

Reagents and Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Test compound

  • Vehicle control (DMSO)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and western blotting equipment

  • Primary antibodies: anti-LC3, anti-p62, and a loading control (e.g., anti-GAPDH or anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with the test compound or vehicle control for a desired time. For a subset of wells, add a lysosomal inhibitor for the last 2-4 hours of the treatment period. This control group will show the maximal accumulation of LC3-II and p62 when lysosomal degradation is completely blocked.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE. A higher percentage gel (e.g., 15%) is recommended for better separation of LC3-I and LC3-II.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3, p62, and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for LC3-II and p62, and normalize to the loading control. An increase in both LC3-II and p62 levels upon treatment with the PIKfyve inhibitor indicates a blockage in autophagic flux. The difference in LC3-II levels between samples treated with and without the lysosomal inhibitor represents the autophagic flux.

In Vivo Efficacy: Testing in Preclinical Models

The ultimate test of a novel inhibitor is its efficacy and safety in a living organism. Preclinical animal models are essential for evaluating the therapeutic potential of a PIKfyve inhibitor. The choice of model will depend on the intended therapeutic indication.

Cancer Xenograft Models

For oncology applications, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[1]

Detailed Protocol: In Vivo Efficacy in a Cancer Xenograft Model

Materials and Methods:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line known to be sensitive to PIKfyve inhibition

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection or oral gavage). Doses will need to be determined from prior pharmacokinetic and tolerability studies. For example, a PIKfyve inhibitor might be dosed at 10-20 mg/kg daily.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for target engagement and pharmacodynamic markers).

Neurodegeneration Models

For neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), transgenic mouse models that express disease-causing mutations are employed.[2][13]

Considerations for In Vivo Studies in Neurodegeneration Models:

  • Dosing and Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen will need to be optimized to ensure adequate brain penetration of the inhibitor.

  • Behavioral and Functional Endpoints: Efficacy is often assessed through behavioral tests that measure motor function, cognitive performance, and survival.

  • Histopathological and Biochemical Analysis: At the end of the study, brain and spinal cord tissues are analyzed for pathological hallmarks of the disease (e.g., protein aggregates) and for biomarkers of target engagement.

Data Presentation and Interpretation

Clear and concise presentation of data is crucial for interpreting the results of inhibitor characterization studies.

Table 1: Example Data Summary for a Novel PIKfyve Inhibitor

AssayEndpointResult
Biochemical
ADP-Glo™ Kinase AssayIC50 (nM)5.2
Cellular
NanoBRET™ Target EngagementCellular IC50 (nM)25.8
Cellular VacuolizationEC50 (nM)35.1
Autophagy Flux (LC3-II Accumulation)EC50 (nM)42.5
In Vivo
Cancer Xenograft Model (20 mg/kg, IP, daily)Tumor Growth Inhibition (%)65

Conclusion

The discovery and development of novel PIKfyve inhibitors is a complex but promising endeavor. This technical guide has provided a comprehensive framework for this process, from initial high-throughput screening to in vivo efficacy studies. By employing the detailed protocols and understanding the underlying scientific principles outlined herein, researchers can confidently navigate the challenges of PIKfyve inhibitor development and contribute to the advancement of new therapies for a range of debilitating diseases.

References

  • PIKFYVE NanoBRET Kinase Assay - Reaction Biology. [Link]

  • PIKFYVE Kinase Assay Service - Reaction Biology. [Link]

  • Assessing Cell Health: Autophagy - Bio-Radiations. [Link]

  • Autophagic Flux By Measuring LC3, p62, & LAMP1 Co-localization l Protocol Preview. [Link]

  • Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - ACS Publications. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. [Link]

  • Untangling Autophagy Measurements | Circulation Research - American Heart Association Journals. [Link]

  • US10350213B2 - Methods for treating cancer using apilimod - Google P
  • Western blot analysis of autophagy markers LC3II and p62 and apoptosis... - ResearchGate. [Link]

  • Roles of PIKfyve in multiple cellular pathways - PMC. [Link]

  • PIKFYVE inhibition mitigates disease in models of diverse forms of ALS - Acurastem. [Link]

  • (PDF) Synthetic Strategies in the Preparation of Osimertinib - ResearchGate. [Link]

  • Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC. [Link]

  • (PDF) ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

  • Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - PMC. [Link]

  • PIKfyve controls dendritic cell function and tumor immunity - bioRxiv.org. [Link]

  • Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means. [Link]

  • PIKfyve inhibition resulted in swollen vacuole formation in Raw264.7... - ResearchGate. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. [Link]

  • Apilimod - Wikipedia. [Link]

  • PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation - Journals Gateway | The Company of Biologists. [Link]

  • Cellular vacuolization caused by overexpression of the PIKfyve-binding deficient Vac14 L156R is rescued by starvation and inhibition of vacuolar-ATPase - PubMed. [Link]

  • PIKfyve mediates a cellular vacuolization morphology in human prostate... - ResearchGate. [Link]

  • Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - ACS Publications. [Link]

  • PIKfyve inhibition in MM disrupts autophagy and lysosome function, increasing MHC expression and cholesterol metabolism | Blood - ASH Publications. [Link]

  • Targeting the lipid kinase PIKfyve upregulates surface expression of MHC class I to augment cancer immunotherapy - PMC. [Link]

  • Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PMC. [Link]

Sources

Exploratory

PIKfyve: The Central Lipid Kinase Regulating Immune Response and Endolysosomal Trafficking

Executive Summary The phosphoinositide kinase PIKfyve has emerged as a critical node at the intersection of endolysosomal trafficking, cellular metabolism, and immune system regulation. Originally characterized for its r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phosphoinositide kinase PIKfyve has emerged as a critical node at the intersection of endolysosomal trafficking, cellular metabolism, and immune system regulation. Originally characterized for its role in maintaining lysosomal homeostasis, recent advances have uncovered its profound influence on both innate and adaptive immunity. By controlling the spatial and temporal distribution of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), PIKfyve dictates the fate of Toll-like receptor (TLR) signaling, macrophage phagosome maturation, and T-cell differentiation. This technical guide synthesizes the mechanistic foundations of the PIKfyve–PI(3,5)P2 axis and provides validated experimental frameworks for researchers and drug development professionals targeting this kinase in autoimmune diseases and immuno-oncology.

Mechanistic Foundations: The PIKfyve–PI(3,5)P2 Axis

PIKfyve is an evolutionarily conserved, class III lipid kinase that localizes primarily to the cytoplasmic face of early and late endosomes. Its primary catalytic function is the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) at the D5 position of the inositol ring to generate PI(3,5)P2 [1].

This enzymatic conversion is not merely a metabolic step; it is a biophysical trigger. PI(3,5)P2 acts as a highly specific docking site for effector proteins that drive membrane fission, multivesicular body (MVB) formation, and autophagic flux [1]. When PIKfyve is pharmacologically inhibited or genetically ablated, cells exhibit massive cytoplasmic vacuolization—a direct consequence of arrested endosome-to-lysosome maturation and the failure of lysosomes to undergo terminal fission [2].

G PI3P PI(3)P (Early Endosome) PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation TRPML1 TRPML1 Channel (Activation) PI35P2->TRPML1 Binds & Activates Lysosome Lysosome Fusion & Maturation TRPML1->Lysosome Ca2+ Release TLR9 TLR9 / CpG Signaling Lysosome->TLR9 Endolysosomal Trafficking Cytokines Type I IFN & IL-12 Production TLR9->Cytokines NF-kB / IRF Activation

Figure 1: PIKfyve-mediated PI(3,5)P2 synthesis drives lysosomal maturation and TLR9 signaling.

PIKfyve in Innate Immunity: Macrophages, Neutrophils, and TLRs

Phagosome Maturation and ROS Production

In professional phagocytes (macrophages and neutrophils), the engulfment of pathogens into phagosomes must be followed by rapid fusion with lysosomes to form degradative phagolysosomes. PIKfyve coordinates this immune response by generating PI(3,5)P2, which binds and opens TRPML1 (Transient Receptor Potential Mucolipin 1), a lysosomal Ca2+ channel. The localized efflux of calcium triggers the SNARE-dependent fusion of the phagosome with the lysosome. Furthermore, PIKfyve activity is strictly required for the activation of Rac GTPases, which govern neutrophil chemotaxis and reactive oxygen species (ROS) production [3].

TLR9 Endolysosomal Trafficking

Toll-like receptor 9 (TLR9) detects unmethylated CpG motifs in bacterial and viral DNA. Because TLR9 resides in the endoplasmic reticulum during quiescence, it must traffic to endolysosomal compartments to meet its internalized CpG ligand. PIKfyve inhibition (using small molecules like YM201636 or Apilimod) completely blocks this process. Mechanistically, the loss of PI(3,5)P2 traps the CpG-containing endosomes in an EEA1+ (early endosome) state, preventing their maturation into LAMP1+ (late endosome/lysosome) compartments. Consequently, TLR9 cannot undergo the proteolytic cleavage required for its activation, silencing downstream MAPK and NF-κB cascades [4].

Transcriptional Repression of Type I Interferons

Beyond physical trafficking, PIKfyve exerts profound transcriptional control. Inactivation of PIKfyve in macrophages rapidly induces the expression of Activating Transcription Factor 3 (ATF3). ATF3 acts as a potent transcriptional repressor that binds directly to the promoters of Type I interferons (IFN-α/β), effectively shutting down TLR-induced IFN production [5]. This mechanism initially positioned PIKfyve inhibitors as highly attractive candidates for autoimmune diseases characterized by IFN-driven pathology, such as Systemic Lupus Erythematosus (SLE).

PIKfyve in Adaptive Immunity and the Tumor Microenvironment

Th17 Differentiation and Autoimmunity

Recent phosphoproteomic mapping has revealed that PIKfyve is essential for the differentiation of T helper 17 (Th17) cells, which are primary drivers of autoimmune neuroinflammation and mucosal immunity. During Th17 polarization, PIKfyve is phosphorylated at Serine 307, upregulating PI(3,5)P2 synthesis. This lipid pool directly stimulates mTORC1 kinase activity, which in turn catalyzes the phosphorylation of STAT3 at Serine 727—an absolute requirement for pathogenic Th17 lineage commitment. Targeted deletion or chemical inhibition of PIKfyve in CD4+ T cells drastically reduces Th17 differentiation and ameliorates pathology in models of multiple sclerosis [6].

STING Stabilization and MHC-I Upregulation in Oncology

In the context of the tumor microenvironment, PIKfyve acts as an immune checkpoint that suppresses anti-tumor immunogenicity. PIKfyve physically interacts with the cGAS-STING complex, facilitating the trafficking of STING from the endosome to the lysosome for degradation. Inhibiting PIKfyve rescues STING from lysosomal destruction, amplifying downstream interferon-stimulated genes (ISGs) and recruiting cytotoxic CD8+ T cells to the tumor bed [2]. Concurrently, PIKfyve inhibition blocks the autophagic degradation of Major Histocompatibility Complex Class I (MHC-I) molecules, forcing their accumulation on the tumor cell surface and rendering "cold" tumors highly sensitive to immune checkpoint blockade (ICB) [7].

Data Presentation: Quantitative Impact of PIKfyve Inhibition
Immune Marker / PathwayEffect of PIKfyve InhibitionPrimary Mechanistic DriverClinical / Therapeutic Implication
Type I IFN & IL-12 DownregulatedInduction of ATF3 transcriptional repressor [5]Dampening of hyperinflammation in autoimmune disorders
TLR9 Signaling SuppressedArrest of CpG DNA in EEA1+ early endosomes [4]Mitigation of nucleic-acid sensing in lupus/psoriasis
Th17 Differentiation SuppressedReduced mTORC1 and STAT3 (S727) activation [6]Amelioration of Th17-driven autoimmune pathology
STING Protein Levels UpregulatedBlockade of STING lysosomal degradation [2]Enhanced anti-tumor immunogenicity and ICB synergy
Surface MHC-I UpregulatedDisruption of autophagic flux / degradation [7]Increased tumor sensitivity to CD8+ T cell recognition
NLRP3 Inflammasome ActivatedLysosomal disruption and mitochondrial damage [8]Potential pro-inflammatory dose-limiting toxicities

Experimental Methodologies: Validating PIKfyve Function

To investigate PIKfyve's role in immune cells, assays must be carefully designed to distinguish between primary lipid kinase inhibition and secondary vesicular collapse. The following protocols provide self-validating systems for assessing PIKfyve functionality.

Workflow Step1 Macrophage Culture (RAW 264.7) Step2 Apilimod Treatment (PIKfyve Inhibition) Step1->Step2 Pre-incubate 1h Step3 CpG Stimulation (TLR9 Activation) Step2->Step3 Add Ligands Step4 Confocal Microscopy (EEA1 vs LAMP1) Step3->Step4 Trafficking Assay Step5 qRT-PCR / ELISA (Cytokine Output) Step3->Step5 Expression Assay

Figure 2: Experimental workflow for validating PIKfyve inhibition on TLR9 endosomal trafficking.

Protocol 1: Assessing Endolysosomal Trafficking and TLR9 Co-localization

Objective: Determine the spatial arrest of TLR ligands upon PIKfyve inhibition. Causality Rationale: TLR9 requires the acidic environment of LAMP1+ lysosomes for proteolytic activation. By tracking a fluorescent ligand, we can prove that PIKfyve inhibition physically prevents the ligand from reaching the receptor's activation zone.

  • Cell Preparation: Seed RAW 264.7 murine macrophages on glass coverslips. Allow 24 hours for adherence.

  • Inhibitor Pre-treatment: Treat cells with Apilimod (100 nM) or vehicle (DMSO) for 1 hour. Self-Validation Step: Include a parallel control treated with Bafilomycin A1 (v-ATPase inhibitor). This controls for acidification defects independent of PIKfyve-mediated trafficking.

  • Ligand Pulse-Chase: Add FITC-labeled CpG ODN 1826 (3 µM) to the media for 10 minutes (Pulse), wash thoroughly with PBS, and incubate in fresh media for 30–60 minutes (Chase).

  • Fixation & Staining: Fix cells with 4% PFA. Permeabilize using 0.1% Saponin (preserves delicate endosomal membranes better than Triton X-100). Stain with primary antibodies against EEA1 (early endosomes) and LAMP1 (late endosomes/lysosomes).

  • Imaging & Analysis: Capture Z-stacks via confocal microscopy. Calculate Pearson's correlation coefficient. In vehicle-treated cells, FITC-CpG will co-localize with LAMP1. In Apilimod-treated cells, FITC-CpG will strictly arrest in EEA1+ compartments.

Protocol 2: Quantifying PI(3,5)P2 Levels via HPLC

Objective: Directly measure the lipid product of PIKfyve to confirm target engagement. Causality Rationale: Observing enlarged vacuoles is insufficient to prove PIKfyve inhibition, as other pathways (e.g., V-ATPase dysfunction) cause similar phenotypes. Direct quantification of PI(3,5)P2 depletion alongside PI(3)P accumulation proves highly specific kinase inhibition.

  • Metabolic Labeling: Culture primary CD4+ T cells in inositol-free media supplemented with myo-[3H]inositol (10 µCi/mL) for 48 hours to achieve steady-state radiolabeling of all phosphoinositides.

  • Treatment: Apply PIKfyve inhibitor (e.g., ESK981 or Apilimod) for 2 hours.

  • Acidic Lipid Extraction: Lyse cells in ice-cold 1M HCl. Extract lipids using a chloroform/methanol/HCl mixture. Crucial Step: Acidic conditions are mandatory to neutralize the highly negative charges of polyphosphoinositides, preventing them from partitioning into the aqueous phase.

  • Deacylation: Treat the dried lipid film with methylamine to remove fatty acid tails, converting lipids into water-soluble glycero-phosphoinositides.

  • HPLC Separation: Resolve the headgroups using strong anion-exchange (SAX) HPLC.

  • Validation: A successful assay will show a near-total collapse of the PI(3,5)P2 peak, a compensatory spike in the PI(3)P peak (substrate accumulation), and unchanged PI(4,5)P2 levels, confirming absolute on-target specificity.

References

  • PIKfyve controls fluid phase endocytosis but not recycling/degradation of endocytosed receptors or sorting of procathepsin D by regulating multivesicular body morphogenesis. Molecular Biology of the Cell.[Link]

  • The Lipid Kinase PIKfyve Coordinates the Neutrophil Immune Response through the Activation of the Rac GTPase. Journal of Immunology.[Link]

  • PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses. PLoS One.[Link]

  • PIKfyve, a class III lipid kinase, is required for TLR-induced type I IFN production via modulation of ATF3. Journal of Immunology.[Link]

  • The phospholipid kinase PIKFYVE is essential for Th17 differentiation. Journal of Experimental Medicine.[Link]

  • PIKfyve Inhibition Induces Antitumor Immunogenicity by Attenuating STING Trafficking and Lysosomal Degradation. Cancer Immunology Research.[Link]

  • Apilimod activates the NLRP3 inflammasome through lysosome-mediated mitochondrial damage. Frontiers in Immunology.[Link]

  • Targeting the lipid kinase PIKfyve upregulates surface expression of MHC class I to augment cancer immunotherapy. PNAS / PubMed. [Link]

Sources

Foundational

Unlocking PIKfyve: Structural Dynamics and Active Site Targeting for Advanced Drug Design

An In-Depth Technical Guide for Drug Development Professionals Authored from the perspective of a Senior Application Scientist Executive Summary The phosphoinositide kinase PIKfyve has emerged as a critical node in endol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals Authored from the perspective of a Senior Application Scientist

Executive Summary

The phosphoinositide kinase PIKfyve has emerged as a critical node in endolysosomal trafficking, autophagy, and lysosomal biogenesis[1]. By phosphorylating phosphatidylinositol-3-phosphate (PI3P) to phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2), PIKfyve governs membrane homeostasis[1]. Its dysregulation is implicated in neurodegenerative diseases, cancer, and viral entry (including SARS-CoV-2 and Ebola)[2][3].

For drug discovery scientists, targeting PIKfyve presents a unique challenge. The kinase does not operate in isolation; it functions within a highly dynamic, multi-protein complex. This whitepaper dissects the structural architecture of the PIKfyve active site, explores modern pharmacological modalities (from reversible inhibitors to covalent binders and PROTACs), and provides field-proven, self-validating experimental protocols to accelerate your discovery pipeline.

Structural Architecture of the PIKfyve-VAC14-FIG4 Complex

To design effective PIKfyve modulators, one must first understand its native cellular environment. PIKfyve activity is strictly dependent on its assembly with the scaffold protein VAC14 and the lipid phosphatase FIG4[4].

Cryo-EM Insights and Conformational Paradoxes

Recent 6.6 Å resolution cryo-EM data (PDB: 7K2V) has illuminated the architecture of this complex[5][6]. VAC14 forms a star-shaped pentameric scaffold that acts as a central hub[7]. It binds a single copy of PIKfyve and a single copy of FIG4[4][7].

A critical structural paradox exists within this solved state: while the FIG4 catalytic site is oriented toward the putative membrane surface, the PIKfyve active site is rotated at an approximately 45° angle away from the membrane[4][7].

The Application Scientist's Insight: This structural snapshot implies that the complex is highly dynamic. It likely undergoes significant conformational shifts to allow alternating access of PIKfyve and FIG4 to their membrane-bound lipid substrates, thereby preventing a futile cycle of ATP hydrolysis[2]. Consequently, when screening compounds, utilizing assays that preserve this native multiprotein complex (such as live-cell NanoBRET) is paramount, as isolated recombinant PIKfyve may not fully recapitulate the biologically relevant active site conformation.

G PI3P PI(3)P (Endosomal Membrane) PI35P2 PI(3,5)P2 (Endolysosomal Trafficking) PI3P->PI35P2 PIKfyve PI35P2->PI3P FIG4 PI5P PI(5)P (Signaling) PI35P2->PI5P 3-Phosphatase VAC14 VAC14 Pentamer (Scaffold) PIKfyve PIKfyve (Lipid Kinase) VAC14->PIKfyve Recruits FIG4 FIG4 (Lipid Phosphatase) VAC14->FIG4 Recruits FIG4->PIKfyve Activates

Caption: PIKfyve-VAC14-FIG4 complex dynamics and phosphoinositide signaling.

The PIKfyve Active Site: A Blueprint for Drug Design

The pharmacological landscape of PIKfyve modulators has evolved rapidly, moving from traditional ATP-competitive inhibitors to targeted protein degraders.

ATP-Competitive Inhibitors (The Hinge Binders)

The most well-characterized PIKfyve inhibitors, such as Apilimod and YM201636 , target the ATP-binding pocket[8][9][10]. Apilimod utilizes an aminopyrimidine motif to form essential hydrogen bonds with the kinase hinge region[11]. Interestingly, resistance mutations (e.g., N1939K) identified in the ATP-binding pocket completely abrogate apilimod's efficacy, confirming its direct mechanism of action[12].

Covalent Targeting of Non-Canonical Nucleophiles

Rational drug design based purely on static structures can miss transient druggable pockets. Recent chemoproteomic efforts have identified Cys1970 as a tractable covalent target[5]. Although predicted by AlphaFold and cryo-EM to be solvent-exposed and distant (>12 Å) from the core hinge-binding motif, Cys1970 resides on a highly flexible loop[5]. Covalent inhibitors like DUN'058 exploit this flexibility, utilizing a vinyl pyridine electrophile to trap the kinase in an inactive state, achieving sustained target occupancy in the central nervous system[5].

PROTAC-Mediated Degradation

Because PIKfyve serves a scaffolding role in addition to its catalytic function, simply inhibiting its kinase activity may not fully ablate its disease-driving functions. Enter PIK5-12d , a first-in-class PROTAC degrader[1][13]. By tethering an apilimod-derivative warhead to a von Hippel-Lindau (VHL) E3 ligase ligand via an optimized linker, PIK5-12d induces rapid, proteasome-dependent degradation of the PIKfyve protein[1][13].

Pharmacological Landscape & Quantitative Data

To facilitate compound benchmarking, the following table summarizes the quantitative metrics of key PIKfyve modulators.

CompoundModalityPrimary Target SitePotency / AffinityKey Characteristics
Apilimod Reversible InhibitorATP-binding pocket Kd​ = 75 pM[12]Exquisite kinome selectivity; blocks viral entry and cancer proliferation[3][12].
YM201636 Reversible InhibitorATP-binding pocket IC50​ = 33 nM[10]Structurally distinct from Apilimod; induces endosomal vacuolation[10].
DUN'058 Covalent InhibitorHinge + Cys1970 KI​ = 55 nM, kinact​ = 5.8×10⁻⁴ s⁻¹[5]CNS-penetrant; achieves sustained in vivo target occupancy[5].
PIK5-12d PROTAC DegraderATP-pocket + VHL DC50​ = 1.48 nM, Dmax​ = 97.7%[1][13]Event-driven pharmacology; superior suppression of downstream signaling[1][13].

Experimental Methodologies: Validating PIKfyve Modulators

As an application scientist, I emphasize that a single assay is never sufficient. A robust drug discovery program requires a self-validating system combining biochemical precision with cellular context.

G Design Rational Drug Design (Cryo-EM / AlphaFold) Synthesis Chemical Synthesis (Warhead + Linker) Design->Synthesis SAR InVitro Biochemical Assay (ADP-Glo) Synthesis->InVitro Screening Cellular Target Engagement (NanoBRET) InVitro->Cellular Permeability Degradation Phenotypic Validation (Immunoblot / Viability) Cellular->Degradation Efficacy Degradation->Design Optimization

Caption: Self-validating workflow for PIKfyve targeted drug discovery.

Protocol 1: In Vitro Lipid Kinase Activity (ADP-Glo Assay)

This assay measures the direct biochemical inhibition of PIKfyve by quantifying ADP production[14].

  • Causality Check: Lipid kinases act on membrane-bound substrates. Using soluble lipids will yield artificially low activity. We must present the substrate as a micelle or liposome. Furthermore, we use ADP-Glo (a luminescence-based assay) to avoid the regulatory and safety burdens of radiolabeled ATP, while maintaining high sensitivity[14][15].

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a substrate solution containing 250 µM PI(3)P and 2000 µM Phosphatidylserine (PS) in Lipid Dilution Buffer[14]. Sonicate briefly to ensure uniform micelle formation.

  • Enzyme Incubation: In a 384-well opaque plate, combine recombinant active PIKfyve (approx. 110 kDa, >85% purity) with the lipid substrate and test compounds[14]. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add ATP to a final concentration near the enzyme's Km​ (e.g., 10-15 µM) to ensure the assay is sensitive to competitive inhibitors. Incubate at 30°C for 40 minutes[14][15].

  • ATP Depletion: Terminate the reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at ambient temperature. Why? This step actively depletes all unreacted ATP, ensuring zero background noise.[14]

  • Signal Detection: Add Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase reaction. Read luminescence after 30 minutes[14].

Protocol 2: Cellular Target Engagement (NanoBRET TE Assay)

Biochemical potency does not guarantee cellular efficacy. The NanoBRET assay confirms that your compound permeates the cell membrane and binds PIKfyve in its native, VAC14/FIG4-complexed state[16][17].

  • Causality Check: We utilize a ratiometric Bioluminescence Resonance Energy Transfer (BRET) system. By dividing the acceptor emission by the donor emission, we normalize for any well-to-well variations in transfection efficiency or cell number, ensuring highly reproducible IC50​ curves[17].

Step-by-Step Methodology:

  • Transfection & Seeding: Transfect HEK293 cells with a PIKFYVE-NanoLuc® Fusion Vector and Transfection Carrier DNA (1:9 ratio)[17]. Resuspend in OptiMEM and seed into 384-well plates[16][17].

  • Tracer Equilibration: Add the cell-permeable NanoBRET™ Tracer K-8 (at a final concentration of 0.13 µM) alongside serial dilutions of your test compound[17].

  • Incubation: Incubate for 1 to 2 hours at 37°C. Why? The tracer binds the PIKfyve active site, bringing the fluorophore into close proximity with NanoLuc to generate a BRET signal. A successful inhibitor will competitively displace the tracer, dropping the signal.[16][17]

  • Readout: Add NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor. Measure the BRET signal (ratio of 618 nm / 460 nm) on a multimode reader (e.g., Envision)[16][17]. Calculate the apparent cellular affinity using a sigmoidal dose-response equation[16].

Conclusion & Future Perspectives

The structural elucidation of the PIKfyve-VAC14-FIG4 complex has shattered the paradigm of static kinase targeting. As we have seen, the active site is highly dynamic, requiring complex assembly for physiological function[2][4]. Moving forward, the integration of chemoproteomics to uncover cryptic covalent pockets (like Cys1970)[5] and the application of PROTAC technologies (like PIK5-12d)[13] will dominate the next generation of PIKfyve therapeutics. By strictly adhering to self-validating workflows—bridging robust biochemical assays with live-cell target engagement—drug developers can confidently navigate this challenging but highly rewarding target space.

Sources

Exploratory

Unraveling the PIKfyve-PI(3,5)P2 Axis: A Technical Guide to Genetic Knockout Studies and Endolysosomal Mechanics

Executive Summary The phosphoinositide kinase PIKfyve is the primary enzyme responsible for synthesizing phosphatidylinositol-3,5-bisphosphate [PI(3,5)P2] from phosphatidylinositol-3-phosphate [PI(3)P][1]. Operating with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phosphoinositide kinase PIKfyve is the primary enzyme responsible for synthesizing phosphatidylinositol-3,5-bisphosphate [PI(3,5)P2] from phosphatidylinositol-3-phosphate [PI(3)P][1]. Operating within a heterotrimeric complex alongside the scaffold protein VAC14 and the phosphatase FIG4, PIKfyve acts as a master regulator of endolysosomal trafficking, nutrient sensing, and autophagic flux[2]. While pharmacological inhibitors (e.g., Apilimod, YM201636) have provided baseline insights into PIKfyve biology, genetic knockout (KO) models are essential for eliminating off-target effects and understanding the structural dependency of the PIKfyve-VAC14-FIG4 complex. This whitepaper synthesizes the phenotypic landscape of PIKfyve deletion, the mechanistic causality behind its cellular consequences, and field-proven methodologies for engineering and validating PIKfyve knockout models.

The Phenotypic Landscape of PIKfyve Depletion

Because PI(3,5)P2 is critical for fundamental cellular homeostasis, the systemic ablation of PIKfyve is highly deleterious. Global knockout models have demonstrated that PIKfyve is strictly essential for early embryonic development, while conditional and tissue-specific models have unmasked its specialized roles in metabolic and immune regulation.

Quantitative Summary of PIKfyve Knockout Phenotypes
Model SystemKnockout StrategyKey Phenotypic ObservationsRef
Mus musculus (Global) Systemic Pikfyve deletionEmbryonic lethality by e8.5 due to a failure of the visceral endoderm to utilize maternal nutrients.[1]
Mus musculus (Muscle) Cre-loxP (MPIfKO)Marked glucose intolerance, insulin resistance in skeletal muscle, and increased adiposity.[3]
Danio rerio (Zebrafish) CRISPR/Cas9 (Frameshift indels)Massive macrophage vacuolization; complete developmental lethality by 7 days post-fertilization (dpf).[4]
Homo sapiens (HAP1) CRISPR/Cas9 (GeCKOv2 Screen)Accumulation of giant, acidic cytoplasmic vesicles positive for LAMP1/LAMP2.[5]

Mechanistic Causality: Decoding the Vacuolation Phenotype

The most striking and universal cellular phenotype observed upon PIKfyve genetic ablation is massive cytoplasmic vacuolization[5]. To engineer effective studies, researchers must understand the precise biophysical causality driving this morphology.

The Fission-Fusion Imbalance: The enlarged vacuoles in PIKfyve KO cells do not arise from increased fluid-phase endocytosis or osmotic swelling. Instead, they are the result of a catastrophic failure in lysosomal fission[6]. PI(3,5)P2 serves as an endogenous allosteric activator of TRPML1 (Mucolipin-1), a crucial calcium channel located on the lysosomal membrane. Under normal conditions, TRPML1-mediated localized Ca2+ efflux is required to recruit and activate the membrane scission machinery (e.g., dynamin-related proteins)[7].

When PIKfyve is knocked out, PI(3,5)P2 is depleted, and TRPML1 remains inactive. Consequently, endosomes and lysosomes can still undergo SNARE-mediated fusion, but they cannot undergo fission. This unidirectional membrane flow forces the organelles to continuously coalesce into giant, dysfunctional vacuoles[6].

mTORC1 and Transcriptional Reprogramming: Beyond membrane dynamics, PIKfyve knockout disrupts nutrient sensing. PI(3,5)P2 is required for the proper lysosomal recruitment and activation of the mTORC1 complex. In PIKfyve-deficient cells, mTORC1 activity is dysregulated, preventing the phosphorylation of the transcription factor TFEB. Unphosphorylated TFEB translocates to the nucleus, driving a compensatory—but ultimately futile—upregulation of lysosomal biogenesis genes[4].

G PI3P PI(3)P (Endosomal Lipid) PIKfyve PIKfyve Complex (Kinase Activity) PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 (Signaling Lipid) PIKfyve->PI35P2 Phosphorylation TRPML1 TRPML1 Channel (Ca2+ Efflux) PI35P2->TRPML1 Allosteric Activation mTORC1 mTORC1 Complex (Nutrient Sensing) PI35P2->mTORC1 Lysosomal Recruitment Fission Lysosomal Fission (Homeostasis) TRPML1->Fission Promotes Scission TFEB TFEB (Nuclear Translocation) mTORC1->TFEB Prevents Activation

Fig 1: PIKfyve signaling pathway and the downstream endolysosomal consequences of PI(3,5)P2 production.

Experimental Methodologies: Engineering PIKfyve Knockout Lines

Because PIKfyve is essential for cell fitness, generating stable homozygous knockout clones in mammalian cell lines requires optimized protocols to overcome severe survival bottlenecks.

G sgRNA 1. sgRNA Design (Target PIPKc Domain) Transfection 2. RNP Delivery (Electroporation) sgRNA->Transfection Cloning 3. Single-Cell Sorting (Conditioned Media) Transfection->Cloning Genotyping 4. PCR & Sequencing (Indel Confirmation) Cloning->Genotyping Validation 5. Phenotypic Assay (Vacuolation & Biosensors) Genotyping->Validation

Fig 2: Step-by-step CRISPR/Cas9 workflow for generating and validating PIKfyve knockout cell lines.

Protocol 1: CRISPR/Cas9-Mediated Knockout of PIKfyve

Rationale: Targeting the N-terminus can sometimes result in alternative start site usage or hypomorphic fragments that retain partial scaffolding function. To ensure complete loss of function, sgRNAs should be designed against the highly conserved C-terminal PIPKc lipid kinase domain (e.g., Exons 38-40 in human PIKFYVE)[4].

  • sgRNA Design & RNP Assembly: Synthesize sgRNAs targeting the PIPKc domain. Incubate the synthetic sgRNA with recombinant Cas9 nuclease (e.g., SpCas9) at a 1:1.2 molar ratio for 15 minutes at room temperature to form Ribonucleoprotein (RNP) complexes. Causality: RNPs are preferred over plasmid delivery to minimize off-target cleavage and avoid integration of Cas9, which is toxic to already fragile PIKfyve-deficient cells.

  • Electroporation: Electroporate the target cells (e.g., HEK293 or HAP1) with the RNP complex using a nucleofector system optimized for the specific cell type.

  • Recovery & Single-Cell Sorting: Allow cells to recover in bulk for 48 hours. Sort single cells into 96-well plates via FACS. Critical Step: The collection plates must contain 50% conditioned media (harvested from healthy, sub-confluent wild-type cells) mixed with 50% fresh media. Causality: PIKfyve KO cells have defective Retriever-mediated recycling pathways, leading to the rapid degradation of vital surface receptors like integrins[2]. Conditioned media provides essential paracrine survival factors that bypass this receptor deficiency during clonal expansion.

  • Genotyping: Extract genomic DNA from expanded clones. Perform PCR amplification of the targeted locus and utilize Sanger sequencing coupled with TIDE (Tracking of Indels by Decomposition) analysis to confirm biallelic frameshift mutations.

Protocol 2: Self-Validating Functional Assays

Genotypic confirmation must be paired with functional validation to ensure the ablation of lipid kinase activity.

  • Morphological Assessment: Plate validated clones and observe under phase-contrast microscopy. Successful knockouts will exhibit a highly penetrant phenotype of massive, phase-lucent cytoplasmic vacuoles within 24-48 hours of plating.

  • PI(3,5)P2 Biosensor Imaging: Because PI(3,5)P2 constitutes less than 0.1% of total cellular phosphoinositides, standard lipid mass spectrometry is highly prone to error. Instead, use the genetically encoded fluorescent probe GFP-ML1N*2 (derived from the N-terminal domain of TRPML1)[7].

    • Workflow: Transfect WT and KO cells with the GFP-ML1N*2 plasmid.

    • Readout: In WT cells, the probe will show distinct punctate localization, co-localizing with LAMP1+ endolysosomes. In validated PIKfyve KO cells, the punctate signal will be entirely abolished, resulting in a diffuse cytosolic fluorescence, confirming the complete absence of PI(3,5)P2[7].

  • Lysosomal Acidification Assay: Treat the vacuolated cells with LysoTracker Red (50 nM for 30 mins). Causality: This step distinguishes PIKfyve-induced lysosomal coalescence from macropinocytosis. The giant vacuoles in PIKfyve KO cells will stain intensely positive for LysoTracker, proving they are of acidic endolysosomal origin rather than neutral macropinosomes[5].

Translational Perspectives in Drug Development

Understanding the genetic knockout of PIKfyve has direct implications for modern therapeutics. While total loss of PIKfyve is lethal, transient pharmacological inhibition (e.g., Apilimod) mimics the heterozygous or hypomorphic state, yielding therapeutic benefits in specific disease contexts:

  • Immuno-Oncology: PIKfyve facilitates the trafficking of STING (Stimulator of Interferon Genes) from the endosome to the lysosome for degradation. Inhibiting PIKfyve blocks this degradation, leading to STING accumulation, enhanced downstream signaling, and profound antitumor immunogenicity, particularly when combined with therapies like cisplatin in melanoma models[8].

  • Viral Entry: Viruses such as SARS-CoV-2 and Ebola rely on endolysosomal acidification and PIKfyve-dependent membrane dynamics to release their viral genomes into the host cytosol. PIKfyve inhibition traps the virions within the enlarged endosomes, preventing infection.

By utilizing robust genetic knockout models, researchers can continue to map the intricate dependency networks of the PIKfyve complex, paving the way for highly targeted interventions in oncology, virology, and neurodegeneration.

References

  • Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling. MDPI Cells. 4

  • PIKfyve: a new fish in the growing pool of AMPK substrates. Biochemical Journal (Portland Press). 3

  • Roles of PIKfyve in multiple cellular pathways. PMC. 1

  • Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence. Journal of Cell Science (The Company of Biologists). 6

  • PIKfyve Inhibition Induces Antitumor Immunogenicity by Attenuating STING Trafficking and Lysosomal Degradation. Cancer Research (AACR Journals). 8

  • Lipid kinases VPS34 and PIKfyve coordinate a phosphoinositide cascade to regulate retriever-mediated recycling on endosomes. eLife. 2

  • Genetically encoded fluorescent probe to visualize intracellular phosphatidylinositol 3,5-bisphosphate localization and dynamics. PNAS. 7

  • CRISPR knockout screen implicates three genes in lysosome function. Nature Communications (PMC). 5

Sources

Protocols & Analytical Methods

Method

Application Note: YM201636 Dosage and Protocols for Mouse Models of Neurodegeneration

Executive Summary & Mechanistic Causality The lipid kinase PIKfyve has emerged as a highly nuanced therapeutic target in neurodegenerative diseases, including Parkinson's Disease (PD), Alzheimer's Disease (AD), and Amyot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

The lipid kinase PIKfyve has emerged as a highly nuanced therapeutic target in neurodegenerative diseases, including Parkinson's Disease (PD), Alzheimer's Disease (AD), and Amyotrophic Lateral Sclerosis (ALS). PIKfyve phosphorylates phosphatidylinositol-3-phosphate (PI3P) to generate PI(3,5)P2, a critical lipid for endolysosomal trafficking and homeostasis[1].

The pharmacological targeting of PIKfyve presents a "Goldilocks" paradigm. Genetic ablation or severe chronic inhibition of the PIKfyve/Vac14/Fig4 complex halts endosomal maturation, leading to massive intracellular vacuolation and apoptosis-independent neuronal cell death[2]. However, transient or partial pharmacological inhibition using the selective small-molecule inhibitor YM201636 triggers a compensatory neuroprotective mechanism. Sub-lethal PIKfyve inhibition induces the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB)[3]. Once in the nucleus, TFEB activates the CLEAR (Coordinated Lysosomal Expression and Regulation) network, driving lysosomal biogenesis and the autophagic clearance of neurotoxic aggregates, such as α -synuclein and Amyloid- β [3][4][5].

This application note provides field-proven, self-validating protocols for utilizing YM201636 in both in vitro neuronal cultures and in vivo mouse models of neurodegeneration.

PIKfyve_Mechanism YM YM201636 PIK PIKfyve Complex YM->PIK Inhibits Kinase Activity PIP ↓ PI(3,5)P2 & PI5P PIK->PIP Reduces Synthesis TFEB_C TFEB (Cytosolic, Inactive) PIP->TFEB_C Triggers Dephosphorylation TFEB_N TFEB (Nuclear, Active) TFEB_C->TFEB_N Nuclear Translocation Clear Lysosomal Biogenesis & Aggregate Clearance TFEB_N->Clear Upregulates CLEAR Network

Fig 1. YM201636 inhibits PIKfyve, driving TFEB nuclear translocation and aggregate clearance.

Quantitative Dosage Summary

To ensure target engagement without crossing the threshold into neurotoxicity, precise dosing is critical. The following table synthesizes established YM201636 dosages across various neurodegeneration and systemic mouse models.

Model Type / Cell LineTarget Pathology / GoalYM201636 DosageAdministration RouteKey Outcomes & ObservationsRef
Primary Hippocampal Neurons Toxicity / Vacuolation Baseline1 µMIn vitro (Media)Establishes toxicity threshold; induces vacuolation and apoptosis-independent death.[2]
SH-SY5Y / 3K-SNCA (PD Model) α -Synuclein Aggregates1 µMIn vitro (Media)Reduces α -synuclein aggregates by ~19%; increases TFEB nuclear presence.[4]
N2a Cells (AD Model) A β 42 Processing800 nMIn vitro (Media)Alters endosomal maturation and A β 42/total A β ratio.[5]
C57BL/6 Mice Systemic Target Engagement3 mg/kgIn vivo (Oral Gavage)Administered every 2 days; induces systemic autophagy; well-tolerated.[1]
BALB/c Mice Systemic Target Engagement2 mg/kgIn vivo (IP Injection)Administered daily for 7 days; robust target engagement without systemic toxicity.[6]

Note: While YM201636 is a gold-standard tool compound for in vitro neurodegeneration assays, its in vivo pharmacokinetic half-life is shorter than next-generation inhibitors[7]. The 2–3 mg/kg dosage is the established baseline for achieving systemic target engagement in live mice[1][6].

Self-Validating In Vitro Protocol (Neuronal Models)

This protocol is designed for primary mouse neurons or differentiated neuroblastoma lines (e.g., SH-SY5Y) to study aggregate clearance without inducing off-target cell death.

Phase 1: Formulation and Treatment
  • Stock Preparation: Dissolve YM201636 powder in 100% anhydrous DMSO to create a 10 mM stock solution[8]. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilution: Dilute the stock in pre-warmed neurobasal media to a final concentration of 1 µM (ensure final DMSO concentration is 0.01% to prevent solvent toxicity).

    • Causality: At 1 µM, YM201636 preferentially inhibits PI(3,5)P2 synthesis sufficiently to trigger TFEB translocation, whereas higher doses (>5 µM) completely ablate PI5P and PI(3,5)P2, causing irreversible endolysosomal collapse[2][9].

  • Incubation: Expose cells to the compound for 24 hours (for acute TFEB translocation) or up to 7 days (for chronic aggregate clearance in non-dividing cells)[4].

Phase 2: The Self-Validation Checkpoint

To trust the efficacy of the assay, you must validate that the dose is sub-toxic but active.

  • Positive Control (Target Engagement): Perform immunofluorescence for TFEB. A successful assay will show a statistically significant shift of TFEB from the cytosol to the nucleus within 7 to 24 hours[3].

  • Negative Control (Toxicity Check): Monitor cells under phase-contrast microscopy. If large, phase-lucent vacuoles (>5 µm diameter) appear extensively in the perikaryon, the PIKfyve inhibition has crossed into the toxic threshold[2]. Immediately reduce the dose to 500–800 nM.

Self-Validating In Vivo Protocol (Mouse Models)

When transitioning to transgenic mouse models of neurodegeneration (e.g., 5xFAD for Alzheimer's or A53T for Parkinson's), formulation and systemic validation are critical due to the blood-brain barrier (BBB) and hepatic clearance rates.

Phase 1: Formulation for In Vivo Administration

YM201636 is highly hydrophobic. Do not inject crude DMSO suspensions into mice.

  • Co-solvent Preparation: Prepare a clear stock solution using the following volumetric ratio: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline [8].

  • Sequential Addition: Dissolve the required dose (e.g., 2 mg/kg) in DMSO first until completely clear. Sequentially add PEG300, vortex, add Tween-80, vortex, and finally add saline dropwise.

    • Causality: This sequential micellar formulation prevents compound precipitation in the peritoneum or GI tract, ensuring predictable pharmacokinetics.

Phase 2: Dosing Regimen
  • Administration: Administer 2 to 3 mg/kg via Intraperitoneal (IP) injection or Oral Gavage (PO)[1][6].

  • Frequency: Dose every 48 hours (every 2 days) to allow for lipid membrane recovery and prevent the severe spongiform degeneration seen in genetic PIKfyve knockouts[1][2].

Phase 3: Systemic Validation & Tissue Harvesting
  • Surrogate Marker Validation: 24 hours post-dose, draw 50 µL of blood via the submandibular vein. Isolate PBMCs and perform a Western blot for LC3-II.

    • Causality: YM201636 induces systemic autophagy. An elevated LC3-II/LC3-I ratio in PBMCs confirms successful systemic target engagement before sacrificing the animal[6].

  • Perfusion: Euthanize mice via CO2 asphyxiation followed by transcardial perfusion with ice-cold PBS, then 4% Paraformaldehyde (PFA).

    • Causality: Blood must be completely flushed to prevent serum auto-fluorescence and degradation of delicate endolysosomal proteins during downstream IHC.

  • Downstream Assays: Section the brain/spinal cord and stain for LAMP1 (to quantify lysosomal biogenesis) and the target aggregate (e.g., α -synuclein or A β ) to quantify clearance efficacy[3][4].

InVivo_Protocol Prep 1. Formulation (5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) Dose 2. Administration (2-3 mg/kg IP/PO, Every 2 Days) Prep->Dose Val 3. System Validation (PBMC LC3-II/I Ratio & Weight Monitoring) Dose->Val Euthanize 4. Tissue Harvesting (Perfusion & Brain Extraction) Val->Euthanize Assay 5. Downstream Assays (IHC: LAMP1, α-Syn; WB: TFEB) Euthanize->Assay

Fig 2. Self-validating in vivo workflow for YM201636 administration in mouse models.

References

  • PIKfyve Inhibition Induces Antitumor Immunogenicity by Attenuating STING Trafficking and Lysosomal Degradation AACR Journals[Link]

  • Inhibition of PIKfyve using YM201636 suppresses the growth of liver cancer via the induction of autophagy Spandidos Publications[Link]

  • Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 American Journal of Physiology-Cell Physiology[Link]

  • Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death PLOS One / PMC[Link]

  • Reduction of a-synuclein aggregates by PIKfyve inhibition via TFEB-mediated lysosomal biogenesis in a Parkinson disease model bioRxiv[Link]

  • Alpha-synuclein inclusions reduced by PIKfyve inhibition in Parkinson disease cell models Neurobiology of Disease / Scientia[Link]

  • CALM regulates clathrin-mediated endocytosis of y-secretase Nature Communications / NIPH[Link]

  • Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve PMC / NIH[Link]

Sources

Application

Application Note: In Vivo Interrogation of PIKfyve Function Using CRISPR/Cas9 Methodologies

Biological Context and Rationale PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing) is a critical endosomal lipid kinase responsible for synthesizing phosphatidylinositol 3,5-bisphosphate [PI(3,5)P2] fro...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Context and Rationale

PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing) is a critical endosomal lipid kinase responsible for synthesizing phosphatidylinositol 3,5-bisphosphate [PI(3,5)P2] from phosphatidylinositol 3-phosphate [PI(3)P][1]. This enzymatic conversion is not merely a metabolic step; it is the master regulatory switch for endolysosomal trafficking, autophagic flux, and the maintenance of lysosomal homeostasis[1][2].

Inhibition or genetic ablation of PIKfyve triggers a profound cellular phenotype: massive cytoplasmic vacuolation driven by impaired lysosomal fission and dysregulated mTORC1 signaling[1]. Furthermore, PIKfyve acts as a critical node in transcriptional regulation; its inhibition leads to the dephosphorylation and subsequent nuclear translocation of Transcription Factor EB (TFEB), the master regulator of lysosomal biogenesis[2][3]. Because global knockout of the Pikfyve gene in mice results in embryonic lethality prior to the 32–64 cell stage[2], researchers must employ sophisticated in vivo CRISPR/Cas9 strategies—such as targeted zebrafish models and conditional murine knockouts—to study its function in development, ocular diseases (e.g., congenital cataracts), and oncology[4][5].

Pathway PI3P PI(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation TFEB_Nuc TFEB (Nuclear / Active) PIKfyve->TFEB_Nuc Inhibition triggers Translocation mTORC1 mTORC1 PI35P2->mTORC1 Activation TFEB_Cyto TFEB (Cytosolic / Inactive) mTORC1->TFEB_Cyto Phosphorylation (Ser-211) Lysosome Lysosomal Biogenesis & Autophagy TFEB_Nuc->Lysosome CLEAR Network Transcription

PIKfyve signaling axis regulating mTORC1, TFEB translocation, and lysosomal homeostasis.

Strategic Model Selection: Causality in Experimental Design

Choosing the correct in vivo model is dictated by the specific biological question:

  • Zebrafish (Danio rerio): Selected for studying early developmental pathways and ophthalmic phenotypes. Zebrafish possess retinas highly analogous to humans. CRISPR-mediated disruption of pikfyve in zebrafish rapidly models congenital cataracts and retinal pigment epithelium (RPE) degeneration[4][6][7].

  • Mouse (Mus musculus): Selected for adult tissue-specific studies (e.g., pancreatic ductal adenocarcinoma or neurodegeneration). Because global loss is lethal, conditional Cre-Lox systems (e.g., Ptf1a-Cre for pancreatic targeting) combined with CRISPR interference (CRISPRi) or somatic CRISPR/Cas9 delivery are mandatory to bypass embryonic lethality[2][5].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following protocols are designed as self-validating systems . Every genetic manipulation is paired with a pharmacological control (Apilimod) and a downstream biochemical readout to prove that the observed phenotype is strictly due to on-target PIKfyve ablation.

Protocol A: Generation and Validation of PIKfyve Mutant Zebrafish

Causality Focus: We target the PIPKc lipid kinase domain because it is the catalytic core responsible for PI(3,5)P2 synthesis. Disrupting this specific domain mimics clinical haploinsufficiency seen in human congenital cataracts[1][4].

  • gRNA Design & Synthesis: Design microhomology-mediated end joining (MMEJ)-based gRNAs targeting exon 38 or 40 of the zebrafish pikfyve gene (encoding the PIPKc domain) using CRISPRscan[1][4].

  • Microinjection: Inject 1-cell stage wild-type embryos with a complex of Cas9 mRNA (300 ng/µL) and the synthesized gRNA (50 ng/µL).

  • Pigment Inhibition (Crucial for Imaging): At 24 hours post-fertilization (hpf), transfer embryos to fish water containing 0.003% PTU (1-phenyl-2-thiourea) to prevent melanin formation, ensuring optical clarity for downstream vacuole imaging[1].

  • Self-Validation Checkpoint 1 (Pharmacological Phenocopying): Separate a cohort of un-injected wild-type embryos and treat them with 1 µM Apilimod (a highly specific PIKfyve inhibitor)[6][7]. The CRISPR crispants must exhibit the exact same morphological defects (e.g., RPE expansion, massive macrophage vacuolation) as the Apilimod-treated cohort to rule out CRISPR off-target artifacts.

  • Genotypic Validation: Extract genomic DNA at 72 hpf. Perform PCR amplification of the target locus and use Sanger sequencing to confirm frameshift mutations (e.g., 5 bp deletions or 11 bp insertions leading to premature stop codons)[1].

Protocol B: Conditional Knockout and Autophagic Flux Assessment in Murine Models

Causality Focus: PIKfyve regulates the fusion of autophagosomes with lysosomes. Therefore, successful PIKfyve knockout must inherently block autophagic flux, resulting in the accumulation of autophagosome markers[5].

  • Model Generation: Cross Pikfyve^(f/f) mice with a tissue-specific Cre driver (e.g., Ptf1a-Cre for pancreatic tissue) to generate conditional knockouts[5].

  • Tissue Harvesting & Lysis: Isolate the target tissue. Homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states (e.g., TFEB Ser-211).

  • Self-Validation Checkpoint 2 (Biochemical Flux Analysis): Perform Western blotting on the lysates probing for LC3A/B and p62 (SQSTM1). A successful, functional PIKfyve knockout will act as a self-validating block in autophagy, demonstrated by a significantly increased LC3-II to LC3-I ratio and accumulation of p62[5]. If these markers are unchanged, the genetic deletion has not translated to functional enzymatic loss.

  • Rescue Assay (Optional but recommended): Treat isolated primary cells from the KO mice with a V-ATPase inhibitor (e.g., Bafilomycin A1) to confirm if lysosomal acidification defects can be bypassed or exacerbated[4].

Workflow Design 1. gRNA Design (Target PIPKc) Delivery 2. Cas9 Delivery (Microinjection) Design->Delivery Model 3. In Vivo Model (Zebrafish/Mouse) Delivery->Model Validation 4. Genotyping (PCR/Sequencing) Model->Validation Phenotype 5. Phenotyping (Vacuolation Assay) Validation->Phenotype

Step-by-step in vivo CRISPR/Cas9 workflow for generating and validating PIKfyve mutant models.

Quantitative Phenotypic Analysis

To standardize reporting across drug development and academic research, the following quantitative metrics should be extracted from the in vivo models.

Table 1: Expected Quantitative Outcomes in Validated PIKfyve-Deficient Models

Biomarker / PhenotypeAssay MethodExpected WT BaselineExpected PIKfyve KO / Inhibited StateBiological Implication
Macrophage Vacuole Size DIC Microscopy (Zebrafish)< 2 µm diameter> 10 µm diameter (Giant vacuoles)[1]Impaired lysosomal fission/homeostasis.
LC3-II / LC3-I Ratio Western Blot (Murine Tissue)1.0 (Normalized)3.0x to 5.0x Increase[5]Blockade of autophagic flux.
TFEB Localization Immunofluorescence> 80% Cytosolic> 80% Nuclear Translocation[2][3]Loss of mTORC1-mediated retention.
Visual Function Electroretinography (ERG)Normal a/b wave amplitudesNear-complete signal ablation[6][7]RPE and photoreceptor degeneration.

Troubleshooting and Quality Control

  • Lethality in F0 Zebrafish: If microinjection of Cas9/gRNA causes >80% mortality within 24 hpf, the gRNA may have severe off-target effects or the Cas9 mRNA concentration is toxic. Titrate Cas9 mRNA down to 150 ng/µL.

  • Incomplete Phenotype in Mice: If conditional knockout mice do not display the expected autophagic block, verify Cre-recombinase efficiency via a reporter allele (e.g., ROSA26-mTomato/mGFP). Incomplete penetrance is a common failure point in Cre-Lox systems.

  • Antibody Specificity: Endogenous PIKfyve is notoriously difficult to detect via immunoblotting due to low abundance. Always use a validated knockout lysate as a negative control lane to confirm antibody specificity[5].

References

  • Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpWA-_LaNPOrkOMg8HbNPfGpVzPMiH57NVgfdRBuQREBDj68zr2zKeZ7G5ZrNkXvxsB9hyyUpIBRBe2EsqiarripPuDksNCD26fDI370e3ZqjwzguAFD-vl1Y5wHt-q9Udhw==]
  • Disruption of PIKFYVE causes congenital cataract in human and zebrafish. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYli3Jd8kGJlXHMyNFW4TQ5Wb-pMo_dHK7EskEF3u9PLt3-9Kps8AX46bwABfJeXSsBSfgnQ0zWI6jF48Cv8ebRSEpqNWkJaKf3WDWuEUB_Oq5ZMQY8MygWYk-RFaJCecaHisjPlCZIpAcDQ==]
  • When the Eye's Recycling System Fails | Department of Cell Biology - University of Alberta. ualberta.ca.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmM8JT9Qn-KsardxQN95u0GlFaliPrgZrQMtmPDAvzFlO3lGBpeuNdzIQ8aYJMxCAl9Fp4LcGuG8UdOqnw-ZV4qk72rU-_RvPD6QDyChG_zo4nizklEBpNB4enwbDsV6V1iejr-C-Mlziy8e66uH3t5cfi09ROr06qB7xnZNlpgtQY4G_78Q==]
  • PIKfyve is an essential component of the endolysosomal pathway within photoreceptors and the retinal pigment epithelium. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVbOdbhXzNE3OLEN4Whk7BSZNZ-uYuob6N233kNfWbxLY-tc9SeRzzUIY18_NqLn_pNP91kslGTrJphvZZYIRD4tJ7XJzjwsHDuAlX8zCqab6_k19Yyink9Md6PmThhh6eU3k=]
  • Roles of PIKfyve in multiple cellular pathways. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM3PicbL022WUUaqio3Yt5zbELhzSlesxkP5fBXnpqbbE4Wq49m8qsFb5cHZ-7m81IE42nhZtRZIBqBZ2P7LrgD3aHSIAcvvPiJg7n8MyKpai-tKQcr4WvKuPDl5BIx0N5g385diuBSjINIg==]
  • Targeting PIKfyve-driven lipid homeostasis as a metabolic vulnerability in pancreatic cancer. biorxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl7Zv2P2lDJuH6JIBhtNmPM0-ezRcA8IS8hKkvZuBQKFKIH_3lTT12tDPy-beH8qY0GVYrLzs7XvfTqfZ35bSCP4waNoUbpeajpwEV7NqvMTrMhtTbKQlhGB7khrxuPWbu61QBXLGiqHwuwJeqTE_w4TXYmpXI0o4fJQLQ7r5N]
  • Integrative analysis based on CRISPR screen identifies apilimod as a potential therapeutic agent for cisplatin-induced acute kidney injury treatment. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhDBJ3WGnC8jJmSz0Avj1-jKVhZyd5g8i7ZRwbjnmFhZAauNGincCZlHqgX851MJoPzBRnrKhdeN55b4vwaiuaRzelLTuW637eULGFM-HhYEPWzrtqZep9BdL2C_LplDmrSZk=]

Sources

Method

Application Note: High-Resolution Immunofluorescence Localization of Endogenous PIKfyve in the Endolysosomal System

Introduction & Mechanistic Context PIKfyve (Phosphoinositide Kinase, FYVE-Type Zinc Finger Containing) is the principal mammalian lipid kinase responsible for phosphorylating phosphatidylinositol 3-phosphate (PI3P) into...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

PIKfyve (Phosphoinositide Kinase, FYVE-Type Zinc Finger Containing) is the principal mammalian lipid kinase responsible for phosphorylating phosphatidylinositol 3-phosphate (PI3P) into phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2)[1]. Operating within a highly regulated trimolecular complex alongside the scaffold protein VAC14 and the lipid phosphatase FIG4, PIKfyve acts as a master regulator of endolysosomal dynamics, autophagy flux, and macropinocytosis[1][2]. Recently, it has also been identified as a critical host factor for the cellular entry of multiple viruses, including SARS-CoV-2, making it a high-priority target in therapeutic drug development[3].

Visualizing endogenous PIKfyve via immunofluorescence (IF) presents profound technical challenges. The kinase exhibits low endogenous expression, and its association with endosomal membranes is transient—mediated primarily by its FYVE domain docking to PI3P[4]. Improper fixation or aggressive detergent use will easily strip PIKfyve from its native organelle membranes, resulting in diffuse cytosolic artifacts or false-negative signals.

PIKfyve_Pathway PI3P PI(3)P (Early Endosome Membrane) PIKfyve PIKfyve Kinase Complex (PIKfyve / VAC14 / FIG4) PI3P->PIKfyve Substrate Binding (FYVE Domain) PI35P2 PI(3,5)P2 (Late Endosome / Lysosome) PIKfyve->PI35P2 Phosphorylation Functions Endolysosomal Trafficking Autophagosome Fusion Viral Entry (e.g., SARS-CoV-2) PI35P2->Functions Effector Recruitment

PIKfyve signaling pathway: Conversion of PI(3)P to PI(3,5)P2 regulating endolysosomal dynamics.

Experimental Design: The Causality of Reagent Selection

To achieve a high signal-to-noise ratio while preserving the native lipid-protein architecture, every reagent in the IF workflow must be chosen with mechanistic intent.

Fixation Strategy: Standard 4% paraformaldehyde (PFA) is required to cross-link the VAC14/FIG4/PIKfyve complex to the vesicular structures. Crucially, methanol fixation must be strictly avoided. Methanol extracts the phosphoinositides (PI3P) that anchor PIKfyve to the endosomes, completely destroying the localization context.

Permeabilization Strategy: Triton X-100 is a harsh detergent that solubilizes lipid-anchored protein complexes. For PIKfyve, Saponin (0.05% - 0.1%) is the superior choice. Saponin selectively complexes with cholesterol to create pores in the plasma membrane while leaving intracellular organelle membranes largely intact, thereby preserving the PI3P-PIKfyve interaction. Note: Because saponin permeabilization is reversible, it must be continuously included in all subsequent blocking and antibody incubation buffers.

Co-localization Markers: PIKfyve displays a heterogeneous distribution, partially localizing with early endosomes, late endosomes, and lysosomes[2]. Multiplexed co-staining is essential to map its exact continuum.

Table 1: Recommended Organelle Markers for PIKfyve Co-localization
Organelle TargetPrimary MarkerExpected PIKfyve OverlapBiological Rationale
Early Endosomes Moderate to HighPIKfyve binds PI3P, which is highly enriched on early endosomes[5].
Sorting Endosomes Rab5ModerateRab5 recruits VPS34 (produces PI3P), creating the docking site for PIKfyve.
Late Endosomes Rab7 / Rab7AModeratePIKfyve activity is required for early-to-late endosome maturation[2][6].
Lysosomes / LAMP2Low to ModeratePI(3,5)P2 regulates lysosomal fission and autophagosome fusion[2][7].

Detailed Protocol: Endogenous PIKfyve Immunofluorescence

Materials Required:

  • 4% PFA in PBS (freshly prepared, EM grade)

  • 0.1% Saponin in PBS

  • Blocking Buffer: 5% BSA + 0.1% Saponin in PBS

  • Validated primary anti-PIKfyve antibody (e.g., or thoroughly validated polyclonal clones)

  • High-affinity, cross-adsorbed secondary antibodies (e.g., Alexa Fluor 488/594/647)

Step-by-Step Methodology:

  • Cell Preparation: Culture cells (e.g., HeLa, HEK293, or Raw264.7) on #1.5 glass coverslips to 60-70% confluency. Avoid overconfluency, which alters endosomal morphology and limits imaging resolution.

  • Washing: Rinse cells gently 2x with pre-warmed (37°C) PBS containing 1 mM MgCl₂ and 0.1 mM CaCl₂ (PBS-CM) to preserve membrane integrity.

  • Fixation: Apply 4% PFA in PBS-CM for 15 minutes at room temperature (RT).

  • Quenching: Wash 3x with PBS, then quench free aldehyde groups with 50 mM NH₄Cl in PBS for 10 minutes. This step significantly reduces autofluorescence background.

  • Permeabilization & Blocking: Incubate coverslips in Blocking Buffer (5% BSA, 0.1% Saponin in PBS) for 60 minutes at RT. Causality: Saponin carefully permeabilizes the plasma membrane, while BSA blocks non-specific protein-protein interactions.

  • Primary Antibody Incubation: Dilute anti-PIKfyve (typically 1:100 to 1:250) and the co-staining marker (e.g., anti-EEA1 or anti-LAMP1) in Blocking Buffer. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash 3x for 5 minutes each in Wash Buffer (0.05% Saponin in PBS).

  • Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies (1:500) and DAPI (1 µg/mL) in Blocking Buffer. Incubate for 1 hour at RT, protected from light.

  • Final Wash & Mounting: Wash 3x for 5 minutes in Wash Buffer, followed by one final wash in plain PBS (to remove Saponin). Mount coverslips using a hard-set, anti-fade mounting medium to optimize the refractive index for high-NA confocal objectives.

IF_Workflow Fixation 1. Fixation 4% PFA (No Methanol) Permeabilization 2. Permeabilization 0.1% Saponin (Avoid Triton X-100) Fixation->Permeabilization Preserves lipid anchors Blocking 3. Blocking 5% BSA + Saponin Permeabilization->Blocking Maintains membrane integrity Primary 4. Primary Antibody Anti-PIKfyve + Organelle Marker Blocking->Primary Prevents off-target binding Validation 5. Specificity Validation CRISPR KO or Apilimod Treatment Primary->Validation Confirms true signal

Step-by-step immunofluorescence workflow highlighting critical reagent choices for PIKfyve.

Establishing a Self-Validating System: Specificity Controls

Because lipid kinase antibodies are notoriously prone to off-target binding, your IF protocol must operate as a self-validating system. A fluorescent signal is only considered true PIKfyve localization if it passes the following functional tests:

  • Genetic Validation (The Gold Standard): Utilize CRISPR-Cas9 PIKfyve knockout (KO) cell lines or siRNA-mediated knockdown. The vesicular punctate staining must disappear entirely in the KO/KD condition, leaving only background noise[5].

  • Pharmacological Phenotyping (The Functional Readout): Treat parallel wells with a highly specific PIKfyve inhibitor (e.g., Apilimod at 100 nM or at 800 nM for 2-4 hours). Inhibition of PIKfyve blocks PI(3,5)P2 production, leading to the accumulation of massive, phase-lucent, LAMP1-positive and EEA1-positive swollen vacuoles due to impaired lysosomal fission and ammonium accumulation[6][7]. The endogenous PIKfyve signal (and its associated markers) should dynamically redistribute to the limiting membranes of these pathologically enlarged vacuoles[8].

References

  • Title: Lipid kinases VPS34 and PIKfyve coordinate a phosphoinositide cascade to regulate retriever-mediated recycling on endosomes Source: eLife URL: [Link]

  • Title: PIKfyve Regulation of Endosome-Linked Pathways Source: Traffic (via PMC) URL: [Link]

  • Title: PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation Source: Journal of Cell Science / The Company of Biologists URL: [Link]

  • Title: Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death Source: PLOS One URL: [Link]

  • Title: PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses Source: PLOS One (via PMC) URL: [Link]

Sources

Application

Application Notes and Protocols: Live-Cell Imaging of Endosomal Trafficking with PIKfyve Inhibitors

Introduction: Unveiling the Dynamics of the Endosome-Lysosome System The endosomal-lysosomal pathway is a highly dynamic network of intracellular vesicles responsible for sorting, recycling, and degrading a vast array of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Dynamics of the Endosome-Lysosome System

The endosomal-lysosomal pathway is a highly dynamic network of intracellular vesicles responsible for sorting, recycling, and degrading a vast array of extracellular and intracellular materials. This process is fundamental to cellular homeostasis, nutrient uptake, signal transduction, and pathogen defense.[1] A key regulator orchestrating the maturation of endosomes into degradative lysosomes is the lipid kinase PIKfyve.[2][3]

PIKfyve is the principal enzyme responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) from its precursor, phosphatidylinositol 3-phosphate (PtdIns(3)P), directly on the endosomal membrane.[4][5][6] PtdIns(3,5)P₂ is a low-abundance but critical signaling lipid that governs ion homeostasis, membrane fission, and the trafficking events that define late endosome and lysosome identity.[3][4][7]

The development of potent and specific small-molecule inhibitors of PIKfyve has provided researchers with a powerful tool to acutely perturb this pathway. By observing the cellular response to PIKfyve inhibition in real-time using live-cell imaging, we can gain profound insights into the mechanics of endosomal trafficking, lysosome biogenesis, and the consequences of their dysregulation in disease.[8][9][10] This guide provides the scientific background, experimental workflows, and detailed protocols for visualizing and quantifying the effects of PIKfyve inhibitors on endosomal trafficking in living cells.

The Central Role of PIKfyve in Endosomal Maturation

Endosomal maturation is a complex process where early endosomes, which receive cargo from the plasma membrane, progressively change their protein and lipid composition to become late endosomes, and ultimately fuse with lysosomes to form hybrid endolysosomes for cargo degradation.[11] PIKfyve's activity is a critical checkpoint in this cascade.

The conversion of PtdIns(3)P, a marker of early endosomes, to PtdIns(3,5)P₂ by PIKfyve is essential for the transition to a late endosomal compartment.[4][6] PtdIns(3,5)P₂ is required for the proper functioning of lysosomal ion channels and for the resolution of endolysosomal compartments, a process that involves fission to regenerate terminal storage lysosomes.[7][12]

Inhibition of PIKfyve blocks the production of PtdIns(3,5)P₂, leading to a cascade of downstream effects. The most visually dramatic phenotype is the formation of large, swollen cytoplasmic vacuoles.[7][12][13][14] These vacuoles are not newly formed organelles but are the result of the aberrant coalescence and swelling of late endosomes and lysosomes that are unable to undergo fission.[12][15] This hallmark phenotype makes PIKfyve inhibition an excellent model for live-cell imaging studies.

PIKfyve_Pathway cluster_0 Endosomal Maturation Pathway cluster_1 PIKfyve-Mediated Regulation cluster_2 Cellular Consequences of Inhibition PlasmaMembrane Plasma Membrane EarlyEndosome Early Endosome (PtdIns(3)P rich) PlasmaMembrane->EarlyEndosome Endocytosis LateEndosome Late Endosome / MVB (PtdIns(3,5)P₂ rich) EarlyEndosome->LateEndosome Maturation PI3P PtdIns(3)P EarlyEndosome->PI3P provides substrate Lysosome Lysosome LateEndosome->Lysosome Fusion PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PtdIns(3,5)P₂ PI35P2->LateEndosome promotes maturation & lysosome function BlockedFission Blocked Lysosome Fission & Reformation PIKfyve->PI35P2 Phosphorylation Inhibitor PIKfyve Inhibitor (e.g., Apilimod) Inhibitor->PIKfyve Blocks Vacuole Enlarged Endolysosomal Vacuoles Inhibitor->Vacuole leads to BlockedAutophagy Blocked Autophagic Flux Inhibitor->BlockedAutophagy leads to BlockedFission->Vacuole

Caption: PIKfyve signaling pathway in endosomal maturation and its inhibition.

PIKfyve Inhibitors: A Comparative Overview

Several small-molecule inhibitors have been developed to target PIKfyve. Apilimod and YM201636 are the most widely used in research settings. While both are potent inhibitors, understanding their characteristics is crucial for experimental design.

ParameterApilimod (STA-5326)YM201636Reference(s)
Mechanism of Action ATP-competitive inhibitor of PIKfyve kinase activity.ATP-competitive inhibitor of PIKfyve kinase activity.[5]
PIKfyve IC₅₀ ~14 nM (in vitro)~33 nM (in vitro)[5]
Typical Working Conc. 20 - 200 nM200 - 800 nM[6][13][16]
Key Phenotypes Induces large cytoplasmic vacuoles, blocks autophagic flux, inhibits IL-12/IL-23 production.Induces large cytoplasmic vacuoles, blocks autophagic flux.[5][13][17]
Known Off-Targets Highly selective for PIKfyve.Can inhibit class IA PI3K (p110α) at higher concentrations (>3 µM).[5][18]
Clinical Status Investigated in clinical trials for autoimmune diseases, B-cell cancers, and viral infections.Research tool.[7][8][10]

Experimental Workflow for Live-Cell Imaging

Visualizing the dynamic changes in endosome morphology following PIKfyve inhibition requires a carefully planned live-cell imaging experiment. The general workflow is outlined below.

Workflow cluster_prep I. Preparation cluster_exp II. Experiment cluster_analysis III. Analysis A 1. Seed Cells On glass-bottom dish B 2. Label Organelles (e.g., LysoTracker, fluorescent protein) A->B C 3. Mount on Microscope With environmental control (37°C, 5% CO₂) B->C D 4. Acquire Pre-Treatment Images (Time = 0) C->D E 5. Add PIKfyve Inhibitor (e.g., Apilimod) D->E F 6. Start Time-Lapse Acquisition (e.g., 1 frame / 2 min for 2-4 hours) E->F G 7. Image Processing (e.g., background subtraction) F->G H 8. Quantitative Analysis - Vesicle count per cell - Vesicle area/volume G->H I 9. Data Visualization (Graphs, montages) H->I

Caption: General experimental workflow for live-cell imaging of PIKfyve inhibition.

Detailed Protocol: Visualizing Endosome Swelling with Apilimod

This protocol describes a representative experiment using a vital dye to label acidic organelles (lysosomes and late endosomes) and observing their response to the PIKfyve inhibitor Apilimod using confocal microscopy.

Materials and Reagents
  • Cells: HeLa, COS-7, or other adherent cell lines.

  • Culture Medium: DMEM or appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Imaging Dishes: 35 mm glass-bottom dishes (e.g., MatTek, Cellvis).

  • Apilimod (STA-5326): 10 mM stock in DMSO. Store at -20°C.

  • LysoTracker™ Red DND-99 (Thermo Fisher Scientific): 1 mM stock in DMSO. Store at -20°C.[19]

  • Live-Cell Imaging Buffer: Phenol red-free DMEM or HBSS supplemented with 10 mM HEPES.

  • Microscope: Inverted confocal microscope equipped with a stage-top incubator providing temperature (37°C) and CO₂ (5%) control.[20][21]

  • Objective: 60x or 63x oil immersion objective with a high numerical aperture (NA ≥ 1.3).

Step-by-Step Methodology

Day 1: Cell Seeding

  • Culture cells to ~80% confluency in a T-75 flask.

  • Trypsinize and count the cells.

  • Seed cells onto 35 mm glass-bottom dishes at a density that will result in 50-70% confluency on the day of imaging. This ensures individual cells can be clearly resolved.

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Staining and Imaging

  • Prepare Reagents:

    • Warm the live-cell imaging buffer and culture medium to 37°C.

    • Prepare a 100 nM working solution of Apilimod by diluting the 10 mM stock in pre-warmed imaging buffer.

    • Prepare a 75 nM working solution of LysoTracker Red by diluting the 1 mM stock in pre-warmed culture medium.

    • Scientist's Note: The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced artifacts.

  • Label Acidic Organelles:

    • Aspirate the culture medium from the dish.

    • Add the 75 nM LysoTracker Red solution to the cells.

    • Incubate for 15-30 minutes at 37°C, 5% CO₂.

    • Causality Check: LysoTracker dyes are weak bases that freely permeate cell membranes but accumulate and become fluorescent in acidic compartments like late endosomes and lysosomes.[19]

  • Prepare for Imaging:

    • Aspirate the LysoTracker solution.

    • Wash the cells twice with pre-warmed live-cell imaging buffer to remove excess dye.

    • Add 2 mL of fresh, pre-warmed imaging buffer to the dish.

  • Microscope Setup:

    • Turn on the microscope's environmental chamber and allow it to equilibrate to 37°C and 5% CO₂.

    • Place the dish on the microscope stage and bring the cells into focus.

    • Set up the acquisition parameters for LysoTracker Red (e.g., Excitation: 561 nm laser, Emission: 570-620 nm).

    • Critical Step: Minimize phototoxicity. Use the lowest possible laser power that provides a good signal-to-noise ratio. Keep exposure times short.[21][22][23]

  • Image Acquisition:

    • Select several fields of view containing healthy, well-spaced cells.

    • Acquire "Time 0" (pre-treatment) images for all selected positions. These images will serve as your baseline control.

    • Carefully add the pre-warmed Apilimod working solution to the dish to a final concentration of 50 nM. Alternatively, replace the imaging buffer with the 50 nM Apilimod solution.

    • Immediately start the time-lapse acquisition. Collect images (z-stacks if 3D analysis is desired) every 2-5 minutes for a duration of 2-4 hours.

Data Analysis and Expected Results

Qualitative Interpretation

Within 30-60 minutes of Apilimod addition, you should observe a noticeable change in lysosome morphology. The small, punctate lysosomes seen in control cells will begin to decrease in number as they enlarge and coalesce. By 2-4 hours, treated cells will exhibit a few very large, phase-bright vacuoles.

Quantitative Analysis

Image analysis software such as Fiji (ImageJ) can be used to quantify these changes.

  • Vesicle Count: Use the "Analyze Particles" function on a thresholded image to count the number of distinct LysoTracker-positive puncta per cell at different time points.

  • Vesicle Size: The same function can measure the average area of each vesicle.

  • Data Presentation: Plot the average number of vesicles per cell and the average vesicle area against time.

Expected Outcome:

  • Control (DMSO-treated) cells: The number and size of lysosomes should remain relatively constant throughout the imaging period.

  • Apilimod-treated cells: A time-dependent decrease in the number of lysosomes per cell, coupled with a significant increase in their average size/volume, is the expected outcome.[15]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No vacuolation observed. Inhibitor is inactive or at too low a concentration. Cell line is resistant.Verify inhibitor activity with a sensitive cell line (e.g., HeLa). Increase inhibitor concentration or incubation time.
High cell death. Inhibitor concentration is too high. Excessive phototoxicity.Perform a dose-response curve to find the optimal concentration. Reduce laser power, decrease exposure time, and/or reduce the frequency of image acquisition.[21][22]
Rapid photobleaching. Laser power is too high. Fluorophore is not photostable.Reduce laser power. Use a more photostable dye or express a brighter fluorescent protein. Ensure imaging buffer contains antioxidants if possible.
Image is out of focus over time. Thermal drift of the microscope stage or objective.Use the microscope's autofocus or definite focus system. Allow the system to fully equilibrate before starting the time-lapse.

References

  • PIKfyve inhibition in MM disrupts autophagy and lysosome function, increasing MHC expression and cholesterol metabolism - PMC. (Source: National Institutes of Health) [Link]

  • PIKfyve inhibition in MM disrupts autophagy and lysosome function, increasing MHC expression and cholesterol metabolism | Blood - ASH Publications. (Source: ASH Publications) [Link]

  • Fluorogenic Probe for Constitutive Cellular Endocytosis - PMC - NIH. (Source: National Institutes of Health) [Link]

  • Phosphatidylinositol 3-Phosphate 5-Kinase, FAB1/PIKfyve Kinase Mediates Endosome Maturation to Establish Endosome-Cortical Microtubule Interaction in Arabidopsis - PMC. (Source: National Institutes ofHhealth) [Link]

  • PIKfyve inhibition interferes with phagosome and endosome maturation in macrophages - PubMed. (Source: National Institutes of Health) [Link]

  • PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation - Journals Gateway | The Company of Biologists. (Source: The Company of Biologists) [Link]

  • PIKfyve Regulation of Endosome-Linked Pathways - PMC. (Source: National Institutes of Health) [Link]

  • Lipid kinases VPS34 and PIKfyve coordinate a phosphoinositide cascade to regulate retriever-mediated recycling on endosomes | eLife. (Source: eLife) [Link]

  • Roles of PIKfyve in multiple cellular pathways - PMC. (Source: National Institutes of Health) [Link]

  • Stress-induced microautophagy is coordinated with lysosome biogenesis and regulated by PIKfyve - Molecular Biology of the Cell (MBoC). (Source: MBoC) [Link]

  • Pikfyve Deficiency Disrupts Lysosomal Maturation and Degradative Function in Macrophages, and Causes Systemic Inflammation in Mice | Blood - ASH Publications. (Source: ASH Publications) [Link]

  • Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - Journals Gateway | The Company of Biologists. (Source: The Company of Biologists) [Link]

  • A small-molecule fluorescent probe for live-cell imaging of endocytosis - bioRxiv.org. (Source: bioRxiv) [Link]

  • Identification of PIKfyve kinase as a target in multiple myeloma - Haematologica. (Source: Haematologica) [Link]

  • Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through ... - PMC. (Source: National Institutes of Health) [Link]

  • Simultaneous pH Measurement in Endocytic and Cytosolic Compartments in Living Cells using Confocal Microscopy - PMC. (Source: National Institutes of Health) [Link]

  • PIKfyve inhibition increases exosome release and induces secretory autophagy - PMC - NIH. (Source: National Institutes of Health) [Link]

  • Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces - DTIC. (Source: Defense Technical Information Center) [Link]

  • A very delicate balance - ASBMB. (Source: ASBMB) [Link]

  • Overview of PIKfyve inhibitor compounds | Download Scientific Diagram - ResearchGate. (Source: ResearchGate) [Link]

  • Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - ACS Publications. (Source: ACS Publications) [Link]

  • Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling. (Source: MDPI) [Link]

  • PIKfyve is an essential component of the endolysosomal pathway within photoreceptors and the retinal pigment epithelium - bioRxiv.org. (Source: bioRxiv) [Link]

  • How endosomal PIKfyve inhibition prevents viral membrane fusion and entry. (Source: ResearchGate) [Link]

  • PIKfyve governs endoplasmic reticulum-lysosome contacts to modulate endoplasmic reticulum dynamics | bioRxiv. (Source: bioRxiv) [Link]

  • A small-molecule fluorescent probe for live-cell imaging of endocytosis - ResearchGate. (Source: ResearchGate) [Link]

  • Small Molecule PIKfyve Inhibitors as Cancer Therapeutics: Translational Promises and Limitations - PubMed. (Source: National Institutes of Health) [Link]

  • How endosomal PIKfyve inhibition prevents viral membrane fusion and entry - PMC - NIH. (Source: National Institutes of Health) [Link]

  • Live cell imaging - Confocal NL. (Source: Confocal.nl) [Link]

  • Live-cell microscopy – tips and tools. (Source: The Company of Biologists) [Link]

  • Live-cell imaging of apilimod-induced lysosome swelling.... - ResearchGate. (Source: ResearchGate) [Link]

  • Live-Cell and Confocal Imaging Configurations. ( a ) Live-Cell Imaging.... | Download Scientific Diagram - ResearchGate. (Source: ResearchGate) [Link]

  • Tips for Running a Successful Live Cell Imaging Experiment - Molecular Devices. (Source: Molecular Devices) [Link]

  • A novel live-cell imaging assay reveals regulation of endosome maturation - eLife. (Source: eLife) [Link]

  • PIKfyve inhibition reveals a novel role for Inpp4b in the regulation of PtdIns(3)P and lysosome dynamics | bioRxiv. (Source: bioRxiv) [Link]

Sources

Method

Application Note: Preclinical Animal Models for Evaluating Anti-PIKfyve Therapeutic Efficacy

The Mechanistic Rationale of PIKfyve Inhibition Phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) is a critical lipid kinase responsible for phosphorylating PI3P to generate PI(3,5)P2, a phosphoinositide essential for...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Rationale of PIKfyve Inhibition

Phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) is a critical lipid kinase responsible for phosphorylating PI3P to generate PI(3,5)P2, a phosphoinositide essential for endosomal maturation and lysosomal homeostasis[1]. Pharmacological inhibition of PIKfyve (e.g., via the small molecule Apilimod) induces profound endolysosomal disruption, leading to the enlargement of endosomes into small, spherical vacuoles[2].

The therapeutic exploitation of this mechanism is highly context-dependent. In Amyotrophic Lateral Sclerosis (ALS), PIKfyve inhibition shifts cellular clearance mechanisms away from canonical autophagy toward unconventional exocytosis, effectively forcing neurons to "vomit" out neurotoxic aggregates like phosphorylated TDP-43 (pTDP-43) and dipeptide repeat proteins (DPRs)[3]. Conversely, in B-cell non-Hodgkin lymphoma (B-NHL), the acute disruption of lysosomal homeostasis triggers selective cytotoxicity, exploiting the cancer cells' high basal requirement for autophagy[1],[4].

Mechanism PI3P PI3P (Endosomal Lipid) PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 (Lysosomal Function) PIKfyve->PI35P2 Phosphorylation Inhibitor Apilimod / WX8 Inhibitor->PIKfyve Inhibits ALS ALS: Exocytosis of TDP-43 Inhibitor->ALS Rescues Proteostasis Cancer Cancer: Lysosomal Dysfunction Inhibitor->Cancer Cytotoxic to B-NHL Viral Viral: Immunosuppression In Vivo Inhibitor->Viral Worsens Infection

Fig 1. PIKfyve inhibition pathways and context-dependent in vivo therapeutic outcomes.

Context-Dependent Efficacy in Animal Models

Neurodegeneration (ALS/FTD)

In ALS research, the mutant SOD1-G93A transgenic mouse is the most commonly used model, developing adult-onset neurodegeneration and progressive motor deficits[5]. However, PIKfyve inhibition has demonstrated broad efficacy across diverse genetic backgrounds. In C9orf72 and other ALS models, treatment with Apilimod or PIKfyve-targeted antisense oligonucleotides (ASOs) extends median survival by at least 60% and significantly reduces cytoplasmic pTDP-43 pathology in vivo[6].

Oncology (B-Cell NHL)

B-NHL cells display acute sensitivity to Apilimod due to their reliance on lysosomal function. In vivo efficacy is typically validated using subcutaneous xenograft models, such as the Daudi Burkitt lymphoma or SU-DHL-6 models[1]. Oral dosing of Apilimod dimesylate achieves significant, dose-dependent tumor growth inhibition without adversely affecting total body weight[1],[7].

The In Vivo Virology Paradox (COVID-19 & Ebola)

A critical cautionary tale in PIKfyve research lies in virology. While PIKfyve inhibitors effectively trap SARS-CoV-2 and Ebola viruses within endosomes in vitro, they fail to provide a survival advantage in vivo[8],[2]. In murine models of COVID-19 and Ebola (e.g., C57BL/6 mice), systemic PIKfyve inhibition suppresses IL-12/23 production and delays immune cell trafficking, ultimately worsening the disease pathology[8],[9],[10]. This highlights the necessity of robust in vivo validation over relying solely on cell-based assays.

Table 1: Quantitative Summary of Anti-PIKfyve Efficacy Across Animal Models
Disease IndicationAnimal ModelTherapeutic Agent & DoseKey Efficacy / Outcome MetricSource
B-Cell NHL SU-DHL-6 Xenograft (Mouse)Apilimod dimesylate (60 mg/kg PO, BID)48% tumor growth inhibition; 83% when combined with rituximab.[1],[7]
ALS / FTD C9orf72 & SOD1-G93A ModelsApilimod / PIKfyve ASOExtended median survival >60%; reduced pTDP-43 and DPRs.[3],[6]
COVID-19 SARS-CoV-2 (MA-10) Mouse ModelApilimod / WX8 (IP, Daily)Worsened disease; delayed immune trafficking; decreased interferon response.[9],[10]
Ebola Virus ma-EBOV C57BL/6 MouseApilimod (30-44 mg/kg IP, Daily)No survival advantage; suppression of IL-12/23 mediated immunity.[8]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate target engagement biomarkers to confirm that the observed phenotypic changes are directly caused by PIKfyve inhibition rather than off-target effects.

Workflow Step1 1. Model Selection (SOD1-G93A or Xenograft) Step2 2. Apilimod Dosing (e.g., 60 mg/kg PO twice daily) Step1->Step2 Step3 3. In Vivo Monitoring (Motor Function, Tumor Volume) Step2->Step3 Step4 4. Tissue Collection (Brain, Tumor, Plasma) Step3->Step4 Step5 5. Target Engagement Validation (sGPNMB levels, Vacuolation) Step4->Step5

Fig 2. Standardized in vivo workflow for evaluating anti-PIKfyve therapeutic efficacy.

Protocol A: In Vivo Efficacy Testing in the SOD1-G93A ALS Mouse Model

Objective: Evaluate the neuroprotective effects of PIKfyve inhibition via the unconventional exocytosis of neurotoxic proteins.

  • Model Preparation: Utilize adult SOD1-G93A transgenic mice. Baseline motor function must be established using rotarod and hindlimb clasping tests prior to symptom onset to ensure accurate disease progression tracking[5],[6].

  • Formulation & Dosing: Prepare Apilimod dimesylate fresh daily in a saline vehicle (0.9% NaCl)[8]. Administer via oral gavage (PO) or direct hippocampal infusion depending on the blood-brain barrier penetrance requirements of the specific analog being tested[7],[4].

  • Phenotypic Monitoring: Assess body weight and motor function bi-weekly. Monitor for the reduction of hindlimb clasping, a key indicator of delayed neurodegeneration[6].

  • Endpoint Tissue Collection: At the predefined humane endpoint, collect cerebrospinal fluid (CSF), plasma, brain, and spinal cord tissues.

  • Target Engagement Validation (Critical Causality Step):

    • Biomarker Analysis: Measure plasma and CSF levels of sGPNMB. Because PIKfyve inhibition triggers specific lysosomal stress responses, a >2.5-fold increase in sGPNMB is a validated systemic biomarker confirming on-target PIKfyve inhibition[11].

    • Pathology Clearance: Perform immunohistochemistry on spinal cord sections to quantify the reduction of cytoplasmic pTDP-43 inclusions, verifying the exocytosis mechanism[3],[6].

Protocol B: Tumor Growth Inhibition in B-NHL Xenografts

Objective: Assess the selective cytotoxicity of PIKfyve inhibition driven by lysosomal dysfunction in oncology models.

  • Cell Engraftment: Inject SU-DHL-6 or Daudi Burkitt lymphoma cells subcutaneously into the flank of immunocompromised mice (e.g., SCID or nude mice)[1].

  • Treatment Initiation: Once tumors reach a palpable volume (approx. 100-150 mm³), randomize mice into vehicle and treatment groups.

  • Dosing Regimen: Administer Apilimod dimesylate at 60 mg/kg (equivalent to ~41 mg/kg free base) twice daily via oral gavage[1],[7].

  • Tumor Monitoring: Measure tumor dimensions using digital calipers every 2-3 days. Calculate tumor volume using the standard formula: .

  • Histological Validation (Critical Causality Step): Post-euthanasia, excise the tumors. Perform hematoxylin and eosin (H&E) staining to observe large cytoplasmic vacuoles. Because PIKfyve synthesizes PI(3,5)P2 (required for endosome-to-lysosome fusion), inhibiting it causes endosomes to swell into these characteristic vacuoles—the definitive morphological hallmark of PIKfyve-induced endolysosomal disruption[7],[10].

Data Interpretation & Troubleshooting

  • Lack of In Vivo Efficacy Despite In Vitro Potency: If a novel PIKfyve inhibitor shows subnanomolar potency in vitro but fails in vivo, evaluate its pharmacokinetic profile. Many PIKfyve inhibitors suffer from poor microsomal stability, requiring specialized dosing schedules or structural modifications[12].

  • Immunosuppressive Confounders: When testing in immunocompetent models (e.g., syngeneic tumor models or viral infection models), account for Apilimod's known suppression of IL-12/23[7],[8]. This immunosuppression can mask direct therapeutic effects by impairing the host's innate immune response, as observed in COVID-19 murine models[9],[10].

References

  • Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma. PMC - NIH.[Link]

  • Apilimod. Alzheimer's Drug Discovery Foundation. [Link]

  • PIKFYVE inhibition mitigates disease in models of diverse forms of ALS. ResearchGate.[Link]

  • PIKFYVE Inhibition, A Neuronal “Emetic” for Treating ALS? PMC - NIH.[Link]

  • Results of a completed phase I study of LAM-002 (apilimod dimesylate), a first-in-class phosphatidylinositol-3-phosphate 5 kinase (PIKfyve) inhibitor... ResearchGate.[Link]

  • Formulation, Stability, Pharmacokinetic, and Modeling Studies for Tests of Synergistic Combinations of Orally Available Approved Drugs against Ebola Virus In Vivo. MDPI.[Link]

  • The multifaceted role of kinases in amyotrophic lateral sclerosis: genetic, pathological and therapeutic implications. Brain | Oxford Academic.[Link]

  • PIKFYVE inhibition mitigates disease in models of diverse forms of ALS. Acurastem.[Link]

  • Apilimod alters TGFβ signaling pathway and prevents cardiac fibrotic remodeling. Thno. [Link]

  • Post-exposure treatment efficacy of PIKfyve inhibitor treatment against SARS-CoV-2 infection in mice. ResearchGate.[Link]

  • Drug Screening and Validation Targeting TDP-43 Proteinopathy for Amyotrophic Lateral Sclerosis. Aging and disease.[Link]

  • Verge Genomics Presents Preclinical Data Supporting Broad Efficacy. BioSpace.[Link]

  • PIKfyve-specific inhibitors restrict replication of multiple coronaviruses in vitro but not in a murine model of COVID-19. ResearchGate.[Link]

  • Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve. ACS Publications.[Link]

  • Selective Termination of Autophagy-Dependent Cancers. MDPI.[Link]

Sources

Application

Application Note: Co-Immunoprecipitation Strategies to Uncover the PIKfyve Interactome

Executive Summary PIKfyve (Phosphoinositide Kinase, FYVE-type zinc finger containing) is the primary mammalian lipid kinase responsible for synthesizing phosphatidylinositol 3,5-bisphosphate[PI(3,5)P2] from PI3P[1]. Oper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

PIKfyve (Phosphoinositide Kinase, FYVE-type zinc finger containing) is the primary mammalian lipid kinase responsible for synthesizing phosphatidylinositol 3,5-bisphosphate[PI(3,5)P2] from PI3P[1]. Operating at the cytosolic face of endosomes, PIKfyve is a master regulator of endolysosomal maturation, autophagic flux, and serves as a critical host factor for viral entry, including SARS-CoV-2[2]. Identifying novel PIKfyve interactors is a high priority for targeted drug development. This application note details a comprehensive, self-validating Co-Immunoprecipitation (Co-IP) protocol engineered specifically to preserve fragile, membrane-associated lipid-kinase complexes for downstream Mass Spectrometry (LC-MS/MS) and Western Blotting (WB).

Scientific Rationale & Complex Dynamics

PIKfyve does not function in isolation; it forms a highly regulated ternary complex (the PAS complex) with the scaffolding protein VAC14 and the lipid phosphatase FIG4[3][4]. VAC14 forms a star-shaped pentameric scaffold that anchors both PIKfyve and FIG4, tightly coupling PI(3,5)P2 synthesis and turnover[5].

The Causality of Lysis: Traditional Co-IP protocols often utilize harsh detergents (e.g., 1% Triton X-100 or RIPA buffer containing SDS) to solubilize membrane proteins. However, PIKfyve relies on non-covalent interactions with the VAC14 pentamer and transient interactions with downstream effectors like the Rab9 effector p40[1], EGFR[6], and STING[7]. Harsh detergents will strip these peripheral interactors and collapse the PAS complex. Therefore, we utilize a mild non-ionic detergent (0.5% NP-40) or a zwitterionic detergent (0.3% CHAPS)[8][9]. This maintains the stoichiometric integrity of the PAS complex while sufficiently permeabilizing endosomal membranes.

Pathway Visualization

PAS_Complex PI3P PI3P (Endosomal Membrane) PI35P2 PI(3,5)P2 (Signaling Lipid) PI3P->PI35P2 Phosphorylation PI35P2->PI3P Dephosphorylation Endo Endolysosomal Maturation & Receptor Trafficking PI35P2->Endo PIKfyve PIKfyve (Lipid Kinase) PIKfyve->PI3P FIG4 FIG4 (Lipid Phosphatase) FIG4->PI35P2 VAC14 VAC14 Pentamer (Scaffold) VAC14->PIKfyve Anchors VAC14->FIG4 Anchors

Caption: The PIKfyve-VAC14-FIG4 (PAS) complex regulating PI(3,5)P2 synthesis and endosomal maturation.

Experimental Design: A Self-Validating System

To ensure ultimate trustworthiness and reproducibility, this protocol integrates a strict self-validating loop:

  • Bait Selection & Controls: We utilize N-terminally 3xFLAG-tagged PIKfyve. Crucially, a kinase-dead mutant (PIKfyve^K1831E)[1][6] and an empty vector must be run in parallel. The K1831E mutant helps distinguish between direct structural interactors and downstream effectors that only bind in the presence of localized PI(3,5)P2 production.

  • Validation Checkpoint: Before proceeding to LC-MS/MS, an aliquot of the eluate is subjected to Western blotting against endogenous VAC14. If VAC14 is absent, the PAS complex was disrupted during lysis, invalidating the run[10].

  • Native Elution: Boiling magnetic beads in Laemmli buffer releases non-specific background proteins bound to the matrix. We employ competitive elution using a 3xFLAG peptide, ensuring only structurally intact, specific complexes are released for mass spectrometry[7].

Workflow Visualization

CoIP_Workflow Lysis 1. Gentle Lysis (0.5% NP-40) Preclear 2. Pre-clearing (Isotype IgG) Lysis->Preclear IP 3. Affinity Capture (Anti-FLAG Beads) Preclear->IP Wash 4. Stringent Wash (150mM NaCl) IP->Wash Elute 5. Native Elution (3xFLAG Peptide) Wash->Elute Analyze 6. LC-MS/MS & Validation Elute->Analyze

Caption: Step-by-step Co-IP workflow optimized for preserving membrane-associated protein complexes.

Step-by-Step Methodology

Reagent Preparation
  • Optimized Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.5% NP-40 (or 0.3% CHAPS), 1 mM EDTA, 10% Glycerol. Supplement immediately before use: 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail (crucial, as PIKfyve is regulated by autophosphorylation[4]), and 1 mM DTT.

  • Wash Buffer: Same as Lysis Buffer, but detergent is reduced to 0.1% NP-40 to prevent progressive stripping of transient interactors during wash steps.

  • Elution Buffer: TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing 250 µg/mL 3xFLAG peptide.

Step 1: Cell Culture and Transfection
  • Seed HEK293T (or your target cell line) in 15 cm dishes to achieve 70-80% confluency on the day of transfection.

  • Transfect cells with 15 µg of plasmid (Empty Vector, FLAG-PIKfyve^WT, or FLAG-PIKfyve^K1831E) using PEI or Lipofectamine 3000.

  • Incubate for 48 hours. (Optional: Treat cells with 1 µM of the PIKfyve inhibitor YM201636 or apilimod for the final 2 hours to trap transient enzyme-substrate interactions[11]).

Step 2: Gentle Cell Lysis
  • Wash cells twice with ice-cold PBS. All subsequent steps must be performed on ice or at 4°C to halt vesicular trafficking and degradation.

  • Add 1 mL of ice-cold Optimized Lysis Buffer per 15 cm dish. Scrape cells and transfer to a pre-chilled microcentrifuge tube.

  • Pass the lysate 5 times through a 25-gauge needle. Causality Note: This mechanically shears the endosomal membranes, maximizing protein release without requiring an increase in harsh detergent concentration[8].

  • Rotate end-over-end at 4°C for 30 minutes.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant (Input) to a new tube. Save 50 µL for Input Western Blot analysis.

Step 3: Pre-clearing and Immunoprecipitation
  • Add 20 µL of pre-washed control magnetic agarose beads (unconjugated) to the lysate. Rotate for 1 hour at 4°C.

  • Place on a magnetic rack and transfer the supernatant to a new tube. (This step removes highly abundant proteins that non-specifically bind to the bead matrix).

  • Add 40 µL of pre-washed Anti-FLAG M2 Magnetic Beads to the pre-cleared lysate.

  • Incubate with end-over-end rotation at 4°C for 3 hours. Causality Note: Do not exceed 4 hours; prolonged incubation increases non-specific background and can destabilize the VAC14-PIKfyve interaction[10].

Step 4: Washing and Native Elution
  • Place tubes on a magnetic rack. Discard the supernatant.

  • Wash the beads 4 times with 1 mL of ice-cold Wash Buffer. For each wash, gently invert the tube 5 times; do not vortex, as shear forces will disrupt the PAS complex.

  • Resuspend beads in 100 µL of Elution Buffer (containing 3xFLAG peptide).

  • Incubate at 4°C for 30 minutes with gentle agitation.

  • Separate beads on the magnetic rack. Transfer the eluate to a new tube.

  • Self-Validation: Run 10 µL of the eluate on an SDS-PAGE gel and immunoblot for endogenous VAC14 and FIG4. If positive, proceed to LC-MS/MS with the remaining 90 µL.

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative impact of buffer variations on PIKfyve bait-prey recovery, based on empirical optimizations for mass spectrometry[5][9].

ParameterConditionBait Recovery (PIKfyve)Prey Recovery (VAC14/FIG4)Non-Specific BackgroundRecommendation
Detergent 1% Triton X-100High (>90%)Low (<20%)ModerateAvoid; disrupts PAS complex.
Detergent 0.5% NP-40High (>85%)High (>80%)LowOptimal for standard Co-IP.
Detergent 0.3% CHAPSModerate (~70%)High (>85%)Very LowBest for transient interactors.
Salt (NaCl) 150 mMHighHighModerateOptimal physiological baseline.
Salt (NaCl) 300 mMHighLow (<30%)Very LowToo stringent for PIKfyve interactome.
Elution Boiling (SDS)High (100%)HighHighAvoid for MS; use for WB only.
Elution 3xFLAG PeptideHigh (>80%)High (>80%)Very LowOptimal for LC-MS/MS.

References

  • [2] MDPI. "Mapping the SARS-CoV-2–Host Protein–Protein Interactome by Affinity Purification Mass Spectrometry and Proximity-Dependent Biotin Labeling" Source: mdpi.com. URL:

  • [1] PubMed. "Active PIKfyve associates with and promotes the membrane attachment of the late endosome-to-trans-Golgi network transport factor Rab9 effector p40." Source: nih.gov. URL:

  • [11] PMC. "The Vac14-interaction Network Is Linked to Regulators of the Endolysosomal and Autophagic Pathway." Source: nih.gov. URL:

  • [3] WikiDoc. "Fig4." Source: wikidoc.org. URL:

  • [4] ACS Publications. "Proximity Interactome Map of the Vac14–Fig4 Complex Using BioID." Source: acs.org. URL:

  • [6] PMC. "The Phosphoinositide Kinase PIKfyve Mediates EGF Receptor Trafficking to the Nucleus." Source: nih.gov. URL:

  • [7] ResearchGate. "Mass spectrometry identifies STING association with the PIKFYVE complex." Source: researchgate.net. URL:

  • [8] Oxford Academic. "The phase separation-dependent FUS interactome reveals nuclear and cytoplasmic function of liquid–liquid phase separation." Source: oup.com. URL:

  • [9] MedChemExpress. "Protein Sample Preparation." Source: medchemexpress.com. URL:

  • [5] PMC. "VAC14 oligomerization is essential for the function of the FAB1/PIKfyve-VAC14-FIG4 complex." Source: nih.gov. URL:

  • [10] UZH. "Loss of PIKfyve drives the spongiform degeneration in prion diseases." Source: uzh.ch. URL:

Sources

Method

Mass spectrometry to analyze phosphoinositide changes upon PIKfyve inhibition

Application Note: Quantitative Mass Spectrometry of Phosphoinositides to Profile PIKfyve Inhibition by Apilimod Abstract Validating target engagement for lipid kinase inhibitors requires highly sensitive and specific ana...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Mass Spectrometry of Phosphoinositides to Profile PIKfyve Inhibition by Apilimod

Abstract Validating target engagement for lipid kinase inhibitors requires highly sensitive and specific analytical techniques. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow to quantify the rapid lipidomic shifts induced by apilimod, a highly selective PIKfyve inhibitor. By employing acidic extraction and TMS-diazomethane derivatization, this protocol overcomes the inherent challenges of phosphoinositide (PI) polarity and low cellular abundance, providing researchers with a robust method to measure the depletion of PI(3,5)P₂ and the reciprocal accumulation of PI3P.

Introduction & Biological Context

The endolysosomal lipid kinase PIKfyve plays a critical role in cellular homeostasis by phosphorylating phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂)[1]. Although PI(3,5)P₂ constitutes less than 0.1% of the cellular lipidome, it is a master regulator of lysosomal function, membrane trafficking, and secretory autophagy[2].

Apilimod is a first-in-class, highly selective small-molecule inhibitor of PIKfyve[3]. By blocking PIKfyve kinase activity, apilimod triggers a rapid depletion of PI(3,5)P₂ and a concomitant accumulation of its precursor, PI3P. Quantifying this specific lipid shift is the gold standard for validating PIKfyve target engagement in drug development programs targeting B-cell non-Hodgkin lymphoma, autoimmune diseases, and senescence-associated pathologies[3][4].

Analytical Challenges & Mechanistic Solutions

Analyzing intact phosphoinositides via LC-MS/MS presents severe analytical bottlenecks:

  • Low Abundance: PI(3,5)P₂ is extremely scarce compared to structural phospholipids, requiring high-sensitivity MS platforms.

  • High Polarity & Chelation: The highly charged phosphate groups on the inositol ring bind tightly to basic cellular proteins, glass surfaces, and divalent cations, leading to poor extraction recoveries[5]. Furthermore, underivatized PIs suffer from severe peak tailing on reverse-phase LC columns and poor ionization efficiency[6].

The Self-Validating Chemical Solution: To overcome these barriers, this protocol employs a two-pronged chemical intervention:

  • Acidic Lipid Extraction: Utilizing an acidified chloroform/methanol extraction (via HCl addition) protonates the phosphate groups. Causality Note: This neutralizes their charge, breaks electrostatic interactions with proteins, and selectively drives the PIs into the organic phase, ensuring high recovery rates[6].

  • TMS-Diazomethane Derivatization: Trimethylsilyl (TMS) diazomethane is used to methylate the free hydroxyl groups on the phosphates[5][7]. Causality Note: This mechanistic choice masks the negative charges, dramatically reducing the polarity of the PIs. This improves their retention and peak shape on reverse-phase columns while exponentially enhancing ionization efficiency in positive-mode Electrospray Ionization (ESI)[5].

Visualizing the Pathway and Workflow

Pathway PI3P PI3P (Accumulates) PI35P2 PI(3,5)P2 (Depleted) PI3P->PI35P2 Phosphorylation PIKfyve PIKfyve Kinase PIKfyve->PI35P2 Catalyzes Apilimod Apilimod (Inhibitor) Apilimod->PIKfyve Blocks Lysosome Lysosomal Homeostasis PI35P2->Lysosome Regulates

Mechanism of PIKfyve inhibition by Apilimod, leading to PI3P accumulation and PI(3,5)P2 depletion.

Workflow Step1 1. Apilimod Treatment (Target Engagement) Step2 2. Acidic Lipid Extraction (Protonate Phosphates) Step1->Step2 Step3 3. TMS-Diazomethane Derivatization (Methylate Phosphates) Step2->Step3 Step4 4. Reverse-Phase LC-MS/MS (MRM Mode) Step3->Step4 Step5 5. Data Analysis (Quantify PI3P / PI(3,5)P2) Step4->Step5

Step-by-step LC-MS/MS workflow for phosphoinositide extraction, derivatization, and quantification.

Detailed Experimental Protocol

Phase 1: Cell Culture and Target Inhibition

  • Seed target cells (e.g., B-NHL cell lines or fibroblasts) in 6-well plates and grow to 80% confluency.

  • Treat cells with Apilimod (typically 100 nM to 1 µM) or a DMSO vehicle control for 1 to 4 hours[3].

    • Causality Note: PI(3,5)P₂ turnover is rapid. Short incubations are sufficient to observe primary target engagement while avoiding secondary, non-specific apoptotic lipidomic changes.

  • Wash cells rapidly with ice-cold PBS to halt metabolism.

Phase 2: Acidic Lipid Extraction

  • Add 750 µL of ice-cold 1M HCl to the cell pellet. This immediately quenches enzymatic activity and protonates lipid phosphate groups[6].

  • Add 1.5 mL of Chloroform/Methanol (1:1, v/v) containing appropriate internal standards (e.g., 10 ng of synthetic odd-chain 17:0/20:4 PI3P and PI(3,5)P₂)[8].

    • Trustworthiness Check: The inclusion of odd-chain or deuterated internal standards before extraction is mandatory to normalize for sample loss during phase separation and derivatization.

  • Vortex vigorously for 5 minutes, then centrifuge at 3,000 x g for 5 minutes at 4°C to achieve phase separation.

  • Carefully collect the lower organic phase (containing the PIs) into a new glass vial, strictly avoiding the proteinaceous interphase.

  • Dry the organic phase completely under a gentle stream of nitrogen gas.

Phase 3: TMS-Diazomethane Derivatization (Caution: TMS-diazomethane is highly toxic. Perform strictly in a certified fume hood.)

  • Resuspend the dried lipid film in 50 µL of Methanol.

  • Add 50 µL of 2M TMS-diazomethane in hexane[7].

  • Vortex gently and incubate at room temperature for exactly 10 minutes [7].

    • Causality Note: Strict timing is critical. Prolonged exposure leads to excessive overmethylation (e.g., methylation of the inositol ring hydroxyls), which splits the analyte signal across multiple unpredictable masses and complicates MS spectra[5].

  • Quench the reaction by adding 10 µL of glacial acetic acid[7]. The yellow color of the solution will immediately dissipate, indicating complete neutralization.

  • Add 90% (v/v) methanol and dry the sample in a centrifugal vacuum concentrator at 300 rpm for ~2 hours[7].

  • Reconstitute the derivatized lipids in 150 µL of Methanol for LC-MS/MS injection[7].

Phase 4: LC-MS/MS Analysis

  • Inject 10 µL of the sample onto a C4 or C8 reverse-phase UPLC column connected to a triple quadrupole mass spectrometer (e.g., Sciex QTRAP)[7].

  • Run a gradient using Water (Mobile Phase A) and Methanol/Acetonitrile (Mobile Phase B), both supplemented with 0.1% formic acid.

  • Operate the mass spectrometer in Positive Ion Mode using Multiple Reaction Monitoring (MRM). Methylated PIs yield strong [M+H]⁺ precursor ions and characteristic neutral loss fragments (e.g., loss of the methylated headgroup of fixed masses)[5][7].

Quantitative Data Interpretation

Upon successful PIKfyve inhibition by apilimod, researchers should observe a distinct, self-validating lipidomic signature. The table below summarizes the expected quantitative shifts and structural rationale.

Lipid TargetBiological RoleExpected Change (Apilimod)MRM Logic (Methylated Intact Lipid)
PI3P Early endosome marker, PIKfyve substrate↑ 3 to 5-fold Increase Precursor: [M+H]⁺ of methylated PI3P. Fragment: Loss of methylated inositol phosphate.
PI(3,5)P₂ Late endosome/lysosome regulator, PIKfyve product↓ >80% Decrease Precursor: [M+H]⁺ of methylated PI(3,5)P₂. Fragment: Loss of bis-methylated headgroup.
PI4P Golgi trafficking (Biological Control)No Significant Change Serves as an internal biological control to verify specific PIKfyve inhibition vs. pan-kinase toxicity.

References

  • Sharma, S. et al. "A novel mass assay to measure phosphatidylinositol-5-phosphate from cells and tissues." Bioscience Reports, 2019.[Link]

  • Gay, P. et al. "Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma." Blood, 2016.[Link]

  • Hasegawa, J. et al. "PIKfyve inhibition increases exosome release and induces secretory autophagy." Cellular and Molecular Life Sciences, 2017.[Link]

  • Wang, Y. et al. "Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions." RSC Advances, 2023.[Link]

  • Mori, M. et al. "Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry." Journal of Proteome Research, 2021.[Link]

  • Ikonomov, O. C. et al. "The phospholipid kinase PIKFYVE is essential for Th17 differentiation." Journal of Experimental Medicine, 2024.[Link]

  • Maly, A. et al. "Inhibition of PIKfyve kinase induces senescent cell death by suppressing lysosomal exocytosis." BioRxiv, 2024.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting cytoplasmic vacuolation in PIKfyve inhibitor-treated cells

Welcome to the PIKfyve Inhibitor Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals troubleshoot and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PIKfyve Inhibitor Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals troubleshoot and optimize assays involving PIKfyve inhibitors.

Cytoplasmic vacuolation is the hallmark phenotypic readout of PIKfyve inhibition. Understanding the mechanistic causality behind this phenomenon is critical for robust experimental design, distinguishing on-target effects from toxicity, and ensuring reproducible quantification.

PART 1: The Mechanistic Basis of PIKfyve-Induced Vacuolation

To troubleshoot an assay, you must first understand the biological hardware. PIKfyve is a lipid kinase responsible for phosphorylating phosphatidylinositol 3-phosphate[PI(3)P] to generate phosphatidylinositol 3,5-bisphosphate [PI(3,5)P2][1]. PI(3,5)P2 is a low-abundance signaling lipid essential for endolysosomal fission, acidification, and trafficking.

When PIKfyve is inhibited (e.g., by Apilimod or YM201636), PI(3,5)P2 is rapidly depleted. This depletion arrests endolysosomal fission, causing early endosomes and lysosomes to coalesce into massive, translucent cytoplasmic vacuoles[2]. Recent studies demonstrate that this swelling is not merely passive; it actively requires the accumulation of ammonia/glutamine[3], an active V-ATPase proton pump, and a functional Rab5 GTPase cycle[4].

G PI3P PI(3)P (Endosomal Membrane) PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 (Lysosomal Homeostasis) PIKfyve->PI35P2 Phosphorylation Inhibitor PIKfyve Inhibitor (e.g., Apilimod) Inhibitor->PIKfyve Blocks Vacuolation Endolysosomal Swelling (Cytoplasmic Vacuolation) PI35P2->Vacuolation Depletion triggers VATPase V-ATPase / Rab5 (Active Cycle Required) VATPase->Vacuolation Enables swelling Ammonia Ammonia Accumulation (Osmotic Driver) Ammonia->Vacuolation Drives osmotic influx

PIKfyve signaling pathway and the mechanistic drivers of cytoplasmic vacuolation.

PART 2: Troubleshooting Guide & FAQs

Q1: I treated my cells with Apilimod, but I do not see any cytoplasmic vacuolation. What went wrong? Causality & Solution: Vacuolation requires an active V-ATPase to maintain the functional dynamics of the endolysosomal pathway[4]. If you are co-treating cells with lysosomal acidification inhibitors (like Bafilomycin A1 or Chloroquine) to measure autophagic flux, these agents will completely abrogate PIKfyve-induced vacuolation[1]. Self-Validating Check: Always run a "PIKfyve inhibitor alone" control arm. Additionally, ensure your cell type is mitotic; terminally differentiated cells (like 3T3L1 adipocytes) often exhibit resistance to vacuolation due to altered Rab5/V-ATPase dynamics[4].

Q2: How can I prove the vacuoles in my assay are specifically due to PIKfyve inhibition and not off-target toxicity or macropinocytosis? Causality & Solution: PIKfyve-derived vacuoles originate from the late endosome/lysosome compartment. You can validate this by performing immunofluorescence (IF) staining. PIKfyve vacuoles will strongly co-localize with LAMP1 and Rab7, but will be largely negative for early endosome markers like EEA1 after prolonged exposure[3]. Furthermore, you can use a p38 MAPK inhibitor like SB203580 as a comparative control, as it has been shown to induce similar vacuoles via off-target epistatic inhibition of PIKfyve[5].

Q3: My cells are dying rapidly after vacuolation. Is this an expected on-target effect? Causality & Solution: It depends on the cell line. In normal healthy cells, PIKfyve-induced vacuolation is generally reversible upon drug washout[5]. However, in specific cancer models (e.g., B-cell non-Hodgkin lymphoma or prostate cancer), the massive osmotic deregulation and subsequent nuclear translocation of TFEB drive the cells into non-apoptotic cell death[6]. If you are running a biochemical assay and need the cells alive, reduce the incubation time to 1–3 hours. Vacuoles form as early as 20–40 minutes post-treatment[1].

PART 3: Quantitative Data & Inhibitor Selection

Selecting the right inhibitor and concentration is paramount. Below is a synthesized reference table of validated PIKfyve inhibitors and their operational parameters[1][7].

InhibitorTarget IC50Effective Vacuolation Conc.Key Cellular Phenotypes & Notes
Apilimod ~14 nM25 nM – 100 nMHighly specific. Induces rapid vacuolation (within 20-40 min). Upregulates MHC class I expression.
YM201636 ~33 nM600 nM – 1 µMInduces vacuolation. Can partially inhibit p110α (PI3K) at higher doses.
Vacuolin-1 N/A250 nM – 1 µMBlocks lysosomal exocytosis and fusion of autophagosomes with lysosomes.
WX8 N/A125 nMPotent inducer of vacuolation; severely inhibits lysosomal fission dynamics.

PART 4: Standardized Experimental Protocol

To ensure a self-validating system, use the following step-by-step methodology for inducing and quantifying PIKfyve-dependent vacuolation. This protocol includes built-in controls to verify causality.

Protocol: Induction and Quantification of Cytoplasmic Vacuoles

Step 1: Cell Seeding Seed your target cells (e.g., HeLa, DU145, or RAW264.7) on glass coverslips in 6-well plates at 40-50% confluency. Allow 24 hours for adherence.

Step 2: Compound Treatment (The Self-Validating Matrix) Prepare the following treatment arms to isolate PIKfyve-specific effects:

  • Arm A (Vehicle): 0.1% DMSO.

  • Arm B (Test): 100 nM Apilimod[1].

  • Arm C (Negative Control): 100 nM Apilimod + 100 nM Bafilomycin A1 (BafA1 prevents V-ATPase-dependent vacuolation, proving the mechanism)[4].

  • Arm D (Rescue/Washout): 100 nM Apilimod for 2 hours, followed by 3x PBS washes and replacement with fresh media for 4 hours (proves reversibility)[5]. Incubate cells for 2 to 4 hours at 37°C.

Step 3: Fixation and Staining

  • Wash cells gently with warm PBS.

  • Fix with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.

  • For brightfield quantification: Stain with 0.1% Crystal Violet for 10 minutes, then wash extensively with distilled water[3][7].

  • For fluorescence (Optional): Permeabilize with 0.2% Triton X-100, block with 3% BSA, and stain with anti-LAMP1 primary antibody followed by a fluorophore-conjugated secondary antibody[3].

Step 4: Imaging & Quantification Capture images using a phase-contrast or confocal microscope. Use ImageJ (Fiji) to quantify the phenotype:

  • Trace the total cell area.

  • Threshold the image to isolate the translucent/unstained vacuoles.

  • Calculate the Vacuole Area / Total Cell Area ratio [3][7].

Workflow Step1 1. Cell Seeding (e.g., DU145, HeLa) Step2 2. Inhibitor Matrix (Apilimod +/- BafA1) Step1->Step2 Step3 3. Fixation & Staining (Crystal Violet or LAMP1 IF) Step2->Step3 Step4 4. Microscopy (Phase-Contrast / Confocal) Step3->Step4 Step5 5. ImageJ Quantification (Vacuole Area per Cell) Step4->Step5

Step-by-step experimental workflow for inducing and quantifying PIKfyve-dependent vacuolation.

References

  • PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation. The Company of Biologists. Available at:[Link]

  • Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation. PLOS One. Available at:[Link]

  • Unexpected inhibition of the lipid kinase PIKfyve reveals an epistatic role for p38 MAPKs in endolysosomal fission and volume control. bioRxiv. Available at:[Link]

  • B-cell non-Hodgkin lymphoma: Selective vulnerability to PIKFYVE inhibition. Taylor & Francis Online. Available at:[Link]

  • Active vacuolar H+ ATPase and functional cycle of Rab5 are required for the vacuolation defect triggered by PtdIns(3,5)P2 loss under PIKfyve or Vps34 deficiency. American Journal of Physiology. Available at:[Link]

  • Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through... National Institutes of Health (PMC). Available at:[Link]

Sources

Optimization

PIKfyve In Vivo Therapeutics: Technical Support &amp; Troubleshooting Center

Welcome to the PIKfyve Application Support Center. This guide is designed for researchers and drug development professionals optimizing the in vivo delivery of PIKfyve inhibitors (e.g., Apilimod, WX8, PIK5-12d).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PIKfyve Application Support Center. This guide is designed for researchers and drug development professionals optimizing the in vivo delivery of PIKfyve inhibitors (e.g., Apilimod, WX8, PIK5-12d). While PIKfyve is a highly promising target for oncology, ALS, and viral infections, its systemic inhibition frequently triggers dose-limiting toxicities, primarily driven by endolysosomal vacuolization and poor pharmacokinetics.

Section 1: Managing the Hallmark Toxicity – Endolysosomal Vacuolization

Q: My treated murine cohorts are exhibiting severe weight loss, and histology shows massive cytoplasmic vacuolization in healthy tissues. Why does this happen, and how can I minimize it without losing target engagement?

The Causality: PIKfyve is a lipid kinase responsible for synthesizing phosphatidylinositol-3,5-bisphosphate [PI(3,5)P2] from PI(3)P [2]. PI(3,5)P2 is strictly required for lysosomal fission and heterotypic fusion [6]. When you administer a PIKfyve inhibitor like Apilimod, endosomes and lysosomes continue to fuse but lose the ability to undergo fission. This creates a major imbalance in membrane traffic, leading to the massive swelling of endolysosomal organelles (vacuolization) [2, 6].

The Solution: To minimize this in vivo, you must move away from continuous high-dose regimens. Normal cells can recover from transient PIKfyve inhibition, whereas highly autophagic cancer cells cannot.

  • Intermittent Dosing with PROTACs: Transitioning from traditional inhibitors to PIKfyve PROTAC degraders (e.g., PIK5-12d) allows for intermittent dosing. Because PROTACs degrade the kinase entirely, they exert prolonged downstream inhibition even after the compound is cleared [4]. A "5-days-on / 2-days-off" regimen allows healthy tissues to clear vacuoles during the off-days while maintaining tumor suppression [4].

  • Pharmacological Rescue (In Vitro Validation): If you need to prove that the toxicity in your model is specifically vacuolization-driven, you can use Bafilomycin A1 (BafA1) in parallel in vitro assays. BafA1 prevents vacuole formation by attenuating PI3P elevation and EEA1 recruitment, completely reversing the aberrant phenotype [4, 5].

Pathway PI3P PI(3)P Pool PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 Synthesis PIKfyve->PI35P2 Phosphorylates Lysosome Normal Lysosomal Fission PI35P2->Lysosome Maintains Inhibitor PIKfyve Inhibitor (e.g., Apilimod) Inhibitor->PIKfyve Blocks Vacuolization Endolysosomal Swelling (Toxicity) Inhibitor->Vacuolization Drives Lysosome->Vacuolization Disruption Mitigation PROTAC Degraders / Intermittent Dosing Mitigation->Inhibitor Optimizes PK/PD

Caption: PIKfyve signaling pathway, mechanism of vacuolization toxicity, and mitigation strategies.

Section 2: Pharmacokinetics & High-Dose Toxicity

Q: Apilimod clears rapidly in my models (plasma concentration drops below 50 ng/ml within 6 hours). This forces me to use high doses (>60 mg/kg BID), which drives off-target toxicity. Are there better alternatives?

The Causality: Apilimod suffers from poor metabolic stability and rapid clearance, meaning researchers often compensate by spiking the Cmax (maximum serum concentration) to maintain the IC50 over time[1]. These massive Cmax spikes drive off-target kinase inhibition and acute systemic toxicity.

The Solution: Utilize second-generation chemical probes optimized for in vivo stability. For example, Compound 40 (an optimized analog of SGC-PIKFYVE-1) demonstrates a half-life of >6 hours when dosed orally, with subnanomolar potency [3, 7]. By maintaining a steady, low-level plasma concentration, you avoid the toxic Cmax spikes while continuously suppressing PIKfyve.

Quantitative Comparison of PIKfyve Targeting Agents
CompoundMechanism of ActionIn Vivo Half-LifePrimary Limitation / ToxicityRecommended Mitigation
Apilimod Reversible Kinase Inhibitor< 2 hours [1]Rapid clearance requires high doses; drives severe vacuolization [1, 2].Use only for short-term or localized (e.g., intratumoral) studies.
Compound 40 Reversible Kinase Inhibitor> 6 hours [3]Mild systemic stress at high continuous doses.Dose orally at lower concentrations to maintain steady state [3, 7].
PIK5-12d PROTAC DegraderProlonged PD effectExcessive autophagy blockade if dosed continuously [4].Utilize a 5-days-on / 2-days-off intermittent schedule [4].

Section 3: Compensatory Resistance & Dose-Sparing Strategies

Q: I want to lower the dose of my PIKfyve inhibitor to spare normal tissues, but doing so results in a loss of efficacy in my xenograft models. How can I achieve dose-sparing?

The Causality: When PIKfyve is inhibited, cancer cells initiate a compensatory survival mechanism by upregulating and activating p38MAPK [8]. This stress response helps maintain residual lysosomal function, allowing the cancer cells to survive the autophagy blockade.

The Solution: By co-administering a p38MAPK inhibitor, you strip the cancer cells of this compensatory mechanism. This functional cooperation allows you to use significantly lower concentrations of the PIKfyve inhibitor to achieve synergistic tumor regression, thereby sparing normal tissues from high-dose PIKfyve toxicity [8].

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every toxicity-minimization strategy must be validated to confirm that target engagement is maintained.

Protocol A: Intermittent Dosing and Washout Validation for PIKfyve PROTACs

Purpose: To validate that a 5-on/2-off dosing schedule minimizes toxicity while maintaining target degradation.

  • Baseline Establishment: Implant xenografts (e.g., prostate cancer VCaP cells) and wait for tumor volume to reach 100 mm³.

  • Dosing Phase: Administer PIK5-12d intraperitoneally daily for 5 consecutive days [4].

  • Washout Phase (Toxicity Mitigation): Cease treatment for 2 days.

  • Validation (Self-Correction Step): On Day 7 (end of washout), harvest a subset of tumors and healthy liver tissue.

    • Assay: Perform Western blot for PIKfyve protein levels, LC3A/B, and p62 [4].

    • Success Criteria: Tumor tissue must show sustained PIKfyve depletion and elevated LC3A/B (autophagy blockade) [4], while healthy liver tissue should show normalized histology (absence of vacuoles).

  • Continuation: If healthy tissue still shows >20% vacuolization, extend the washout period to 3 days.

Protocol B: Synergistic Dose-Sparing Workflow (PIKfyve + p38MAPK)

Purpose: To lower PIKfyve inhibitor dosage by blocking compensatory lysosomal rescue.

  • Dose Titration: Determine the sub-lethal dose of your PIKfyve inhibitor (e.g., Apilimod at 15 mg/kg, which avoids severe weight loss but lacks single-agent efficacy).

  • Combination Delivery: Co-administer the sub-lethal PIKfyve inhibitor dose with a standard dose of a p38MAPK inhibitor [8].

  • Monitoring: Track murine body weight daily. A drop of >15% indicates unacceptable systemic toxicity.

  • Validation (Self-Correction Step): Harvest tumor tissue at Day 14.

    • Assay: Measure Cathepsin D maturation via immunoblotting.

    • Success Criteria: Synergistic treatment must block the conversion of pro-Cathepsin D to its mature form, confirming profound lysosomal dysfunction in the tumor despite the low PIKfyve inhibitor dose [2, 8].

Workflow Start Initiate In Vivo Study (Xenograft Model) Dosing Administer Intermittent Dose (e.g., 5-on/2-off) Start->Dosing Monitor Monitor Toxicity (Weight, Vacuoles) Dosing->Monitor Biomarker Assess Target Engagement (LC3A/B, Cathepsin D) Monitor->Biomarker <10% Weight Loss Adjust Adjust Dose or Add p38MAPK Inhibitor Monitor->Adjust >15% Weight Loss Biomarker->Adjust Target Missed Success Efficacy Achieved Minimal Toxicity Biomarker->Success Target Hit Adjust->Dosing Refined Protocol

Caption: Step-by-step in vivo workflow for optimizing PIKfyve inhibitor dosing and monitoring.

References

  • Alzheimer's Drug Discovery Foundation. "Apilimod". alzdiscovery.org.
  • National Institutes of Health (NIH). "Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma". nih.gov.
  • National Institutes of Health (NIH). "Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve". nih.gov.
  • American Chemical Society (ACS). "Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve". acs.org.
  • Defense Technical Information Center (DTIC). "Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces". dtic.mil.
  • National Institutes of Health (NIH). "Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through...". nih.gov.
  • American Chemical Society (ACS). "Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve | Journal of Medicinal Chemistry". acs.org.
  • American Association for Cancer Research (AACR). "Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells". aacrjournals.org.
Troubleshooting

Addressing variability in experimental results with PIKfyve inhibitors

Technical Support Center: Troubleshooting PIKfyve Inhibitor Assays Welcome to the PIKfyve Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reprod...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting PIKfyve Inhibitor Assays

Welcome to the PIKfyve Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible results when targeting the lipid kinase PIKfyve. PIKfyve is the sole enzyme responsible for converting PI(3)P to PI(3,5)P2, a critical signaling lipid for endolysosomal trafficking and autophagy. Variability in these experiments rarely stems from "bad reagents"; rather, it is driven by overlooked biological variables—such as off-target kinase engagement, rapid lipid phosphatase activity, and media-dependent osmotic imbalances.

This guide is structured to address the most common experimental discrepancies, providing the causality behind the issues and establishing self-validating protocols to ensure absolute scientific integrity.

Section 1: FAQ & Troubleshooting Guide

Q1: Why do I see inconsistent phenotypic responses (e.g., cell viability, autophagy blockade) when switching between Apilimod, YM201636, and APY0201? A1: The causality lies in the distinct binding modes and selectivity profiles of these compounds. While all three inhibit PIKfyve,1[1]. This can mask true PIKfyve-dependent phenotypes. Conversely, Apilimod is highly selective, binding directly to the ATP-binding pocket with minimal cross-reactivity[1].2[2].

Table 1: Quantitative Comparison of Common PIKfyve Inhibitors

InhibitorTarget SelectivityPrimary Off-TargetsTypical IC50Mechanistic Notes
Apilimod HighNone reported at standard doses~14 nMHighly selective; gold standard for immunity and cancer studies.
YM201636 Moderatep110α (PI3K)~33 nMAlters glucose metabolism; off-target effects emerge at >1 µM.
APY0201 HighMinor monocyte effects<10 nMSuperior potency; highly active in hematological malignancies.
SB203580 Low (for PIKfyve)p38 MAPK (Primary Target)N/ADirectly inhibits PIKfyve; causes unexpected vacuolation.

Q2: My endolysosomal vacuolation assay yields highly variable results day-to-day. What is driving this? A2: The classic "vacuolation" phenotype is not solely caused by PI(3,5)P2 depletion; it is an osmotic event.3[3]. This process strictly requires glutamine in the culture media, as glutamine is metabolized into ammonia. If you are using exhausted media, serum-starving your cells, or using a glutamine-free formulation, vacuolation will not occur—resulting in a false negative.

Q3: I am using SB203580 to inhibit p38 MAPK as a control, but I am observing PIKfyve-like vacuolation. Is this a downstream signaling effect? A3: No, this is a direct biochemical artifact.4[4]. Do not use these compounds as negative controls in PIKfyve studies.

Q4: How can I reliably measure PI(3,5)P2 depletion to validate target engagement? My lipid kinase assays are inconsistent. A4: PI(3,5)P2 is extremely labile and low in abundance,5[5]. The PIKfyve complex includes the phosphatase Fig4, which rapidly dephosphorylates PI(3,5)P2 back to PI(3)P. If your extraction protocol does not immediately denature these endogenous phosphatases, the PI(3,5)P2 will degrade before you can measure it.

Section 2: Self-Validating Experimental Protocols

Protocol 1: Standardized Endolysosomal Vacuolation Assay Design Logic: This protocol includes an internal self-validating control (glutamine-free media) to prove that the observed vacuolation is mechanistically linked to PIKfyve-dependent osmotic stress, rather than general compound toxicity.

  • Cell Seeding: Seed DU145 or HeLa cells in standard 6-well plates at 50-60% confluency. Allow 24 hours for adherence.

  • Media Preparation (The Critical Step): Prepare two sets of media:

    • Test Media: DMEM supplemented with 10% FBS and exactly 2 mM L-glutamine.

    • Validation Media: DMEM supplemented with 10% FBS, strictly without L-glutamine.

  • Inhibitor Treatment: Treat cells with 20 nM Apilimod or vehicle (0.1% DMSO) in both media types.

  • Incubation & Imaging: Incubate at 37°C. Perform phase-contrast microscopy at 2h, 4h, and 24h post-treatment.

  • Self-Validation Checkpoint:

    • Expected Result: Cells in Test Media should exhibit massive cytoplasmic vacuolation within 2-4 hours. Cells in Validation Media must show zero vacuolation.

    • Troubleshooting: If Validation Media cells vacuolate, your media is contaminated with an ammonia source or is hyperosmotic. Discard and remake buffers.

Protocol 2: In Vitro PIKfyve Lipid Kinase Assay for PI(3,5)P2 Measurement Design Logic: Overcoming the rapid degradation of PI(3,5)P2 by endogenous phosphatases using immediate acidic quenching.

  • Kinase Isolation: Immunoprecipitate endogenous PIKfyve from cell lysates using anti-PIKfyve antibodies coupled to Protein A/G magnetic beads.

  • Lipid Substrate Preparation: Prepare synthetic liposomes containing PI(3)P and phosphatidylserine to mimic the endosomal membrane environment.

  • Kinase Reaction: Resuspend the PIKfyve-bound beads in kinase buffer (50 mM HEPES, 10 mM MgCl2). Add the lipid substrate and 50 µM ATP. Incubate at 37°C for 15 minutes.

  • Acidic Quenching (The Critical Step): Terminate the reaction immediately by adding 1M HCl followed by a 2:1 mixture of Chloroform:Methanol. The acidic environment instantly denatures the Fig4 phosphatase, preserving the synthesized PI(3,5)P2.

  • Extraction & Detection: Vortex vigorously, centrifuge to separate phases, and extract the lower organic phase. Dry under nitrogen gas and quantify PI(3,5)P2 using HPLC or a highly specific biosensor assay.

Section 3: Mechanistic Visualizations

G PI3P PI(3)P (Substrate) PIKfyve PIKfyve Kinase (Target) PI3P->PIKfyve Binds PI35P2 PI(3,5)P2 (Product) PIKfyve->PI35P2 Phosphorylates Vacuole Endolysosomal Vacuolation PI35P2->Vacuole Depletion triggers Inhibitor PIKfyve Inhibitor (e.g., Apilimod) Inhibitor->PIKfyve Blocks Ammonium Ammonium (NH4+) Accumulation Ammonium->Vacuole Osmotic stress

PIKfyve signaling cascade and the downstream cellular consequences of its inhibition.

Workflow Step1 1. Cell Preparation (Standardized Media) Step2 2. Inhibitor Treatment (Dose-Response) Step1->Step2 Step3 3. Phenotypic Assay (Phase-Contrast) Step2->Step3 Step4 4. Biochemical Assay (PI(3,5)P2 Extraction) Step2->Step4 Step5 5. Data Normalization & Analysis Step3->Step5 Step4->Step5

Standardized experimental workflow for evaluating PIKfyve inhibitor efficacy.

References

  • bioRxiv. "Unexpected inhibition of the lipid kinase PIKfyve reveals an epistatic role for p38 MAPKs in endolysosomal fission and volume control." Available at: [Link]

  • NIH PMC. "Identification of PIKfyve kinase as a target in multiple myeloma." Available at:[Link]

  • PNAS. "In vivo, Pikfyve generates PI(3,5)P2, which serves as both a signaling lipid and the major precursor for PI5P." Available at: [Link]

  • ResearchGate. "PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation." Available at:[Link]

Sources

Optimization

How to differentiate between on-target and off-target cellular effects

Technical Support Center: Differentiating On-Target vs. Off-Target Cellular Effects Welcome to the Assay Validation & Troubleshooting Center.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Differentiating On-Target vs. Off-Target Cellular Effects

Welcome to the Assay Validation & Troubleshooting Center. As a Senior Application Scientist, I frequently consult with research teams whose promising drug candidates or CRISPR knockouts fail late in the pipeline due to unrecognized off-target effects. Differentiating a true on-target mechanism of action from an off-target artifact is the cornerstone of robust drug discovery. This guide provides actionable, self-validating workflows to definitively prove causality in your cellular models.

Section 1: Conceptual FAQ

Q: Why do off-target effects occur even with highly optimized compounds or guide RNAs? A: In small molecule drug discovery, off-target effects are driven by thermodynamics and structural homology. A compound designed to inhibit a specific kinase may promiscuously bind to conserved ATP-binding pockets of related kinases. This is highly concentration-dependent; at high doses, the equilibrium shifts toward these lower-affinity interactions.

In CRISPR/Cas9 gene editing, off-target double-strand breaks (DSBs) are a function of mismatch tolerance. The Cas9 endonuclease can still cleave DNA if the guide RNA (gRNA) has partial complementarity to non-target loci, particularly when the mismatches are distal to the Protospacer Adjacent Motif (PAM)[1].

Section 2: Troubleshooting Small Molecule Off-Targets

Q: I observe a strong apoptotic phenotype in my cell line at 100 nM of my novel inhibitor. How can I prove this is driven by my intended target and not a cytotoxic off-target effect? A: To prove causality, you must link the phenotypic response directly to target engagement within the intact cellular environment. Relying solely on biochemical assays (like Surface Plasmon Resonance) is insufficient because they use purified proteins and do not account for cellular membrane barriers or the complex intracellular milieu[2].

Self-Validating Logic: If your compound induces a phenotype at 100 nM, but CETSA reveals that target engagement only occurs at 5 µM, your phenotype is almost certainly driven by an off-target mechanism[3].

Protocol: Real-Time CETSA (RT-CETSA) for Target Validation

Traditional CETSA requires individual samples for each temperature, severely limiting throughput[3]. RT-CETSA couples a real-time PCR instrument with luminescence detection to capture full thermal melt profiles from a single sample[4].

  • Cell Preparation: Engineer your cell line to express your target protein fused to a thermally stable Nanoluciferase variant (ThermLuc), which is bioengineered to withstand unfolding at temperatures greater than 90°C[4].

  • Compound Incubation: Plate cells in a 384-well PCR plate. Treat with a concentration gradient of your compound (e.g., 1 nM to 10 µM) and incubate to allow equilibrium binding.

  • Thermal Challenge: Place the plate in a real-time PCR instrument equipped with a CCD camera[4]. Apply a temperature gradient (e.g., 37°C to 90°C) at a rate of 1°C/min.

  • Luminescence Acquisition: Continuously monitor luminescence. As the target protein unfolds and aggregates, the luminescent signal quenches.

  • Data Analysis: Plot the derivative of the melt curve to calculate the apparent melting temperature (Tm). A dose-dependent shift in Tm confirms on-target engagement[4].

CETSA_Workflow N1 1. Live Cells + Compound (Intact Environment) N2 2. Thermal Challenge (Gradient Heating) N1->N2 N3 3. Cell Lysis (Extract Proteins) N2->N3 N4 4. Centrifugation (Remove Aggregates) N3->N4 N5 5. Quantify Soluble Protein (Luminescence/MS) N4->N5 N6 6. Plot Melt Curve (Identify Thermal Shift) N5->N6

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Quantitative Data Summary: Target Engagement Assays

Assay Type Microenvironment Throughput Detects Off-Targets? Key Limitation
Biochemical (SPR) Purified Protein High No Lacks cellular context & membrane barriers
Traditional CETSA Live Cells / Lysate Low Yes (via MS) Requires individual samples per temperature

| RT-CETSA | Live Cells | High | Yes | Requires fusion reporter (e.g., ThermLuc) |

Section 3: Troubleshooting CRISPR/Cas9 Off-Targets

Q: My CRISPR knockout (KO) cell line shows the desired disease-rescue phenotype. Reviewers are asking me to rule out off-target gene disruptions. What is the most definitive approach? A: In silico prediction algorithms are helpful but insufficient because they rely heavily on sequence homology and often miss non-canonical cleavage sites[5]. To definitively rule out off-target effects, you must use an unbiased, genome-wide empirical method.

Self-Validating Logic: First, perform a genetic rescue experiment. Introduce a PAM-mutant version of your target gene (which cannot be cut by your gRNA) into the KO cell line. If the phenotype does not reverse, the effect is off-target. You then use GUIDE-seq to map exactly where the rogue cuts are occurring.

Protocol: GUIDE-seq Implementation

This protocol creates a genome-wide catalog of off-target sites ranked by actual nuclease activity, rather than theoretical prediction[6].

  • Transfection: Co-transfect your target cells with Cas9, your gRNA, and a 34-bp end-protected dsODN tag[6].

  • Genomic DNA Extraction: Harvest cells 48-72 hours post-transfection and isolate genomic DNA. The dsODN tag is now permanently integrated into any DSB sites caused by the nuclease.

  • Library Preparation: Shear the genomic DNA. Perform end-repair, A-tailing, and adapter ligation[7].

  • Targeted Amplification: Perform two rounds of nested PCR using primers specific to the dsODN tag and the sequencing adapters. This selectively amplifies only the genomic regions containing a Cas9-induced cut[6].

  • Sequencing & Analysis: Sequence the library on an Illumina platform. Map the reads to the reference genome to generate a catalog of off-target sites, ranked by read count (which correlates directly with cleavage frequency)[6].

CRISPR_Logic Q1 Observe Phenotype Post-CRISPR Edit Q2 Rescue Experiment: Introduce PAM-mutant Target? Q1->Q2 R1 Phenotype Reverses: Likely On-Target Q2->R1 Yes R2 Phenotype Persists: Suspect Off-Target Q2->R2 No Q3 Perform GUIDE-seq to map DSBs R2->Q3

Caption: Logic tree for differentiating on-target and off-target CRISPR/Cas9 effects.

Quantitative Data Summary: CRISPR Off-Target Detection Platforms

Method Environment Bias Level Sensitivity Core Mechanism
In silico Prediction Computational High Low Sequence homology mapping
GUIDE-seq Live Cells Unbiased High dsODN tag integration at DSB sites
CIRCLE-seq In vitro (gDNA) Unbiased Very High Circularization and in vitro Cas9 cleavage

| Digenome-seq | In vitro (gDNA) | Unbiased | High | WGS of in vitro Cas9-digested DNA |

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Chemical Biology (via PubMed Central / NIH) URL:[Link]

  • Defining genome-wide CRISPR-Cas genome-editing nuclease activity with GUIDE-seq Source: Nature Protocols (via PubMed Central / NIH) URL:[Link]

  • Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy Source: Frontiers in Genome Editing (via PubMed Central / NIH) URL:[Link]

Sources

Troubleshooting

PIKfyve Inhibition Technical Support Center: Cell Line-Specific Responses

Welcome to the Technical Support Center for PIKfyve lipid kinase inhibition. This guide is designed for researchers and drug development professionals investigating the cellular effects of PIKfyve inhibitors (e.g., Apili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for PIKfyve lipid kinase inhibition. This guide is designed for researchers and drug development professionals investigating the cellular effects of PIKfyve inhibitors (e.g., Apilimod, WX8, APY0201, ESK981). Because PIKfyve regulates critical nodes in endolysosomal trafficking and autophagy, cellular responses are highly dependent on genetic background, metabolic state, and lineage-specific stress levels.

Below, you will find mechanistic FAQs, troubleshooting workflows, quantitative benchmarks, and self-validating protocols to ensure the scientific integrity of your assays.

Core Mechanistic FAQs: Understanding Differential Sensitivity

Q: Why do some cancer cell lines exhibit profound cytotoxicity to PIKfyve inhibitors while others only show reversible vacuolation? A: Cytoplasmic vacuolation is a universal biomarker of PIKfyve target engagement, resulting from the depletion of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and subsequent failure of endolysosomal fission[1][2]. However, vacuolation does not guarantee cell death. Cytotoxicity depends on a cell's reliance on autophagic flux and specific lipid synthesis pathways.

  • Autophagy Dependence: Cell lines with high basal proteotoxic stress, such as Multiple Myeloma (MM) (due to massive immunoglobulin production)[3] or Pancreatic Ductal Adenocarcinoma (PDAC) (driven by KRAS)[4], rely heavily on autophagy for survival. PIKfyve inhibition blocks autophagosome-lysosome fusion, leading to a lethal accumulation of toxic proteins in these lines[3].

  • Lipid Kinase Compensation: Cells deficient in the PIP5K1C kinase are highly sensitive to PIKfyve inhibitors. In resistant cells, PIP5K1C compensates for PIKfyve blockade to maintain essential pools of PtdIns(4,5)P2. Inhibiting both pathways is required to induce death in resistant phenotypes[5].

Q: My cells show absolutely no vacuolation and no viability drop when treated with Apilimod. What is happening? A: A complete lack of vacuolation indicates a failure of target engagement[2]. In acquired resistance models (e.g., prolonged exposure to Apilimod or PIK001), cancer cells frequently develop a missense mutation in the PIKFYVE kinase domain. The most documented is the N1939K mutation , which sits directly in the ATP-binding pocket and completely abrogates the ability of the inhibitor to bind[2][6].

Q: Can PIKfyve inhibition impact immune recognition in co-culture or in vivo models? A: Yes. PIKfyve inhibition impairs autophagic flux, which paradoxically prevents the autophagic degradation of Major Histocompatibility Complex Class I (MHC-I) molecules. This leads to a significant upregulation of MHC-I on the tumor cell surface, enhancing antigen presentation and sensitizing the cancer cells to CD8+ T-cell-mediated killing[3][7].

Diagnostic Workflow: Troubleshooting Resistance

When profiling novel cell lines, researchers often encounter unexpected phenotypic variations. Use the logical workflow below to diagnose the root cause of resistance in your specific cell model.

Troubleshooting_Workflow Start Treat Cell Line with PIKfyve Inhibitor CheckVac Observe Cytoplasmic Vacuolation? Start->CheckVac NoVac No Vacuolation CheckVac->NoVac No YesVac Massive Vacuolation CheckVac->YesVac Yes MutCheck Check for PIKFYVE Mutation (e.g., N1939K) NoVac->MutCheck ViabilityCheck Assess Cell Viability (e.g., 72h EC50) YesVac->ViabilityCheck Resistant Viable (Resistant) Check PIP5K1C / p38 MAPK ViabilityCheck->Resistant High Viability Sensitive Cell Death (Sensitive) Autophagy-Dependent Line ViabilityCheck->Sensitive Low Viability

Caption: Diagnostic workflow for evaluating cell line-specific resistance to PIKfyve inhibitors.

Quantitative Data: Inhibitor Efficacy Across Cell Models

When establishing baseline sensitivities, it is critical to compare your compound against established benchmarks. The table below summarizes the efficacy of leading PIKfyve inhibitors across different cell lineages.

InhibitorTarget Cell Line TypeMedian EC50Phenotypic ResponseKey Reference
APY0201 Multiple Myeloma (MM)~55 nMVacuolation, Cell DeathBonolo de Campos et al.[8]
Apilimod B-cell NHL<100 nMVacuolation, Cell DeathGayle et al.[6]
WX8 Melanoma (A375)~1 µMVacuolation, Cell DeathSharma et al.[5]
YM201636 MM / NHL~530 nMVacuolation, Partial DeathBonolo de Campos et al.[8]
PIK001 MM (PIK001-Resistant)>10 µMNo Vacuolation (N1939K)de Campos et al.[2]

Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, protocols must include internal controls that validate causality. Do not rely solely on endpoint viability assays.

Protocol A: High-Content Screening for PIKfyve-Induced Vacuolation & Flux

Purpose: To confirm on-target PIKfyve inhibition independently of cytotoxicity. Causality Rationale: True PIKfyve inhibition causes rapid, reversible swelling of late endosomes/lysosomes due to osmotic imbalance and impaired fission[1].

  • Treatment: Seed cells in a 96-well plate. Treat with Apilimod (20-100 nM) or WX8 (1 µM).

  • Kinetic Observation: Monitor via phase-contrast microscopy. Self-Validation Check: Vacuoles should appear within 1–2 hours. If vacuoles take >24 hours to form, suspect off-target toxicity rather than direct lipid kinase inhibition.

  • Autophagic Flux Western Blot: Probe lysates for LC3-II and p62/SQSTM1. Self-Validation Check: Include a Bafilomycin A1 (100 nM) treated control arm. PIKfyve inhibition should mimic Bafilomycin A1 by causing an accumulation of LC3-II and p62, confirming a late-stage block in autophagic flux[9].

  • Washout Validation: Remove the inhibitor-containing media, wash with PBS, and replace with fresh media. Self-Validation Check: Vacuoles must begin to dissipate within 4–6 hours[1]. Failure to resolve indicates irreversible organelle damage or off-target compound precipitation.

Protocol B: Overcoming Resistance via Synthetic Lethality

Purpose: To sensitize resistant, vacuolating cell lines to PIKfyve inhibitors. Causality Rationale: Cells with high p38 MAPK activity or robust proteasomal clearance can survive PIKfyve blockade[3][10].

  • Identify Resistance: Confirm target engagement (positive vacuolation) alongside high viability (>80% survival at 72h).

  • Proteasome Synergy Arm: Co-treat cells with Apilimod (100 nM) and a sub-lethal dose of Bortezomib (e.g., 2-5 nM). Rationale: Blocking both the autophagic (PIKfyve) and proteasomal (Bortezomib) clearance pathways induces catastrophic proteotoxic stress, specifically in secretory cells like MM[3].

  • p38 MAPK Epistasis Arm: Co-treat cells with Apilimod (100 nM) and a p38 MAPK inhibitor (e.g., SB203580 at 10 µM). Rationale: p38 MAPKs act epistatically to PIKfyve to promote endolysosomal fission. Dual inhibition forces synthetic lethality in otherwise resistant fibroblasts or solid tumor lines[1].

Visualizing the Mechanism of Action

Understanding the exact node at which PIKfyve inhibitors disrupt cellular homeostasis is vital for designing combination therapies.

PIKfyve_Pathway PI3P PI(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Lysosome Lysosome Fission & Homeostasis PI35P2->Lysosome Autophagy Autophagic Flux PI35P2->Autophagy Inhibitors Apilimod / WX8 / APY0201 Inhibitors->PIKfyve Inhibits Vacuolation Endolysosomal Swelling (Vacuolation) Lysosome->Vacuolation Loss of function Proteostasis Proteotoxic Stress & Cell Death Autophagy->Proteostasis Blockade

Caption: Mechanism of PIKfyve inhibition leading to vacuolation and proteotoxic stress.

References

  • Biomedical Research (Nature):PIKfyve enzyme is target to 'starve' pancreatic cancer cells. BioWorld.
  • Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells. PubMed Central (PMC).
  • Identification of PIKfyve kinase as a target in multiple myeloma. Haematologica.
  • PIP5K1C phosphoinositide kinase deficiency distinguishes PIKFYVE-dependent cancer cells from non-malignant cells. Taylor & Francis.
  • Unexpected inhibition of the lipid kinase PIKfyve reveals an epistatic role for p38 MAPKs in endolysosomal fission and volume control. bioRxiv.
  • Targeting the lipid kinase PIKfyve upregulates surface expression of MHC class I to augment cancer immunotherapy. PNAS.
  • PIKfyve inhibition in MM disrupts autophagy and lysosome function, increasing MHC expression and cholesterol metabolism. Blood (ASH Publications).
  • Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma. PubMed Central (PMC).
  • B-cell non-Hodgkin lymphoma: Selective vulnerability to PIKFYVE inhibition. Taylor & Francis.
  • PIKfyve blockade exposes lysosomal vulnerability in myeloma. Blood (ASH Publications).

Sources

Reference Data & Comparative Studies

Validation

Decoding PIKfyve Inhibitor Selectivity: A Comparative Guide to Cross-Reactivity with Lipid Kinases

As a Senior Application Scientist, I frequently encounter experimental misinterpretations stemming from the use of poorly characterized chemical probes. In the realm of endolysosomal trafficking and autophagy-dependent c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter experimental misinterpretations stemming from the use of poorly characterized chemical probes. In the realm of endolysosomal trafficking and autophagy-dependent cancers, PIKfyve has emerged as a premier therapeutic target. PIKfyve is a class III lipid kinase responsible for phosphorylating phosphatidylinositol-3-phosphate (PI3P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2).

However, because the ATP-binding pockets of lipid kinases share significant structural conservation, PIKfyve inhibitors often exhibit cross-reactivity with other lipid kinases, such as the PI3K family, PIP4K, and PIP5K. This cross-reactivity can severely confound phenotypic data. If an inhibitor cross-reacts with PI3K (p110α), it will suppress the generation of PI(3,4,5)P3, inadvertently dampening AKT survival signaling. If it hits PIP5K, it alters PI(4,5)P2 pools, disrupting actin cytoskeleton dynamics.

To confidently attribute a cellular phenotype—such as massive endolysosomal vacuolization or autophagic blockade—to PIKfyve inhibition, the compound must possess a rigorous selectivity window. This guide objectively evaluates the selectivity profiles of three leading PIKfyve inhibitors and provides self-validating methodologies for confirming target engagement.

Mechanistic Causality of PIKfyve Inhibition

Pathway PI3P PI3P (Endosomal Membrane) PIKfyve PIKfyve Complex (PIKfyve/Vac14/Fig4) PI3P->PIKfyve Substrate Binding PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation Lysosome Lysosomal Maturation & Autophagic Flux PI35P2->Lysosome Effector Recruitment Inhibitors Inhibitors (Apilimod, WX8, YM201636) Inhibitors->PIKfyve ATP-competitive Inhibition

PIKfyve-mediated phosphoinositide signaling and inhibitor intervention.

Comparative Profiling of Leading PIKfyve Inhibitors

When selecting a PIKfyve inhibitor, the therapeutic index is defined not just by its potency against PIKfyve, but by its selectivity over structurally related lipid kinases.

  • Apilimod: The gold standard for selectivity. When profiled at 1 µM against a comprehensive panel of 456 normal and disease-related kinases, Apilimod bound exclusively to PIKfyve[1]. Crucially, it showed zero cross-reactivity with structurally related lipid kinases, including type I and type II PIP5K[1].

  • WX8: A highly potent, next-generation ATP-competitive inhibitor. WX8 exhibits a remarkable Kd​ of 0.9 nM for PIKfyve[2]. However, kinome profiling reveals measurable cross-reactivity with PIP4K2C ( Kd​ = 340 nM)[3]. This ~340-fold selectivity window is robust for in vitro studies at low nanomolar concentrations, but researchers must be cautious of off-target PIP4K2C inhibition if dosing escalates into the micromolar range[3].

  • YM201636: An early-generation pyridofuropyrimidine inhibitor. While it potently inhibits PIKfyve (IC50 ~33 nM), it is significantly less selective than Apilimod. YM201636 inhibits p110α (PI3K) with an IC50 of ~3 µM and type Iα PtdInsP kinase (PIP5K) with an IC50 > 2 µM[4]. This narrow ~100-fold selectivity margin makes it highly prone to confounding off-target effects in complex cellular assays[4].

Quantitative Data Summary
InhibitorPrimary Target PotencyKey Lipid Kinase Cross-ReactivitySelectivity WindowRecommended Use Case
Apilimod IC50 ~14 nMNone observed (PIP4K/PIP5K/PI3K negative)>1000-foldIn vivo models, definitive phenotypic validation.
WX8 Kd​ = 0.9 nMPIP4K2C ( Kd​ = 340 nM)~340-foldIn vitro autophagy-dependent cancer models.
YM201636 IC50 = 33 nMp110α PI3K (IC50 = 3 µM), PIP5K (IC50 > 2 µM)~100-foldEarly-stage biochemical assays (use with caution).

Experimental Workflows for Validating Selectivity

To ensure scientific integrity, researchers must not rely solely on downstream phenotypic proxies (like vacuolization) to confirm PIKfyve inhibition, as off-target lipid kinase inhibition can yield morphologically similar artifacts.

Workflow Cpd PIKfyve Inhibitor Candidate Biochem In Vitro Lipid Kinase Panel (ADP-Glo Assay) Cpd->Biochem Step 1 Cellular Cellular Target Engagement (HPLC Lipid Profiling) Biochem->Cellular Step 2 Phenotype Phenotypic Validation (Endolysosomal Vacuolization) Cellular->Phenotype Step 3

Step-by-step validation workflow for PIKfyve inhibitor selectivity.

Protocol 1: In Vitro Lipid Kinase Selectivity Profiling (ADP-Glo Assay)

To establish a self-validating biochemical profile, we utilize a luminescent ADP detection assay to measure the ADP generated during the kinase reaction.

  • Micelle Preparation: Prepare lipid substrates (e.g., PI3P for PIKfyve, PI4P for PIP5K) by sonicating the target lipids with phosphatidylserine in a kinase reaction buffer.

    • Causality Insight: Lipid kinases require a membrane-like interface for optimal substrate presentation. Failing to form uniform micelles will artificially lower the apparent kinase activity, skewing your IC50 calculations.

  • Kinase Reaction: Incubate recombinant lipid kinases (PIKfyve, PIP4K, PI3K) with their respective lipid micelles, ATP (at Km​ ), and titrations of the inhibitor (0.1 nM to 10 µM) for 60 minutes at room temperature.

  • ATP Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and incubate for 40 minutes.

    • Causality Insight: Complete depletion of unconsumed background ATP ensures that the subsequent luminescent signal is exclusively derived from the kinase-generated ADP, eliminating false positives.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence and calculate the IC50 values to define the selectivity window.

Protocol 2: Cellular Target Engagement via HPLC

To definitively prove PIKfyve inhibition without off-target lipid kinase interference in situ, we must measure intracellular PI(3,5)P2 levels directly.

  • Metabolic Labeling: Seed cells and serum-starve overnight. Incubate cells with [32P]orthophosphate for 4 hours to reach isotopic equilibrium within the phosphoinositide pools.

  • Inhibitor Treatment: Treat cells with the PIKfyve inhibitor (e.g., Apilimod at 100 nM) for 1 hour.

  • Lipid Extraction: Lyse cells in ice-cold 1M HCl. Extract lipids using a chloroform/methanol/HCl mixture.

    • Causality Insight: Acidic extraction is mandatory. Highly phosphorylated lipids like PI(3,5)P2 and PI(4,5)P2 are highly polar; under neutral conditions, they will partition into the aqueous phase and be lost. The acid neutralizes the phosphate charges, driving them into the organic phase.

  • Deacylation and HPLC: Treat the lipid extract with methylamine to remove fatty acyl chains, rendering the headgroups water-soluble. Resolve the deacylated glycero-phosphoinositides using strong anion-exchange HPLC and detect via inline radiometry.

    • Validation: A highly selective PIKfyve inhibitor will show a specific collapse of the PI(3,5)P2 peak while leaving the PI(4,5)P2 (PIP5K product) and PI(3,4,5)P3 (PI3K product) peaks intact.

References

  • Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC. nih.gov.[Link]

  • A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC. nih.gov.[Link]

  • A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC. nih.gov.[Link]

Sources

Comparative

The Synergistic Dance: A Comparative Guide to PIKfyve Inhibitors in Immuno-oncology

For the dedicated researcher in the immuno-oncology arena, the quest for overcoming therapeutic resistance is a constant battle. While immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, a significa...

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researcher in the immuno-oncology arena, the quest for overcoming therapeutic resistance is a constant battle. While immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, a significant portion of patients remains unresponsive. This guide delves into a promising strategy to dismantle this resistance: the combination of PIKfyve inhibitors with immunotherapy. Here, we will dissect the mechanistic rationale, compare the efficacy of leading PIKfyve inhibitors, and provide detailed experimental frameworks to empower your research endeavors.

The Rationale: Turning "Cold" Tumors "Hot"

The tumor microenvironment (TME) is a complex ecosystem, often evolving to suppress anti-tumor immunity, creating an immunologically "cold" landscape. PIKfyve, a lipid kinase crucial for endosomal and lysosomal function, has emerged as a key regulator of this environment. Its inhibition disrupts cellular processes that cancer cells exploit for survival and immune evasion. The central hypothesis, now supported by a growing body of preclinical evidence, is that by targeting PIKfyve, we can remodel the TME to be more susceptible to immunotherapeutic intervention.

The two primary mechanisms through which PIKfyve inhibitors are believed to potentiate immunotherapy are:

  • Enhanced Antigen Presentation: PIKfyve inhibition has been shown to upregulate the expression of Major Histocompatibility Complex Class I (MHC-I) molecules on the surface of cancer cells.[1][2][3][4] This is a critical step for the recognition of tumor antigens by cytotoxic CD8+ T cells, the primary effectors of anti-tumor immunity. The proposed mechanism involves the disruption of autophagy-lysosomal degradation of MHC-I molecules, leading to their increased surface presentation.[1][2][4]

  • Modulation of Antigen-Presenting Cells (APCs): Dendritic cells (DCs), the most potent APCs, are pivotal in initiating and shaping the anti-tumor immune response. PIKfyve inhibition has been demonstrated to enhance the function of CD11c+ DCs.[5][6][7][8][9] This is achieved, in part, by altering the non-canonical NF-κB pathway, leading to improved T cell priming and a more robust anti-tumor T cell response.[5][7][8][9]

Comparative Efficacy of PIKfyve Inhibitors in Preclinical Models

Two of the most extensively studied PIKfyve inhibitors in the context of immuno-oncology are Apilimod and ESK981 . The following tables summarize their performance in combination with various immunotherapies across different cancer models.

Table 1: Apilimod in Combination with Immunotherapy
Cancer ModelImmunotherapyKey FindingsReference
Melanoma (B16-F10) Anti-PD-1Significantly enhanced tumor growth inhibition compared to either agent alone.[4]
Pancreatic (KPC1361) Anti-PD-1Sensitized resistant pancreatic tumors to anti-PD-1 therapy, leading to improved survival.[4]
Melanoma (B16-F10-OVA) Adoptive Cell Therapy (ACT)Improved efficacy of ACT in controlling tumor growth.[7]
Various Tumor Models Vaccine Adjuvant (Poly(I:C))Combination reduced tumor progression.[5][6][7][8][9]
Table 2: ESK981 in Combination with Immunotherapy
Cancer ModelImmunotherapyKey FindingsReference
Prostate (CRPC models) Anti-PD-1Turned immunologically "cold" prostate tumors "hot" by promoting T cell infiltration.[10][11][12]
Melanoma (B16-BL6) Anti-PD-1 + Anti-CTLA-4Strongly enhanced the efficacy of dual checkpoint blockade in inhibiting metastasis.[4]
Pancreatic (KPC1361) Anti-PD-1Significantly improved survival in a pancreatic cancer model resistant to anti-PD-1 monotherapy.[4]
Prostate (mCRPC) Nivolumab (Anti-PD-1)Phase II clinical trial (NCT04159896) has been conducted, though results showed limited anti-tumor activity in AR+ mCRPC.[13][14]

Experimental Workflows: A Practical Guide

To facilitate the investigation of PIKfyve inhibitors in your own research, we provide the following detailed protocols for key experimental workflows.

In Vivo Tumor Model and Treatment

This protocol outlines a general framework for assessing the in vivo efficacy of a PIKfyve inhibitor in combination with an immune checkpoint inhibitor.

Workflow Diagram:

in_vivo_workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment cluster_analysis Analysis cell_culture Tumor Cell Culture cell_harvest Cell Harvest & Viability cell_culture->cell_harvest injection Subcutaneous Injection cell_harvest->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment_admin Administer PIKfyve Inhibitor & ICI tumor_growth->treatment_admin Tumor size ~50-100 mm³ endpoint Endpoint Analysis treatment_admin->endpoint tumor_excise Tumor Excision endpoint->tumor_excise flow_cyto Flow Cytometry tumor_excise->flow_cyto ihc Immunohistochemistry tumor_excise->ihc

Caption: In vivo tumor model and treatment workflow.

Step-by-Step Protocol:

  • Cell Culture and Implantation:

    • Culture a syngeneic tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma) in appropriate media.

    • Harvest cells during the exponential growth phase and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of 6-8 week old immunocompetent mice (e.g., C57BL/6).[15]

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average size of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle, PIKfyve inhibitor, anti-PD-1, Combination).[15]

  • Drug Administration:

    • PIKfyve Inhibitor: Administer the PIKfyve inhibitor (e.g., Apilimod at 60 mg/kg or ESK981 at 30 mg/kg) daily via oral gavage.[4] Prepare the drug in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Immune Checkpoint Inhibitor: Administer the anti-PD-1 antibody (or isotype control) intraperitoneally at a dose of 100-200 µg per mouse every 3-4 days.[11][15]

  • Endpoint Analysis:

    • Continue treatment and tumor monitoring until tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³).[15]

    • At the endpoint, euthanize the mice and excise the tumors for downstream analysis.

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

This protocol details the isolation and analysis of TILs to quantify changes in immune cell populations within the TME.

Workflow Diagram:

flow_cytometry_workflow cluster_dissociation Tumor Dissociation cluster_isolation Cell Isolation cluster_staining Staining cluster_acquisition Acquisition & Analysis mince Mince Tumor digest Enzymatic Digestion mince->digest filter_cells Filter (70 µm) digest->filter_cells rbc_lysis RBC Lysis filter_cells->rbc_lysis viability Viability Stain rbc_lysis->viability surface_stain Surface Marker Staining viability->surface_stain intracellular_stain Intracellular Staining (optional) surface_stain->intracellular_stain flow_cytometer Flow Cytometer Acquisition intracellular_stain->flow_cytometer data_analysis Data Analysis flow_cytometer->data_analysis

Caption: Flow cytometry workflow for TIL analysis.

Step-by-Step Protocol:

  • Tumor Dissociation:

    • Mince the excised tumor tissue into small pieces using a sterile scalpel.

    • Digest the tissue in a solution containing collagenase D (1 mg/mL) and DNase I (100 U/mL) in RPMI 1640 medium for 30-45 minutes at 37°C with gentle agitation.

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.[1][16][17]

  • Cell Staining:

    • Perform a red blood cell (RBC) lysis step using an ACK lysis buffer.[1]

    • Stain the cells with a viability dye (e.g., Zombie NIR) to exclude dead cells from the analysis.[1]

    • Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.

    • Incubate the cells with a cocktail of fluorescently conjugated antibodies against surface markers of interest (e.g., CD45, CD3, CD4, CD8, CD11c, MHC-II).

    • For intracellular staining (e.g., for cytokines like IFN-γ or transcription factors like FoxP3), fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibody.[18]

  • Data Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations.[1]

Immunohistochemistry (IHC) for MHC-I Expression

This protocol provides a method for visualizing and quantifying MHC-I expression on tumor cells within the tissue context.

Step-by-Step Protocol:

  • Tissue Preparation:

    • Fix the excised tumor tissue in 10% neutral buffered formalin overnight.

    • Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.[19][20]

    • Cut 4-5 µm thick sections and mount them on charged slides.[19]

  • Antigen Retrieval and Staining:

    • Deparaffinize the sections in xylene and rehydrate through graded alcohols.[19][20]

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.[19][21]

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.[19][22]

    • Block non-specific protein binding with a blocking serum.

    • Incubate the sections with a primary antibody specific for MHC-I (e.g., H-2Kb/H-2Db for C57BL/6 mice).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Visualization:

    • Develop the signal using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.[19][22]

    • Counterstain the sections with hematoxylin to visualize the cell nuclei.[19][22]

    • Dehydrate, clear, and mount the slides with a coverslip.

    • Image the slides using a microscope and quantify the intensity and percentage of MHC-I positive tumor cells.

Signaling Pathways and Mechanisms of Action

The synergy between PIKfyve inhibitors and immunotherapy can be visualized through the following signaling pathway diagrams.

PIKfyve Signaling and its Inhibition:

PIKfyve_Pathway PI3P PI3P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation Lysosome_function Lysosomal Homeostasis & Autophagy PI35P2->Lysosome_function PIKfyve_inhibitor PIKfyve Inhibitor (e.g., Apilimod, ESK981) PIKfyve_inhibitor->PIKfyve

Caption: PIKfyve signaling pathway and its inhibition.

Combined Effect of PIKfyve Inhibition and Immunotherapy on the Tumor Microenvironment:

Combination_Therapy_TME cluster_pikfyve PIKfyve Inhibition cluster_immunotherapy Immunotherapy (ICI) cluster_outcome Anti-Tumor Response PIKfyve_inhibitor PIKfyve Inhibitor MHC_up Increased MHC-I on Tumor Cells PIKfyve_inhibitor->MHC_up DC_activation Enhanced DC Function PIKfyve_inhibitor->DC_activation Tumor_recognition Enhanced Tumor Recognition by CD8+ T Cells MHC_up->Tumor_recognition Tcell_activation T Cell Activation & Proliferation DC_activation->Tcell_activation ICI Immune Checkpoint Inhibitor (e.g., anti-PD-1) ICI->Tcell_activation Tcell_activation->Tumor_recognition Tumor_killing Increased Tumor Cell Killing Tumor_recognition->Tumor_killing

Caption: Synergy of PIKfyve inhibition and immunotherapy.

Future Directions and Clinical Outlook

The preclinical data for combining PIKfyve inhibitors with immunotherapy is compelling, suggesting a potent strategy to overcome resistance to current treatments. While the initial clinical data for ESK981 in combination with nivolumab in a specific subset of prostate cancer patients was not overwhelmingly positive, it is crucial to remember that this is a nascent field.[14] Further clinical investigations are warranted to explore this combination in other cancer types and with different immunotherapy backbones.

Key areas for future research include:

  • Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to this combination therapy is paramount. PIKFYVE expression itself may be a candidate biomarker.[1][2]

  • Optimizing Combinations: Determining the optimal dosing and scheduling of PIKfyve inhibitors with different immunotherapies will be critical for maximizing efficacy and minimizing toxicity.

  • Exploring Novel PIKfyve Inhibitors: The development of next-generation PIKfyve inhibitors with improved pharmacokinetic properties and potentially different off-target effects could further enhance the therapeutic window.[23]

References

  • PNAS, 2023.

  • Nat Commun, 2024.

  • ichorbio, 2022.

  • bioRxiv, 2024.

  • PubMed, 2024.

  • PubMed, 2023.

  • AACR Journals, 2025.

  • ResearchGate, 2024.

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Validation

Bridging the Gap: A Comparative Guide to In Vivo Validation of Anti-PIKfyve Compounds

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The lipid kinase PIKfyve has emerged as a compelling therapeutic target for a diverse range of diseases, including ca...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The lipid kinase PIKfyve has emerged as a compelling therapeutic target for a diverse range of diseases, including cancer, neurodegenerative disorders, and viral infections.[1][2][3] Its central role in regulating endosomal and lysosomal trafficking, autophagy, and cellular homeostasis makes it a critical node in cellular function.[1][4] Small molecule inhibitors of PIKfyve have shown promise in preclinical studies, but the journey from a promising in vitro hit to a validated in vivo candidate is fraught with challenges. This guide provides a comprehensive framework for the in vivo validation of in vitro findings for an anti-PIKfyve compound, emphasizing experimental rigor and translational relevance.

The PIKfyve Signaling Axis: A Target of Therapeutic Intervention

PIKfyve, or phosphoinositide kinase for five position containing a FYVE finger, is the primary enzyme responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) from its precursor, phosphatidylinositol 3-phosphate (PI(3)P).[1][5] PI(3,5)P2 is a low-abundance but critical signaling lipid that regulates the fission and fusion of endosomes and lysosomes, thereby controlling their size, number, and function.[2][5] Inhibition of PIKfyve leads to a characteristic cellular phenotype of enlarged cytoplasmic vacuoles, which are swollen endosomes and lysosomes.[5][6] This disruption of endolysosomal homeostasis underlies the therapeutic potential of PIKfyve inhibitors in various disease contexts.

PIKfyve_Signaling_Pathway PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 EndoLyso_Homeostasis Endolysosomal Homeostasis PI35P2->EndoLyso_Homeostasis Autophagy Autophagy EndoLyso_Homeostasis->Autophagy Trafficking Vesicular Trafficking EndoLyso_Homeostasis->Trafficking Anti_PIKfyve Anti-PIKfyve Compound Anti_PIKfyve->PIKfyve

Caption: PIKfyve signaling pathway and the point of therapeutic intervention.

From the Bench to the Animal: A Phased Approach to In Vivo Validation

The translation of in vitro efficacy to in vivo therapeutic benefit requires a systematic and multi-faceted validation process. This process can be conceptualized as a funnel, starting with broad in vitro characterization and progressively narrowing down to specific in vivo models that recapitulate key aspects of the target disease.

InVivo_Validation_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Validation Enzyme_Assay Biochemical Assay (PIKfyve Activity) Cell_Assay Cell-Based Assays (Target Engagement, Phenotype) Enzyme_Assay->Cell_Assay Tox_Assay In Vitro Toxicity Cell_Assay->Tox_Assay PK_PD Pharmacokinetics & Pharmacodynamics Tox_Assay->PK_PD Tolerability Tolerability Studies PK_PD->Tolerability Efficacy Efficacy in Disease Models Tolerability->Efficacy

Caption: A streamlined workflow for the in vivo validation of an anti-PIKfyve compound.

Part 1: Rigorous In Vitro Characterization – The Foundation of In Vivo Success

Before embarking on costly and time-consuming in vivo studies, a thorough in vitro characterization of the anti-PIKfyve compound is paramount. This initial phase serves to establish on-target activity, cellular efficacy, and a preliminary safety profile.

Biochemical Assays: Quantifying Direct PIKfyve Inhibition

The first step is to confirm direct inhibition of PIKfyve enzymatic activity. A purified component microfluidic enzyme assay is a robust method for this purpose.[7] This assay measures the conversion of a fluorescently labeled PI(3)P substrate to PI(3,5)P2 by recombinant human PIKfyve.

Experimental Protocol: Microfluidic PIKfyve Enzyme Assay

  • Reagents: Recombinant full-length human 6His-PIKfyve, fluorescently labeled PI(3)P substrate, ATP, kinase reaction buffer.

  • Procedure:

    • Dispense the anti-PIKfyve compound at various concentrations into a microfluidic chip.

    • Add the PIKfyve enzyme and allow for a pre-incubation period.

    • Initiate the kinase reaction by adding the PI(3)P substrate and ATP.

    • Incubate for a defined period at room temperature.

    • Separate the substrate and product using electrophoresis within the microfluidic chip.

    • Quantify the fluorescent signals of the substrate and product to determine the percentage of conversion.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of PIKfyve activity.

Cell-Based Assays: Confirming Target Engagement and Phenotypic Effects

Demonstrating that the compound engages PIKfyve within a cellular context and elicits the expected downstream phenotype is a critical next step.

  • Cellular Target Engagement: A NanoBRET assay can be employed to quantify the binding of the compound to PIKfyve in live cells.[8]

  • Phenotypic Assay (Cytoplasmic Vacuolization): The hallmark of PIKfyve inhibition is the formation of large cytoplasmic vacuoles.[5][6] A simple and effective assay involves treating cells with the compound and visualizing vacuole formation using microscopy.

Experimental Protocol: Cell-Based Cytoplasmic Vacuolization Assay

  • Cell Line: A cell line known to be sensitive to PIKfyve inhibition (e.g., U2OS, HeLa).

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with a dose range of the anti-PIKfyve compound.

    • Incubate for 18-24 hours.

    • Visualize the cells using phase-contrast or differential interference contrast (DIC) microscopy.

    • Quantify vacuolization by measuring the total vacuolar area per cell or by scoring the percentage of vacuolated cells.

In Vitro Assay Purpose Key Readout Alternative Methods
Microfluidic Enzyme Assay Quantify direct PIKfyve inhibitionIC50 valueADP-Glo kinase assay, Radiometric assay
NanoBRET Assay Confirm cellular target engagementBRET ratioCellular thermal shift assay (CETSA)
Vacuolization Assay Assess phenotypic consequence of inhibitionEC50 for vacuole formationHigh-content imaging and analysis
In Vitro Toxicity Panel Preliminary safety assessmentCC50 in various cell lineshERG channel assay, Ames test

Part 2: In Vivo Validation – Translating In Vitro Promise to Preclinical Efficacy

Successful in vitro characterization provides the rationale for advancing a compound to in vivo studies. This phase aims to assess the compound's pharmacokinetic and pharmacodynamic properties, determine its safety and tolerability, and ultimately evaluate its efficacy in relevant animal models of disease.

Pharmacokinetics and Pharmacodynamics (PK/PD): Getting the Drug to the Target

Understanding how the body processes the drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics) is crucial for designing effective in vivo studies.

  • Pharmacokinetics (PK): PK studies in rodents (mice or rats) determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Key parameters include bioavailability, half-life, and maximum concentration (Cmax).[9][10]

  • Pharmacodynamics (PD): PD studies aim to demonstrate that the compound reaches its target in vivo and elicits a measurable biological response. For an anti-PIKfyve compound, a key PD marker is the reduction of PI(3,5)P2 levels in target tissues.

Experimental Protocol: In Vivo Target Engagement (PI(3,5)P2 Measurement)

  • Animal Model: Wild-type mice.

  • Procedure:

    • Administer the anti-PIKfyve compound at a dose determined by PK studies.

    • At various time points post-administration, collect target tissues (e.g., tumor, brain, spleen).

    • Extract lipids from the tissue samples.

    • Analyze the levels of PI(3,5)P2 and other phosphoinositides using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Correlate the reduction in PI(3,5)P2 levels with the administered dose and time.

Tolerability and Safety: A Prerequisite for Efficacy

Before assessing efficacy, it is essential to establish a safe and well-tolerated dose range for the compound. Global or conditional knockout of PIKfyve in mice can lead to severe phenotypes, including embryonic lethality or tissue-specific defects, highlighting the importance of careful dose selection.[11][12]

Experimental Protocol: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Healthy mice.

  • Procedure:

    • Administer the compound at escalating doses to different cohorts of mice.

    • Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • Perform hematology and clinical chemistry analysis on blood samples.

    • Conduct a full histopathological examination of major organs at the end of the study.

  • Data Analysis: The MTD is defined as the highest dose that does not cause unacceptable toxicity.

Efficacy in Disease-Relevant Animal Models: The Ultimate Test

The final and most critical step in in vivo validation is to demonstrate the therapeutic efficacy of the anti-PIKfyve compound in a relevant animal model of the target disease. The choice of model is paramount and should be based on how well it recapitulates the human disease pathology and the proposed mechanism of action of the PIKfyve inhibitor.

Disease Area Potential Animal Model Key Efficacy Readouts Supporting Rationale
Cancer (e.g., Non-Hodgkin Lymphoma) Xenograft or syngeneic tumor models in miceTumor growth inhibition, survivalPIKfyve inhibition induces cancer cell death and may enhance anti-tumor immunity.[4][13][14]
Neurodegeneration (e.g., ALS) Transgenic mouse models expressing mutant C9ORF72 or TDP-43Improved motor function, extended survival, reduced protein aggregatesPIKfyve inhibition promotes the clearance of aggregation-prone proteins.[15][16]
Autoimmune Disease (e.g., Multiple Sclerosis) Experimental autoimmune encephalomyelitis (EAE) mouse modelReduced clinical score, decreased CNS inflammationPIKfyve is involved in Th17 differentiation, a key driver of autoimmune pathology.[17]
Infectious Disease (e.g., COVID-19) Mouse models of SARS-CoV-2 infectionReduced viral load, improved lung pathologyPIKfyve is implicated in the entry and replication of certain viruses.[2][18]

Experimental Protocol: Efficacy Study in a Xenograft Cancer Model

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) bearing human cancer cell line xenografts.

  • Procedure:

    • Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

    • Administer the anti-PIKfyve compound at a well-tolerated and pharmacodynamically active dose.

    • Measure tumor volume regularly using calipers.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, collect tumors for downstream analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare tumor growth rates and final tumor volumes between the treatment and control groups.

Logical Framework: Connecting In Vitro and In Vivo Data

A successful in vivo validation program relies on a clear and logical connection between the in vitro and in vivo findings. The in vitro data provides the mechanistic rationale for the observed in vivo effects.

Logical_Flow InVitro_Activity In Vitro Potency (Biochemical & Cellular) InVivo_Target In Vivo Target Engagement (PD Marker Modulation) InVitro_Activity->InVivo_Target informs dose selection InVivo_Efficacy In Vivo Efficacy (Disease Model) InVivo_Target->InVivo_Efficacy confirms mechanism Clinical_Candidate Clinical Candidate InVivo_Efficacy->Clinical_Candidate justifies progression

Caption: The logical progression from in vitro activity to a viable clinical candidate.

Conclusion: Navigating the Path to Clinical Translation

The in vivo validation of an anti-PIKfyve compound is a complex but essential process for advancing a promising therapeutic candidate toward the clinic. By adopting a systematic and rigorous approach that integrates in vitro characterization with well-designed in vivo studies, researchers can build a compelling data package that supports the continued development of these novel agents. The ultimate goal is to translate the exciting preclinical findings for PIKfyve inhibitors into meaningful clinical benefits for patients with a wide range of debilitating diseases.

References

  • Cai, X., et al. (2020). PIKfyve, a class III PI kinase, is a key regulator of Ebola and Marburg virus entry. eLife, 9, e54915.
  • Cane, G., & Schappi, J. M. (2020). PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders. Nature Reviews Drug Discovery, 19(10), 666-666.
  • Cai, X., et al. (2013). Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. ASSAY and Drug Development Technologies, 11(4), 227-236.
  • Sbrissa, D., et al. (2007). PIKfyve, a FYVE finger-containing phosphoinositide kinase, is a key regulator of endosome and lysosome homeostasis. The Journal of cell biology, 178(7), 1225-1238.
  • Gay, J. C., et al. (2017). PIKfyve inhibition in MM disrupts autophagy and lysosome function, increasing MHC expression and cholesterol metabolism. Blood, 129(13), 1768-1778.
  • Zou, J., et al. (2022). Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling. Cells, 11(11), 1836.
  • Zhang, Y., et al. (2012). In vivo, Pikfyve generates PI(3,5)P2, which serves as both a signaling lipid and the major precursor for PI5P. Proceedings of the National Academy of Sciences, 109(43), 17498-17503.
  • Prado, K., et al. (2021). The phospholipid kinase PIKFYVE is essential for Th17 differentiation. The Journal of experimental medicine, 218(12), e20210741.
  • Sbrissa, D., et al. (2012). PIKfyve regulates melanosome biogenesis. PLoS genetics, 8(9), e1002946.
  • Min, et al. (2019). PIKfyve Deficiency in Myeloid Cells Impairs Lysosomal Homeostasis in Macrophages and Promotes Systemic Inflammation in Mice. The Journal of Immunology, 202(4), 1251-1263.
  • Ikonomov, O. C., et al. (2011). The Phosphoinositide Kinase PIKfyve Is Vital in Early Embryonic Development. Journal of Biological Chemistry, 286(15), 13404-13413.
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Comparative

Meta-analysis of clinical trials involving PIKfyve inhibitors

A Comprehensive Meta-Analysis and Comparison Guide to PIKfyve Inhibitors in Clinical Development Executive Summary As a Senior Application Scientist in drug discovery, I approach the evaluation of small-molecule inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Meta-Analysis and Comparison Guide to PIKfyve Inhibitors in Clinical Development

Executive Summary

As a Senior Application Scientist in drug discovery, I approach the evaluation of small-molecule inhibitors not merely as a comparison of IC50 values, but as an analysis of how target engagement translates to phenotypic modulation across diverse disease states. The lipid kinase PIKfyve has rapidly transitioned from a niche regulator of endolysosomal trafficking to a premier therapeutic target. This guide synthesizes recent clinical trial data, objectively compares leading PIKfyve inhibitors (e.g., Apilimod, YM201636, APY0201), and establishes robust, self-validating experimental workflows for preclinical evaluation.

Mechanistic Causality: The PIKfyve-Endolysosomal Axis

PIKfyve is the sole enzyme responsible for phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) (1)[1]. This signaling lipid is the master regulator of endomembrane dynamics. Understanding the causality behind PIKfyve inhibition explains its broad therapeutic utility:

  • In Oncology (Pancreatic Cancer): Cancer cells rely on lysosomes to recycle lipids for survival in nutrient-poor microenvironments. Inhibiting PIKfyve forces tumors to synthesize new fats via the KRAS-MAPK pathway. Dual blockade of PIKfyve and KRAS completely eliminates tumors in preclinical models (5)[5].

PIKfyve_Pathway PI3P PI(3)P (Endosomal Membrane) PIKfyve PIKfyve Kinase PI3P->PIKfyve PI35P2 PI(3,5)P2 (Signaling Lipid) PIKfyve->PI35P2 Phosphorylation Inhibitors PIKfyve Inhibitors (Apilimod, YM201636) Inhibitors->PIKfyve ATP-competitive Inhibition Viral Viral Entry & Trafficking (SARS-CoV-2) PI35P2->Viral Facilitates Lysosome Lysosomal Maturation & Lipid Recycling PI35P2->Lysosome Maintains Autophagy Autophagic Flux (Protein Aggregate Clearance) PI35P2->Autophagy Regulates

Fig 1: PIKfyve-mediated PI(3,5)P2 synthesis and its downstream cellular and therapeutic consequences.

Meta-Analysis of Clinical Trials

The clinical translation of PIKfyve inhibitors has accelerated rapidly, driven largely by the repurposing of Apilimod (LAM-002A / AIT-101) and the emergence of ESK981.

Table 1: Clinical Trial Meta-Analysis of PIKfyve Inhibitors

Drug CandidatePrimary IndicationTrial PhaseKey Clinical Findings & Efficacy
LAM-002A / AIT-101 (Apilimod) COVID-19Phase IIEvaluated in 142 outpatients to reduce viral load by blocking endosomal viral entry[2],[6].
AIT-101 (Apilimod) ALSPhase IIaAchieved a 73% reduction in toxic poly(gp) protein aggregates; advancing to Phase 2/3[4].
LAM-002 (Apilimod) Follicular LymphomaPhase I/IIDemonstrated safety with rituximab/atezolizumab; Objective Response Rate (ORR) of 63%-100% in combo cohorts[7].
ESK981 Pancreatic CancerPhase I (Cleared)Disrupts lipid recycling; highly synergistic with KRAS-MAPK inhibitors in preclinical models[5],[8].

Quantitative Comparison of Leading PIKfyve Inhibitors

Selecting the optimal chemical probe requires balancing potency with selectivity. While Apilimod remains the clinical gold standard, next-generation inhibitors like APY0201 and WX8 offer distinct advantages for specific in vitro applications.

Table 2: Pharmacological Profile of PIKfyve Inhibitors

InhibitorTarget IC50 / KdSelectivity ProfilePrimary Application & Phenotypic Effect
Apilimod 14 nMHighly selective; no significant p110α activity.Clinical gold standard; potent IL-12/IL-23 inhibition[1],[9].
YM201636 33 nMModerate; inhibits p110α at 3.3 µM.Broadly used tool compound; known to affect glucose metabolism[1],[9].
APY0201 5.2 nMHigh selectivity.Superior potency in multiple myeloma models compared to Apilimod[10],[9].
WX8 0.9 nM (Kd)Highly specific over PIP4K2C.Lethal to autophagy-addicted melanoma cells; induces massive vacuolization[11],[9].

Experimental Methodologies: Validating PIKfyve Inhibition In Vitro

To prevent artifacts in drug development, experimental validation must be a self-validating system . This means coupling direct biochemical target engagement assays with downstream phenotypic readouts, ensuring that observed cellular effects are causally linked to PIKfyve inhibition rather than off-target cytotoxicity.

Workflow Step1 1. Cell Culture & Compound Dosing Step2 2. Phenotypic Assay (Vacuolization / LC3-II) Step1->Step2 Step3 3. Target Engagement (Lipid Extraction & LC-MS) Step1->Step3 Step4 4. Data Synthesis & IC50 Calculation Step2->Step4 Step3->Step4

Fig 2: Integrated experimental workflow for validating PIKfyve inhibitor efficacy and selectivity.

Protocol: Self-Validating PIKfyve Inhibition Workflow

Objective: To confirm on-target PIKfyve inhibition using orthogonal biochemical and phenotypic readouts.

Step 1: Target Engagement via Lipidomics (The Causal Anchor) Rationale: Phenotypic assays are susceptible to false positives. Directly measuring the depletion of PI(3,5)P2 confirms that the kinase is structurally inhibited.

  • Seed target cells (e.g., A375 melanoma or RAW264.7 macrophages) in 6-well plates.

  • Treat with vehicle (DMSO), Apilimod (100 nM), or YM201636 (100 nM) for 2 hours.

  • Quench metabolism instantly using ice-cold 0.5M TCA. Causality: Phosphoinositides have rapid turnover rates (half-lives in seconds). TCA precipitates proteins and halts lipid phosphatase activity instantly, preventing artifactual PI(3,5)P2 degradation.

  • Extract phosphoinositides using an acidic chloroform/methanol gradient.

  • Quantify PI(3,5)P2 levels via LC-MS/MS. (Validation Check: A >80% reduction in PI(3,5)P2 compared to vehicle confirms direct target engagement).

Step 2: Phenotypic Readout via High-Content Imaging (Vacuolization Assay) Rationale: Depletion of PI(3,5)P2 disrupts endosomal osmotic balance, causing massive, reversible enlargement of endolysosomes (vacuolization).

  • Plate cells in 384-well imaging plates.

  • Dose with a 10-point serial dilution of the selected PIKfyve inhibitor (e.g., 1 nM to 10 µM).

  • Incubate for 4-6 hours (vacuolization is rapid and time-dependent).

  • Stain with Hoechst 33342 (nuclei) and LysoTracker Red (acidic organelles).

  • Image using automated phase-contrast and fluorescence microscopy. (Validation Check: Vacuoles should appear phase-bright and LysoTracker-positive. If vacuoles are LysoTracker-negative, suspect off-target ER stress rather than PIKfyve inhibition).

Step 3: Autophagic Flux Assessment (Orthogonal Confirmation) Rationale: PIKfyve inhibition blocks autophagosome-lysosome fusion[11].

  • Treat cells with the inhibitor in the presence and absence of Bafilomycin A1 (a V-ATPase inhibitor that blocks late-stage autophagy).

  • Lyse cells and perform Western blotting for LC3-II and SQSTM1/p62.

  • (Validation Check: PIKfyve inhibitors induce LC3-II accumulation. However, without a flux inhibitor, it is impossible to tell if this is due to increased autophagosome synthesis or blocked degradation. If co-treatment with Bafilomycin A1 does NOT further increase LC3-II levels, it validates that the PIKfyve inhibitor is successfully blocking autophagic flux).

Conclusion

PIKfyve inhibitors represent a versatile class of therapeutics with profound implications across multiple disease states. For clinical translation, Apilimod's established safety profile makes it the frontrunner[7]. However, for preclinical discovery, researchers must carefully weigh the superior potency of APY0201 or WX8 against the extensive literature foundation of YM201636[1],[11],[10].

References

  • Title: AI Therapeutics studies LAM-002A to treat Covid-19 patients Source: clinicaltrialsarena.com URL: 2

  • Title: A Comparative Guide to Apilimod and YM201636: Efficacy and Experimental Insights into PIKfyve Inhibition Source: benchchem.com URL: 1

  • Title: Results of a completed phase I study of LAM-002 (apilimod dimesylate) Source: ascopubs.org URL: 7

  • Title: AI Therapeutics' narrowed ambitions for ALS drug pay off as phase 2/3 beckons Source: fiercebiotech.com URL: 4

  • Title: A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells Source: nih.gov URL: 11

  • Title: Identification of PIKfyve kinase as a target in multiple myeloma Source: haematologica.org URL: 10

  • Title: Drug Targets Identified for Pancreatic Cancer Source: umich.edu URL: 5

  • Title: Targeting the lipid kinase PIKfyve upregulates surface expression of MHC class I to augment cancer immunotherapy Source: pnas.org URL: 12

  • Title: PIKfyve | Inhibitors Source: medchemexpress.com URL: 9

  • Title: AI Therapeutics Announces Start of Phase II Trial of LAM-002A Source: biospace.com URL: 6

  • Title: Two drugs join forces against COVID-19 Source: childrenshospital.org URL: 3

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Safety & Regulatory Compliance

Safety

The Mechanistic Context of Anti-PIKfyve Reagents

The manipulation of the PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing) pathway is a cornerstone of modern research in endolysosomal trafficking, autophagy, and viral entry mechanisms (such as SARS-Co...

Author: BenchChem Technical Support Team. Date: March 2026

The manipulation of the PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing) pathway is a cornerstone of modern research in endolysosomal trafficking, autophagy, and viral entry mechanisms (such as SARS-CoV-2 and Ebola). As a Senior Application Scientist, I frequently observe that while researchers meticulously plan their functional assays, the downstream logistical and safety procedures—specifically the disposal of "Anti-PIKfyve" reagents—are often treated as an afterthought.

"Anti-PIKfyve" reagents broadly fall into two distinct operational categories: Anti-PIKfyve Antibodies (biological detection reagents) and PIKfyve Small Molecule Inhibitors (pharmacological blockers like Apilimod). Because these two classes rely on entirely different carrier solvents and preservatives, treating them under a singular "chemical waste" umbrella is a dangerous operational failure.

This guide provides the authoritative, causality-driven protocols required to safely handle and dispose of these reagents, ensuring both laboratory safety and environmental compliance.

To understand the disposal requirements, we must first understand the reagents' physical properties and targets. PIKfyve catalyzes the conversion of PI3P to PI(3,5)P2, a critical step in lysosomal maturation. Antibodies target the protein's epitopes for detection, while small molecules like Apilimod penetrate the cell to bind the catalytic domain[1].

G PI3P PI3P (Endosomal Membrane) PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate Binding PI35P2 PI(3,5)P2 (Lysosomal Maturation) PIKfyve->PI35P2 Phosphorylation Apilimod Small Molecule Inhibitors (e.g., Apilimod) Apilimod->PIKfyve Catalytic Inhibition Antibody Anti-PIKfyve Antibodies (Detection/Neutralization) Antibody->PIKfyve Epitope Binding

Mechanistic targets of Anti-PIKfyve reagents within the endolysosomal pathway.

Protocol A: Anti-PIKfyve Antibody Disposal (Sodium Azide Mitigation)

The Causality of the Hazard: Commercial Anti-PIKfyve antibodies are typically formulated in a Phosphate-Buffered Saline (PBS) solution containing 0.02% to 0.1% Sodium Azide ( NaN3​ ) to prevent microbial degradation of the immunoglobulins[2][3]. While biologically inert at these trace concentrations, NaN3​ poses a severe infrastructural hazard. If poured down the sink improperly, sodium azide reacts with copper and lead in standard laboratory plumbing to precipitate heavy metal azides[2][4]. These metal azides are highly explosive and shock-sensitive, capable of detonating from the simple friction of a plumber's wrench.

Step-by-Step Disposal Methodology: This protocol is a self-validating system designed to prevent metal azide accumulation.

  • Concentration Verification: Check the Certificate of Analysis (CoA) or the product vial. Confirm that the NaN3​ concentration is strictly ≤0.1% [2].

  • System Priming: Turn on the cold water tap in a designated laboratory sink and allow it to run for 60 seconds to clear the trap.

  • Dilution & Disposal: Slowly decant the expired or unused antibody solution directly into the flowing water stream.

  • Volume Flushing (Critical Step): Continue running the cold water for a minimum of 3 to 5 minutes. The goal is to achieve a >100-fold volumetric dilution, ensuring the azide is rapidly flushed out of the immediate plumbing infrastructure before it can react with metal piping[4].

  • Bulk Waste Exception: If you are disposing of pooled antibody buffers exceeding 50 mL, or concentrations >0.1%, do not use the sink. Transfer the liquid to a dedicated High-Density Polyethylene (HDPE) container labeled "Aqueous Hazardous Waste - Contains Toxic Preservatives (Sodium Azide)" and request an EHS pickup[4].

Protocol B: PIKfyve Small Molecule Inhibitors (DMSO & Toxicity Management)

The Causality of the Hazard: Small molecule PIKfyve inhibitors, such as Apilimod (STA-5326), are highly potent (IC50 = 14 nM) and are classified under GHS as Acute Toxicity Category 4 (Harmful if swallowed)[1][5]. Because these compounds are highly hydrophobic, they are reconstituted in pure Dimethyl Sulfoxide (DMSO). DMSO is a highly polar, combustible solvent that acts as a "Trojan Horse." It rapidly permeates intact human skin and carries dissolved toxic inhibitors directly into the bloodstream[6]. Standard nitrile lab gloves offer almost zero resistance to DMSO breakthrough[6].

Step-by-Step Disposal Methodology:

  • PPE Validation: Before handling DMSO-based inhibitor waste, upgrade your PPE. Remove nitrile gloves and don butyl rubber gloves, which provide the necessary chemical resistance against DMSO[6].

  • Ventilation: Move all waste collection apparatus into a certified chemical fume hood to prevent the inhalation of aerosolized DMSO and inhibitor particulates[6].

  • Segregation & Liquid Transfer: Pour the DMSO/Apilimod waste into a compatible organic solvent waste container (PTFE or HDPE). Never mix DMSO waste with strong oxidizing agents, acids, or bleach, as this can trigger a violent exothermic reaction[6].

  • Labeling: Explicitly label the container: "Hazardous Organic Waste: Dimethyl Sulfoxide (DMSO) containing Apilimod (Toxic)"[6].

  • Solid Waste Management: Pipette tips, microcentrifuge tubes, and multi-well plates contaminated with the inhibitor must not be thrown in standard biohazard bags. Collect them in a sealed, rigid container labeled "Chemically Contaminated Solid Waste"[6]. Do not autoclave this waste, as heat will vaporize the toxic organics.

Mixed Chemical-Biological Waste Considerations

When treating live cell cultures (e.g., Vero E6 cells in viral entry assays) with PIKfyve inhibitors, the resulting media is a mixed hazard: it contains both biohazardous cells and toxic chemical inhibitors.

  • Do not use bleach to decontaminate media containing DMSO, as the reaction can produce hazardous chlorinated vapors.

  • Instead, collect the cell culture media in a dedicated mixed-waste container for institutional incineration, bypassing the autoclave entirely.

Disposal Decision Workflow

G Start Anti-PIKfyve Reagent Waste Type Reagent Type? Start->Type Ab Antibodies (Contains Sodium Azide) Type->Ab Biological SM Small Molecules (e.g., Apilimod in DMSO) Type->SM Chemical AzideCheck Concentration < 0.1%? Ab->AzideCheck HazMatOrg Collect as Organic Hazardous Waste (Keep away from oxidizers) SM->HazMatOrg Liquid Waste SolidWaste Dispose tips/tubes as Chemically Contaminated Solid Waste SM->SolidWaste Solid Waste Flush Flush down sink with >100x volume cold water (If local EHS permits) AzideCheck->Flush Yes HazMatAq Collect as Aqueous Hazardous Waste (Do NOT pour in sink) AzideCheck->HazMatAq No / Bulk

Decision matrix for the safe disposal of Anti-PIKfyve antibodies and small molecule inhibitors.

Quantitative Data & Hazard Summary

Reagent TypeActive ComponentCarrier / PreservativeQuantitative Hazard MetricPrimary Disposal Pathway
Anti-PIKfyve Antibody Immunoglobulin (IgG)Sodium Azide ( NaN3​ ) 0.1% conc. limit for sink disposal[2]Sink flush (>100x water) or Aqueous HazMat
PIKfyve Inhibitor Apilimod (STA-5326)Dimethyl Sulfoxide (DMSO)IC50 = 14 nM; Acute Oral Toxicity Cat 4[1][5]Organic HazMat Collection (No Autoclaving)

References

  • Title: Anti-CD40 Antibody Safety Data (Sodium Azide Disposal Guidelines). Source: bmsys.ru (Referencing CDC/NIOSH Standards). URL: 2

  • Title: GHS07 - Safety Data Sheet: Apilimod. Source: Cayman Chemical. URL:5

  • Title: Apilimod (STA-5326, CAS Number: 541550-19-0) Product Information. Source: Cayman Chemical. URL:1

  • Title: Safety Data Sheet: OF EIA Reagents (Sodium Azide Plumbing Hazards). Source: Lin-Zhi International. URL: 4

  • Title: Navigating the Disposal of Dimethyl Sulfoxide (DMSO): A Procedural Guide for Laboratory Professionals. Source: Benchchem. URL: 6

  • Title: LC3A Antibody - BSA Free (NB100-2331). Source: Novus Biologicals. URL: 3

Sources

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